molecular formula C59H73N5O14 B10857032 dTAG-47

dTAG-47

Cat. No.: B10857032
M. Wt: 1076.2 g/mol
InChI Key: OQXAQHQPOQLCAE-ODPQSFPTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DTAG-47 is a useful research compound. Its molecular formula is C59H73N5O14 and its molecular weight is 1076.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C59H73N5O14

Molecular Weight

1076.2 g/mol

IUPAC Name

[(1R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]octylamino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate

InChI

InChI=1S/C59H73N5O14/c1-7-40(38-33-50(74-4)54(76-6)51(34-38)75-5)56(68)63-31-17-14-19-45(63)59(71)78-47(26-21-37-22-27-48(72-2)49(32-37)73-3)42-18-12-13-20-46(42)77-36-53(66)61-30-16-11-9-8-10-15-29-60-39-23-24-41-43(35-39)58(70)64(57(41)69)44-25-28-52(65)62-55(44)67/h12-13,18,20,22-24,27,32-35,40,44-45,47,60H,7-11,14-17,19,21,25-26,28-31,36H2,1-6H3,(H,61,66)(H,62,65,67)/t40-,44?,45-,47+/m0/s1

InChI Key

OQXAQHQPOQLCAE-ODPQSFPTSA-N

Isomeric SMILES

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCCCNC5=CC6=C(C=C5)C(=O)N(C6=O)C7CCC(=O)NC7=O

Canonical SMILES

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCCCNC5=CC6=C(C=C5)C(=O)N(C6=O)C7CCC(=O)NC7=O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of dTAG-47

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

dTAG-47 is a heterobifunctional small molecule degrader developed as a key component of the Degradation Tag (dTAG) system. This system offers a powerful and generalizable strategy for inducing rapid, selective, and reversible degradation of virtually any intracellular protein of interest (POI).[1][2][3] Unlike traditional targeted protein degradation approaches that require a specific binder for each protein target, the dTAG system relies on genetically tagging the POI with a mutant FKBP12 protein (FKBP12F36V).[4] this compound then acts as a high-affinity ligand for this tag, hijacking the cell's natural protein disposal machinery to eliminate the tagged protein. This technology provides an invaluable tool for target validation and studying protein function with temporal precision that is often unachievable with genetic methods like RNAi or CRISPR-based knockout.[5][6]

Core Mechanism of Action

The function of this compound is predicated on the principle of induced proximity. It is a PROTAC (Proteolysis Targeting Chimera) that does not directly bind to a native protein of interest, but rather to a specific, engineered "degron tag" that has been fused to it.[7] The mechanism can be dissected into a clear, sequential pathway:

  • Ternary Complex Formation : this compound is a heterobifunctional molecule composed of a ligand selective for the mutant FKBP12F36V tag, a linker, and a ligand that binds to the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3][5] It is cell-permeable and, upon entering the cell, it simultaneously binds to the FKBP12F36V-tagged POI and the CRBN protein. This action brings the target protein and the E3 ligase into close proximity, forming a stable ternary complex.[8]

  • Polyubiquitination : The CRBN E3 ligase, as part of the larger CRL4CRBN (Cullin 4-RING Ligase) complex, is responsible for marking substrate proteins for degradation by attaching ubiquitin molecules.[4][9][10][11] Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI-FKBP12F36V fusion protein. This process is repeated to form a polyubiquitin chain.[8]

  • Proteasomal Degradation : The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's primary machinery for degrading unwanted proteins.[5][7] The proteasome captures the polyubiquitinated POI, unfolds it, and degrades it into small peptide fragments.

  • Catalytic Cycle : After the POI is ubiquitinated, the this compound molecule is released and can proceed to bind another POI-FKBP12F36V and CRBN molecule, initiating another cycle of degradation. This catalytic nature allows substoichiometric amounts of this compound to induce the degradation of a large number of target protein molecules.[8]

This entire process is highly efficient and rapid, with significant protein degradation observed in timeframes ranging from minutes to a few hours, depending on the specific target and cellular context.[5][7]

Signaling Pathway and Logic Diagrams

The diagrams below illustrate the molecular interactions and the experimental logic central to the this compound system.

Caption: Mechanism of this compound induced protein degradation.

dTAG47_Workflow cluster_Workflow Experimental Workflow Start Cells expressing POI-FKBP12(F36V) Treatment Treat with this compound (e.g., 500 nM) Start->Treatment Incubation Incubate for Time Course (e.g., 0, 0.5, 1, 2, 6, 24h) Treatment->Incubation Lysis Cell Lysis & Protein Quantification Incubation->Lysis Analysis SDS-PAGE Immunoblotting for POI & Loading Control Lysis->Analysis Result Quantify POI Degradation (DC50, Dmax) Analysis->Result

References

An In-depth Technical Guide to dTAG-47-Mediated Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principle of the dTAG-47 System

The this compound system is a powerful chemical biology tool for inducing rapid, selective, and reversible degradation of a specific protein of interest (POI). This technology operates on the principle of chemically induced proximity, where the small molecule this compound acts as a molecular glue to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2]

The dTAG system requires two key components:

  • A Protein of Interest fused to the FKBP12(F36V) tag: The target protein must be genetically engineered to include a small protein tag, a mutant version of the FK506-binding protein 12 (FKBP12) with a single amino acid substitution (F36V).[3][4] This mutation creates a "hole" in the protein's binding pocket, allowing it to be specifically recognized by the this compound molecule with high affinity, while avoiding binding to the wild-type FKBP12 protein present in the cell.[5]

  • The this compound Molecule: This heterobifunctional small molecule is the lynchpin of the system. It consists of three parts: a ligand that specifically binds to the FKBP12(F36V) tag, a flexible linker, and a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[6][7][8]

The this compound-mediated degradation process is catalytic, meaning a single this compound molecule can induce the degradation of multiple target protein molecules.[5] This leads to a rapid and efficient depletion of the POI, often within minutes to a few hours of treatment.[9] The degradation is also reversible; upon removal of this compound, the target protein will be re-expressed at its normal rate.[6]

Signaling Pathway and Mechanism of Action

The core of the this compound system is the formation of a ternary complex between the FKBP12(F36V)-tagged protein, the this compound molecule, and the CRBN E3 ligase. This proximity induces the transfer of ubiquitin molecules from the E3 ligase to the target protein, marking it for destruction by the 26S proteasome.

dTAG47_Mechanism cluster_Cell Cellular Environment cluster_Process POI Protein of Interest (POI) FusionProtein POI-FKBP12(F36V) Fusion Protein FKBP12V FKBP12(F36V) Tag TernaryComplex Ternary Complex (POI-FKBP12(F36V) :: this compound :: CRBN) FusionProtein->TernaryComplex Binding dTAG47 This compound dTAG47->TernaryComplex CRBN CRBN E3 Ligase CRBN->TernaryComplex Ub Ubiquitin (Ub) Ub->TernaryComplex Proteasome 26S Proteasome DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides UbiquitinatedProtein Poly-ubiquitinated Fusion Protein TernaryComplex->UbiquitinatedProtein Ubiquitination UbiquitinatedProtein->Proteasome Recognition & Degradation

Figure 1: Mechanism of this compound-mediated protein degradation.

Quantitative Data Summary

The efficacy of this compound is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable). The kinetics of degradation are also a critical parameter, often measured over a time course.

Table 1: Dose-Response Degradation Data for this compound

Target ProteinCell LineThis compound Concentration RangeObservation
FKBP12(F36V)-MELK(sg3R)MELK-/- MDA-MB-468500 nMEfficient protein depletion observed between 14-72 hours.[7]
NL-FKBP-Cas9HEK293T CRBN+/+0 - 3000 nMDose-dependent degradation observed over 48 hours.[7]
HiBiT-dTAG FusionHEK293T0.1 - 10,000 nMConcentration-dependent decrease in luminescence (indicating degradation).

Table 2: Time-Course Degradation Data for this compound

Target ProteinCell LineThis compound ConcentrationTime PointsObservation
AML1-ETO-FKBP12(F36V)-2xHAKasumi-1500 nM0, 0.5, 1, 2, 6, 24 hoursRapid degradation observed, with significant reduction within 30 minutes.[9]
FKBP12(F36V)-Nluc293FT100 nMNot specifiedPotent reduction in protein levels.[5]

Experimental Workflows and Protocols

A typical experimental workflow for utilizing the this compound system involves several key stages, from generating the tagged cell line to validating protein degradation and assessing the phenotypic consequences.

dTAG47_Workflow cluster_Generation Cell Line Generation cluster_Validation Degradation Validation cluster_Phenotypic Phenotypic Analysis A Design FKBP12(F36V) Fusion Construct (N- or C-terminal tag) B CRISPR/Cas9-mediated Knock-in or Lentiviral Transduction A->B C Selection and Clonal Expansion of Tagged Cells B->C D Treat cells with this compound (Dose-response and time-course) C->D G Cell Viability/Proliferation Assays C->G E Western Blot Analysis to confirm protein degradation D->E F Quantitative Proteomics (Optional) for global specificity analysis D->F H Functional Assays (e.g., enzymatic activity, signaling) G->H I In Vivo Studies (mouse models) H->I

Figure 2: General experimental workflow for the this compound system.
Detailed Experimental Protocols

1. Generation of FKBP12(F36V)-tagged Cell Lines via CRISPR/Cas9

This protocol provides a general framework for knocking in the FKBP12(F36V) tag at a specific genomic locus.

  • Materials:

    • Cas9 expression vector

    • sgRNA expression vector targeting the desired locus (near the start or stop codon)

    • Donor plasmid containing the FKBP12(F36V) tag sequence flanked by homology arms (~500-800 bp) corresponding to the sequences upstream and downstream of the sgRNA cut site. The donor should also contain a selectable marker.

    • Cell line of interest

    • Transfection reagent

    • Selection antibiotic

    • PCR primers for genotyping

    • Sanger sequencing reagents

  • Procedure:

    • Design and clone the sgRNA into the expression vector.

    • Construct the donor plasmid with the FKBP12(F36V) tag and selectable marker flanked by homology arms.

    • Co-transfect the Cas9/sgRNA vector and the donor plasmid into the target cells.

    • Two days post-transfection, begin selection with the appropriate antibiotic.

    • Expand resistant colonies and isolate single-cell clones.

    • Perform genomic DNA PCR using primers flanking the insertion site to screen for knock-in.

    • Confirm the correct in-frame insertion of the FKBP12(F36V) tag by Sanger sequencing of the PCR product.

    • Validate the expression of the fusion protein by Western blot.

2. Western Blot Analysis of Protein Degradation

This protocol is for assessing the level of the FKBP12(F36V)-tagged protein following this compound treatment.

  • Materials:

    • FKBP12(F36V)-tagged cells

    • This compound

    • DMSO (vehicle control)

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against the protein of interest or the tag (e.g., anti-HA or anti-FKBP12)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Plate the FKBP12(F36V)-tagged cells and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or with a fixed concentration for different time points. Include a DMSO-treated control.

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Quantify the protein concentration of the lysates using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with a chemiluminescent substrate.

    • Image the blot and perform densitometry analysis to quantify protein levels relative to a loading control (e.g., GAPDH or β-actin).

3. Cell Viability Assay

This protocol measures the effect of target protein degradation on cell viability.

  • Materials:

    • FKBP12(F36V)-tagged cells

    • This compound

    • 96-well plates

    • Cell viability reagent (e.g., CellTiter-Glo®)

    • Luminometer

  • Procedure:

    • Seed the cells in a 96-well plate at an appropriate density.

    • The following day, treat the cells with a dilution series of this compound.

    • Incubate the cells for the desired period (e.g., 72 hours).

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for a short period to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

    • Normalize the data to the vehicle-treated control and plot the results to determine the effect on cell viability.

4. In Vitro Ubiquitination Assay

This protocol is to confirm that the degradation of the target protein is ubiquitin-dependent.

  • Materials:

    • FKBP12(F36V)-tagged cells

    • This compound

    • Proteasome inhibitor (e.g., MG132)

    • Cell lysis buffer with deubiquitinase inhibitors (e.g., PR-619)

    • Antibody for immunoprecipitation (against the POI or the tag)

    • Protein A/G beads

    • Wash buffer

    • Elution buffer

    • Anti-ubiquitin antibody for Western blotting

  • Procedure:

    • Treat the cells with this compound and a proteasome inhibitor (to allow ubiquitinated proteins to accumulate) for a few hours.

    • Lyse the cells in a buffer containing deubiquitinase inhibitors.

    • Perform immunoprecipitation of the FKBP12(F36V)-tagged protein.

    • Wash the beads thoroughly to remove non-specific binders.

    • Elute the immunoprecipitated protein.

    • Analyze the eluate by Western blot using an anti-ubiquitin antibody to detect the polyubiquitin chains on the target protein.

Conclusion

The this compound system offers a robust and versatile platform for the targeted degradation of proteins, providing a powerful tool for target validation and the study of protein function in a wide range of biological contexts. Its rapid, selective, and reversible nature allows for precise temporal control over protein levels, enabling researchers to dissect complex biological processes with high resolution. The detailed protocols and understanding of the core principles outlined in this guide will facilitate the successful implementation of this technology in your research endeavors.

References

An In-depth Technical Guide to the dTAG System for Protein Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

The ability to precisely and rapidly control the abundance of specific proteins is a cornerstone of modern biological research and a critical component of the drug discovery pipeline. Traditional genetic methods like RNA interference or CRISPR/Cas9-based gene knockout, while powerful, often suffer from slow kinetics, irreversibility, and potential off-target effects, complicating the study of dynamic cellular processes and essential proteins[1][2]. The degradation tag (dTAG) system emerges as a powerful chemical biology tool that overcomes these limitations, offering rapid, selective, and reversible control over protein levels[][4][5].

This guide provides a comprehensive overview of the dTAG technology, its core mechanism, experimental methodologies, and applications, serving as a technical resource for its implementation in both basic research and therapeutic target validation.

Core Principles of the dTAG System

The dTAG system is a "hijack-and-degrade" technology that co-opts the cell's endogenous ubiquitin-proteasome system (UPS) to eliminate a specific protein of interest (POI). The system's functionality relies on three critical components:

  • The FKBP12F36V Tag : A mutated version of the human FKBP12 protein. A single phenylalanine-to-valine mutation (F36V) creates a "bumped" binding pocket that does not bind the natural ligand but can be recognized with high specificity by synthetic "bumped" ligands[][6][7]. This tag is genetically fused to the N- or C-terminus of the POI.

  • The dTAG Molecule : A heterobifunctional small molecule, acting as a molecular glue. One end of the molecule is a ligand that selectively binds to the FKBP12F36V tag, while the other end binds to a specific E3 ubiquitin ligase[1][8].

  • An E3 Ubiquitin Ligase : A cellular enzyme responsible for transferring ubiquitin to substrate proteins, marking them for destruction. The dTAG system primarily utilizes Cereblon (CRBN) or von Hippel-Lindau (VHL), two well-characterized E3 ligases[4][6][9].

Upon introduction of the dTAG molecule into cells, it facilitates the formation of a ternary complex, bringing the FKBP12F36V-tagged POI into close proximity with the recruited E3 ligase. This induced proximity leads to the polyubiquitination of the POI, which is then recognized and degraded by the 26S proteasome[][10]. Because the dTAG molecule acts catalytically, a single molecule can mediate the degradation of multiple protein copies, leading to rapid and profound protein loss[6][10].

dTAG_Mechanism cluster_proteasome Ubiquitin-Proteasome System Proteasome 26S Proteasome Ub Ubiquitin E3_Ligase E3 Ligase (e.g., CRBN or VHL) Ub->E3_Ligase POI Protein of Interest (POI) POI->Proteasome Degradation FKBP12_tag FKBP12(F36V) Tag POI->FKBP12_tag Fused via genetic engineering dTAG_mol dTAG Molecule FKBP12_tag->dTAG_mol dTAG_mol->E3_Ligase E3_Ligase->POI

Caption: Mechanism of dTAG-mediated protein degradation.

Engineering Target Proteins for Degradation

A prerequisite for using the dTAG system is the fusion of the FKBP12F36V tag to the target protein. This can be achieved through two primary strategies:

A. Exogenous Expression via Lentiviral Vectors: This approach involves cloning the POI-FKBP12F36V fusion construct into a lentiviral vector for stable expression in the target cells. It is a relatively rapid method for testing the system on a new protein or in a new cell line and for determining which terminus (N- or C-) is suitable for tagging without disrupting protein function[8][11]. However, it can lead to non-physiological overexpression, which may introduce experimental artifacts.

Lentiviral_Workflow start Design Fusion Construct (POI-dTAG or dTAG-POI) clone Clone into Lentiviral Vector start->clone package Produce Lentivirus in Packaging Cells (e.g., HEK293T) clone->package transduce Transduce Target Cells package->transduce select Select Transduced Cells (e.g., with Puromycin) transduce->select validate Validate Expression (Western Blot, qPCR) select->validate experiment Perform Degradation Experiment validate->experiment

Caption: Workflow for lentiviral-mediated dTAG expression.

B. Endogenous Locus Tagging via CRISPR/Cas9: For more physiologically relevant studies, CRISPR/Cas9-mediated genome editing is used to knock in the FKBP12F36V tag directly at the endogenous gene locus of the POI[1][11]. This ensures that the fusion protein is expressed under the control of its native promoter and regulatory elements. While more technically demanding and time-consuming, this method avoids overexpression issues and is the gold standard for target validation studies[][12].

CRISPR_Workflow design Design sgRNA & Donor Template (containing dTAG sequence) transfect Co-transfect Target Cells with Cas9, sgRNA, and Donor DNA design->transfect select_clones Select and Expand Single Cell Clones transfect->select_clones screen Screen Clones for Correct Knock-in (PCR, Sanger Sequencing) select_clones->screen validate Validate Fusion Protein Expression (Western Blot) screen->validate experiment Perform Degradation Experiment validate->experiment

Caption: Workflow for CRISPR/Cas9-mediated endogenous dTAG knock-in.

Quantitative Performance of dTAG Molecules

Several dTAG molecules have been developed, offering flexibility and options to overcome context-dependent limitations. The two most prominent are dTAG-13 (recruits CRBN) and dTAGV-1 (recruits VHL)[6][9][13]. The choice between them can be critical, as some proteins may be resistant to degradation via one E3 ligase but susceptible via the other[13][14].

Table 1: Comparative Performance of dTAG Degraders | Degrader | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | dTAG-13 | CRBN | FKBP12F36V-Nluc | 293FT | ~10 | >95% |[1] | | dTAG-13 | BRD4-FKBP12F36V | MV4;11 | ~1 | >90% |[1] | | dTAG-13 | KRASG12V-FKBP12F36V | NIH/3T3 | ~100 | >80% |[1] | | dTAGV-1 | VHL | FKBP12F36V-Nluc | 293FT | <1 | >98% |[13] | | dTAGV-1 | EWS/FLI-FKBP12F36V | A673 | ~30 | >90% |[13] |

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation observed.

Table 2: Degradation Kinetics for Various Protein Targets

Target Protein Cell Line dTAG Molecule Time to >80% Degradation Reference
BRD4-FKBP12F36V MV4;11 dTAG-13 (500 nM) 1-2 hours [1]
KRASG12V-FKBP12F36V NIH/3T3 dTAG-13 (500 nM) 2-4 hours [1]
NELFB-FKBPF36V mESCs dTAG-13 (500 nM) < 30 minutes [15]

| CDK2-dTAG | Mouse Testis | dTAG-13 (in vivo) | 24 hours |[7] |

Experimental Protocols

Protocol 1: Protein Degradation Assay Using Western Blot

This protocol outlines a standard procedure for inducing and measuring protein degradation in a dTAG-engineered cell line.

  • Cell Plating: Seed the dTAG-engineered cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 50-70% confluency on the day of the experiment. Culture overnight.

  • dTAG Molecule Preparation: Prepare a stock solution of the dTAG molecule (e.g., 10 mM dTAG-13 in DMSO). On the day of the experiment, perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 1000 nM for a dose-response curve). Include a DMSO-only vehicle control.

  • Treatment: Aspirate the old medium from the cells and replace it with the medium containing the dTAG molecule dilutions or DMSO.

  • Incubation: Incubate the cells for the desired period (e.g., for kinetics, harvest at 0, 1, 2, 4, 8, and 24 hours; for dose-response, a fixed time point like 6 or 24 hours is common).

  • Cell Lysis: Wash the cells once with ice-cold PBS. Add lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), scrape the cells, and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • Western Blotting: Normalize the protein amounts for each sample, prepare them with Laemmli buffer, and resolve the proteins via SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection: Block the membrane and probe with a primary antibody against the protein of interest or an antibody against a tag (e.g., HA-tag if included in the construct). Also, probe with an antibody for a loading control (e.g., GAPDH, β-actin).

  • Analysis: Image the blot and quantify band intensities. Normalize the POI band intensity to the loading control and then to the DMSO control to determine the percentage of remaining protein.

Applications in Drug Discovery and Biology

The dTAG system provides a robust platform for a variety of applications:

  • Target Validation: By enabling acute and specific removal of a protein, dTAG technology allows researchers to confirm the phenotypic consequences of inhibiting a potential drug target, mimicking the effect of a therapeutic degrader[1][5][16].

  • Studying Essential Genes: The system's rapid and reversible nature permits the study of proteins that are essential for cell survival, a task difficult to achieve with permanent knockout methods[]. The dTAG molecule can be washed out to allow protein levels to recover[5].

  • Dissecting Signaling Pathways: The immediate knockdown of a signaling component allows for precise characterization of its direct downstream effects, avoiding the compensatory mechanisms that can arise during slower, long-term knockdown[1][16]. For example, rapid degradation of KRASG12V was used to characterize its immediate effects on proteomic signaling, confirming the rapid alteration of the ERK pathway[1].

Signaling_Pathway cluster_dtag dTAG Intervention cluster_pathway MAPK Signaling Pathway dTAG_System dTAG-13 degrades KRAS(G12V)-dTAG KRAS KRAS(G12V) dTAG_System->KRAS Inhibits RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Growth & Proliferation ERK->Proliferation

Caption: dTAG-mediated disruption of the KRAS signaling pathway.

References

dTAG-47: An In-Depth Technical Guide for Target Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dTAG (degradation tag) technology represents a powerful chemical tool for inducing rapid and selective protein degradation, offering a significant advancement for target validation in drug discovery and basic research. This guide focuses on dTAG-47, a heterobifunctional molecule designed to specifically target proteins fused with the mutant FKBP12F36V tag for proteasomal degradation. By hijacking the cell's natural protein disposal machinery, this compound allows for the acute and reversible depletion of a protein of interest, enabling a precise examination of its function and its potential as a therapeutic target.

This compound is a proteolysis-targeting chimera (PROTAC) that comprises a ligand selective for the F36V mutant of the FKBP12 protein and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected by a chemical linker.[1][2] This dual-binding capability allows this compound to form a ternary complex between the FKBP12F36V-tagged protein of interest and the CRBN E3 ligase complex, leading to the ubiquitination and subsequent degradation of the fusion protein by the proteasome.[2][3] The high selectivity of this compound for the mutant FKBP12F36V over its wild-type counterpart minimizes off-target effects, making it a precise tool for studying the consequences of acute protein loss.

This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative degradation data, detailed experimental protocols for its application, and visualizations of its effects on key signaling pathways.

Data Presentation: Quantitative Degradation Data

The efficacy of this compound-mediated protein degradation is dependent on the specific target protein, cell line, and experimental conditions. The following tables summarize key quantitative data from various studies, providing insights into the potency and kinetics of this compound.

Target ProteinCell LineThis compound ConcentrationTime% DegradationReference
FKBP12F36V-MELK(sg3R)MDA-MB-468 (MELK⁻/⁻)500 nM14-72 hEfficient depletion[3]
NL-FKBP-Cas9HEK293T (CRBN+/+)0-3000 nM48 hDose-dependent[3]
AML1-ETO-FKBP12F36V-2xHAKasumi-1500 nM0.5-24 hRapid degradation[1][2]
FKBP12F36V-Nluc293FT100 nM4 hPotent reduction[4]
FKBP12F36V-KRASG12VNIH/3T31 µM4-8 h~90-95%[4]
ParameterTarget ProteinCell LineValueReference
DC50 FKBP12F36V-fusionVariesTypically in the low nanomolar range[5]
Dmax FKBP12F36V-fusionVariesOften >90%[4]

Experimental Protocols

CRISPR/Cas9-Mediated Knock-in of the FKBP12F36V Tag

To utilize this compound, the protein of interest must be endogenously tagged with the FKBP12F36V sequence. This is most precisely achieved through CRISPR/Cas9-mediated homology-directed repair.

Materials:

  • sgRNA expression vector (e.g., pX458)

  • Donor plasmid containing the FKBP12F36V tag sequence flanked by homology arms (~500-800 bp) corresponding to the genomic locus of interest. The donor should also contain a selection marker (e.g., puromycin resistance) and a reporter gene (e.g., mCherry) for enrichment of edited cells.

  • Cell line of interest

  • Transfection reagent

  • FACS buffer (PBS, 2% FBS)

  • Puromycin

Protocol:

  • Design and Clone sgRNA: Design sgRNAs targeting the desired insertion site (e.g., near the start or stop codon of the gene of interest) using online tools. Clone the most promising sgRNA into the expression vector.

  • Construct Donor Plasmid: Synthesize and clone the donor DNA sequence containing the FKBP12F36V tag, a linker sequence, and the selection/reporter cassette, flanked by the homology arms, into a suitable plasmid backbone.

  • Transfection: Co-transfect the sgRNA expression vector and the donor plasmid into the target cells using a suitable transfection method (e.g., lipofection, electroporation).

  • Cell Enrichment: 48 hours post-transfection, enrich for transfected cells by sorting for the reporter gene (e.g., GFP or mCherry) using fluorescence-activated cell sorting (FACS).

  • Selection: Culture the sorted cells in the presence of the appropriate selection agent (e.g., puromycin) to select for cells that have integrated the donor plasmid.

  • Clonal Isolation and Expansion: Isolate single cells by limiting dilution or FACS into 96-well plates to generate clonal populations.

  • Verification: Screen individual clones by PCR using primers flanking the insertion site to identify correctly edited clones. Confirm the in-frame insertion and sequence integrity by Sanger sequencing. Further validate the expression of the tagged protein by Western blotting using an antibody against the protein of interest or an antibody against the FKBP12 tag.[1]

Western Blotting for Degradation Time-Course and Dose-Response

Western blotting is the primary method to quantify the extent and kinetics of protein degradation.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • FKBP12F36V-tagged cell line

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (against the target protein, FKBP12, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Seeding: Seed the FKBP12F36V-tagged cells in multi-well plates and allow them to adhere overnight.

  • This compound Treatment:

    • Time-Course: Treat cells with a fixed concentration of this compound (e.g., 500 nM) for various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).[2]

    • Dose-Response: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for a fixed time point (e.g., 24 hours).

  • Cell Lysis: At each time point or after the fixed incubation period, wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the results.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control (0 nM or 0 hour time point).

Cell Viability Assay (MTS Assay)

This assay is used to assess the phenotypic consequences of degrading the target protein, such as effects on cell proliferation or survival.

Materials:

  • FKBP12F36V-tagged cell line

  • 96-well plates

  • This compound

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Plate reader

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • This compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.

  • Incubation: Incubate the cells for a period relevant to the expected biological effect (e.g., 72 hours for proliferation assays).

  • MTS Addition: Add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability. Plot the results as a dose-response curve to determine the IC50 (the concentration of this compound that inhibits cell viability by 50%).

Co-Immunoprecipitation (Co-IP) for Ternary Complex Confirmation

Co-IP can be used to provide evidence for the this compound-induced ternary complex formation between the FKBP12F36V-tagged protein, this compound, and the CRBN E3 ligase. A two-step IP protocol can be particularly useful here.[6]

Materials:

  • Cells expressing the FKBP12F36V-tagged protein of interest

  • This compound and a proteasome inhibitor (e.g., MG132)

  • Co-IP lysis buffer

  • Antibodies for immunoprecipitation (e.g., anti-tag antibody for the protein of interest)

  • Antibodies for western blotting (e.g., anti-CRBN, anti-target protein)

  • Protein A/G magnetic beads

  • Elution buffer

Protocol:

  • Cell Treatment: Treat cells with this compound and a proteasome inhibitor for a short period (e.g., 1-2 hours) to allow for complex formation while preventing degradation of the target.

  • Cell Lysis: Lyse the cells in a gentle Co-IP lysis buffer to maintain protein-protein interactions.

  • First Immunoprecipitation:

    • Incubate the cell lysate with an antibody against the tag of the protein of interest (e.g., anti-HA if the fusion protein is HA-tagged).

    • Add protein A/G magnetic beads to pull down the antibody-protein complex.

    • Wash the beads to remove non-specific binders.

  • Elution: Elute the protein complexes from the beads.

  • Second Immunoprecipitation (optional but recommended):

    • Perform a second IP on the eluate using an antibody against another component of the expected complex (e.g., anti-CRBN).

  • Western Blot Analysis: Analyze the immunoprecipitated samples by western blotting, probing for all three components of the ternary complex: the FKBP12F36V-tagged protein, CRBN, and potentially a component of the E3 ligase complex. The presence of all components in the final immunoprecipitate confirms the formation of the ternary complex.

Mandatory Visualizations

Mechanism of Action of this compound

dTAG47_Mechanism cluster_0 This compound Mediated Degradation POI Protein of Interest (POI) FKBP12 FKBP12(F36V) Tag POI->FKBP12 fused to Proteasome Proteasome POI->Proteasome degraded by dTAG47 This compound FKBP12->dTAG47 binds CRBN CRBN E3 Ligase dTAG47->CRBN recruits Ub Ubiquitin CRBN->Ub adds Ub->POI tags for degradation

Caption: Mechanism of this compound-induced protein degradation.

General Experimental Workflow for Target Validation

dTAG47_Workflow cluster_1 Target Validation Workflow start Identify Protein of Interest (POI) crispr CRISPR/Cas9-mediated FKBP12(F36V) knock-in start->crispr validation Validate tagged cell line crispr->validation treatment Treat with this compound validation->treatment degradation Confirm POI degradation (Western Blot) treatment->degradation phenotype Assess Phenotypic Consequences (e.g., Cell Viability Assay) treatment->phenotype pathway Analyze Downstream Signaling Pathways (e.g., Proteomics, RNA-seq) treatment->pathway conclusion Validate POI as a Therapeutic Target degradation->conclusion phenotype->conclusion pathway->conclusion

Caption: A typical experimental workflow for target validation using this compound.

Signaling Pathway Example: KRASG12V Degradation

KRAS_Pathway cluster_2 KRASG12V Signaling and Inhibition by this compound KRAS FKBP12(F36V)-KRAS(G12V) Degradation Degradation KRAS->Degradation RAF RAF KRAS->RAF dTAG47 This compound dTAG47->KRAS induces MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: this compound-mediated degradation of KRASG12V inhibits downstream signaling.

Signaling Pathway Example: EZH2 Degradation and Histone Methylation

EZH2_Pathway cluster_3 EZH2 Degradation and Impact on H3K27me3 EZH2 FKBP12(F36V)-EZH2 Degradation Degradation EZH2->Degradation H3K27me3 H3K27me3 EZH2->H3K27me3 catalyzes dTAG47 This compound dTAG47->EZH2 induces GeneRepression Target Gene Repression H3K27me3->GeneRepression

References

The dTAG System: A Technical Guide to Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The ability to selectively and rapidly modulate the levels of specific proteins is a cornerstone of modern biological research and drug development. Traditional methods like RNA interference (RNAi) and CRISPR-Cas9 gene editing, while powerful, often have limitations such as slow kinetics, irreversibility, and potential off-target effects.[1][2] The development of targeted protein degradation (TPD) technologies has provided a revolutionary approach to overcome these challenges. Among these, the degradation tag (dTAG) system has emerged as a versatile and potent platform for achieving rapid, selective, and reversible degradation of virtually any intracellular protein.[2][3]

This technical guide provides an in-depth overview of the discovery, mechanism, and application of dTAG molecules. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful technology for target validation and functional studies.

Core Principle of the dTAG System

The dTAG system is a chemical biology tool that hijacks the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate a protein of interest (POI). This is achieved through a tripartite system comprising:

  • A Protein of Interest (POI) fused to a "degron tag": The POI is genetically tagged with a mutant form of the FK506-binding protein 12 (FKBP12) carrying a phenylalanine to valine substitution at position 36 (FKBP12F36V).[4] This mutation creates a "bump-and-hole" interface that allows for selective binding of a synthetic ligand.[4]

  • A heterobifunctional dTAG molecule: This small molecule acts as a molecular bridge. One end binds with high selectivity to the FKBP12F36V tag on the POI, while the other end recruits an E3 ubiquitin ligase.[3][4]

  • An E3 Ubiquitin Ligase: The dTAG molecule brings the POI-FKBP12F36V fusion protein into close proximity with an E3 ligase, a key component of the UPS. This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3][4]

The dTAG system offers several advantages over other methods of protein modulation, including rapid kinetics, with protein degradation often observed within an hour of treatment, and reversibility, as removal of the dTAG molecule allows for the re-accumulation of the target protein.[4][5] Furthermore, the extent of protein degradation can be tuned by varying the concentration of the dTAG molecule.[6]

Discovery and Development of Key dTAG Molecules

The development of the dTAG system was pioneered in the laboratories of Dr. Nathanael Gray and Dr. James Bradner.[4] The initial concept built upon previous work with "chemical inducers of dimerization." The key innovation was the design of heterobifunctional molecules that could selectively bridge the FKBP12F36V tag to an E3 ligase.

dTAG-13: A CRBN-Recruiting Degrader

The first-generation and most widely used dTAG molecule is dTAG-13.[4] It consists of a high-affinity ligand for FKBP12F36V linked to a derivative of thalidomide, which is a known binder of the E3 ligase Cereblon (CRBN).[3][4] dTAG-13 has been shown to be a potent and selective degrader of a wide range of FKBP12F36V-tagged proteins, both in cell culture and in in vivo models.[4][6]

dTAGV-1: Expanding the Toolbox with a VHL-Recruiting Degrader

To overcome potential limitations of CRBN-based degradation, such as cell-type specific expression of CRBN or resistance mechanisms, a second-generation dTAG molecule, dTAGV-1, was developed.[2][7] dTAGV-1 recruits the von Hippel-Lindau (VHL) E3 ligase.[2][7] This provides an alternative and often complementary degradation pathway. dTAGV-1 has demonstrated improved pharmacokinetic properties in vivo compared to dTAG-13, including a longer half-life and greater exposure.[2][7]

Quantitative Data on dTAG Molecules

The efficacy of dTAG molecules can be quantified by several parameters, including the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The binding affinities of the dTAG molecule to FKBP12F36V and the respective E3 ligase are also critical determinants of its potency.

MoleculeTarget ProteinCell LineDC50Dmax (%)Reference
dTAG-13 FKBP12F36V-Nluc293FTPotent at 100 nMNot specified[4]
BRD4(short)-FKBP12F36VMV4;11Not specifiedRobust degradation[4]
FKBP12F36V-KRASG12VNIH/3T3Not specifiedNear complete degradation[4]
dTAGV-1 FKBP12F36V-Nluc293FTPotent degradationNot specified[2][7]
FKBP12F36V-EWS/FLIEWS502Not specifiedPronounced loss[8]
MoleculeBinding PartnerAssayIC50 / KdReference
dTAG-13 FKBP12F36VAlphaScreen146.80 nM (IC50)[9]
FKBP12 (wild-type)AlphaScreen>25 µM (IC50)[9]
CRBNAlphaScreenPotent displacement[4]
MoleculeSpeciesAdministrationHalf-life (T1/2)AUCinf (hr*ng/mL)Reference
dTAG-13 MouseIntraperitoneal (10 mg/kg)2.41 h6140[7]
MouseNot specified3.1 hNot specified[1]
dTAGV-1 MouseIntraperitoneal (10 mg/kg)4.43 h18517[7]

Signaling Pathways and Experimental Workflows

dTAG-Mediated Protein Degradation Signaling Pathway

The core mechanism of dTAG technology involves the formation of a ternary complex between the dTAG molecule, the FKBP12F36V-tagged protein of interest, and an E3 ubiquitin ligase complex. This proximity-induced ubiquitination leads to proteasomal degradation.

dTAG_Signaling_Pathway cluster_dtag dTAG Molecule cluster_poi Target Protein cluster_e3 E3 Ubiquitin Ligase Complex cluster_ups Ubiquitin-Proteasome System dTAG dTAG Molecule (e.g., dTAG-13 or dTAGV-1) FKBP12F36V FKBP12(F36V) Tag dTAG->FKBP12F36V Binds to Tag E3_Ligase E3 Ligase (CRBN or VHL) dTAG->E3_Ligase Recruits E3 Ligase POI Protein of Interest (POI) Proteasome 26S Proteasome POI->Proteasome Degradation E3_Ligase->POI Ubiquitination Cullin Cullin Scaffold E3_Ligase->Cullin Rbx1 Rbx1 Cullin->Rbx1 Ub Ubiquitin

Caption: The dTAG signaling pathway illustrating ternary complex formation and subsequent protein degradation.

Experimental Workflow for dTAG-Mediated Degradation

A typical experimental workflow to study the effects of dTAG-mediated protein degradation involves several key steps, from generating the tagged cell line to analyzing the phenotypic consequences.

dTAG_Experimental_Workflow start Start: Define Protein of Interest (POI) gene_editing Generate FKBP12(F36V)-tagged POI (CRISPR/Cas9 Knock-in or Lentiviral Expression) start->gene_editing validation Validate Tagged POI Expression (Western Blot, qPCR) gene_editing->validation treatment Treat Cells with dTAG Molecule validation->treatment degradation_analysis Confirm POI Degradation (Western Blot, Luciferase Assay) treatment->degradation_analysis phenotypic_assay Perform Phenotypic Assays (e.g., Cell Viability, Signaling) degradation_analysis->phenotypic_assay end End: Analyze Results phenotypic_assay->end

Caption: A generalized experimental workflow for utilizing the dTAG system.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of the dTAG system. Below are protocols for key experiments.

Protocol 1: Generation of FKBP12F36V-Tagged Cell Lines

A. CRISPR/Cas9-Mediated Knock-in using the PITCh Method

This protocol is adapted from Nabet et al., 2018 and Sakuma et al., 2016.[4][10]

  • Design and Construction of PITCh Vectors:

    • Design a single guide RNA (sgRNA) targeting the desired genomic locus for the N- or C-terminal fusion of the FKBP12F36V tag.

    • Clone the sgRNA into a pX330A-PITCh vector, which co-expresses Cas9 and the sgRNA.

    • Construct a donor plasmid (pCRIS-PITChv2) containing the FKBP12F36V tag, a selectable marker (e.g., Puromycin or Blasticidin resistance), and flanking microhomology arms (20-40 bp) corresponding to the sequences adjacent to the Cas9 cut site.

  • Transfection:

    • Co-transfect the sgRNA/Cas9 expression vector and the donor plasmid into the target cells using a suitable transfection reagent.

  • Selection and Clonal Isolation:

    • After 48-72 hours, begin selection with the appropriate antibiotic (e.g., Puromycin or Blasticidin).

    • Expand surviving cells and isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

  • Validation of Knock-in:

    • Screen individual clones for the correct integration of the FKBP12F36V tag by genomic PCR and Sanger sequencing.

    • Confirm the expression of the fusion protein by Western blotting using an antibody against the POI or the HA-tag often included in the cassette.

B. Lentiviral Expression of FKBP12F36V Fusion Proteins

This protocol is a general guide based on standard lentiviral transduction procedures.[11][12][13][14][15]

  • Cloning:

    • Clone the cDNA of the POI into a lentiviral expression vector (e.g., pLEX_305-based) that contains the FKBP12F36V tag at either the N- or C-terminus. These vectors often utilize a Gateway cloning strategy for easy shuttling of the gene of interest.[4]

  • Lentivirus Production:

    • Co-transfect the lentiviral expression vector along with packaging plasmids (e.g., psPAX2 and pMD2.G) into a packaging cell line, such as HEK293T.

    • Harvest the virus-containing supernatant 48 and 72 hours post-transfection.

  • Transduction:

    • Transduce the target cells with the collected lentivirus in the presence of polybrene (typically 4-8 µg/mL) to enhance transduction efficiency.

    • After 24 hours, replace the virus-containing medium with fresh medium.

  • Selection and Validation:

    • Select for transduced cells using the appropriate antibiotic resistance marker encoded by the lentiviral vector (e.g., Puromycin).

    • Validate the expression of the FKBP12F36V-tagged POI by Western blotting or qPCR.

Protocol 2: Dual-Luciferase Reporter Assay for Cellular Degradation

This assay provides a quantitative readout of dTAG-mediated degradation in living cells.[4]

  • Cell Line Generation:

    • Generate a stable cell line co-expressing an N-terminal fusion of FKBP12F36V to NanoLuciferase (Nluc) and a control Firefly Luciferase (Fluc) from a single transcript.[4]

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.

  • dTAG Molecule Treatment:

    • Treat the cells with a serial dilution of the dTAG molecule or a DMSO vehicle control.

    • Incubate for the desired time period (e.g., 4, 8, or 24 hours).

  • Luciferase Activity Measurement:

    • Lyse the cells using a passive lysis buffer.

    • Measure Firefly luciferase activity first by adding a Firefly luciferase substrate and reading the luminescence on a plate reader.

    • Subsequently, add a reagent that quenches the Firefly signal and contains the substrate for NanoLuciferase (e.g., Stop & Glo® reagent).

    • Measure the NanoLuciferase activity.

  • Data Analysis:

    • Calculate the ratio of Nluc to Fluc luminescence for each well.

    • Normalize the ratios to the DMSO-treated control to determine the percentage of degradation.

    • Plot the percentage of degradation against the log of the dTAG molecule concentration to determine the DC50 value.

Protocol 3: Immunoblotting for Degradation Analysis

Western blotting is a standard method to visually confirm the degradation of the target protein.

  • Cell Treatment and Lysis:

    • Plate and treat cells with the dTAG molecule as described for the dual-luciferase assay.

    • At the end of the treatment period, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the POI or the tag (e.g., anti-HA) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Re-probe the membrane with an antibody against a loading control (e.g., GAPDH, β-actin, or Vinculin) to ensure equal protein loading.

Conclusion

The dTAG system represents a significant advancement in the field of chemical biology, offering an unprecedented level of control over protein abundance. Its rapid, selective, and reversible nature makes it an invaluable tool for a wide range of applications, from fundamental biological research to preclinical drug target validation. As the repertoire of dTAG molecules and their applications continue to expand, this technology is poised to further accelerate our understanding of complex biological systems and the development of novel therapeutics.

References

dTAG-47: An In-depth Technical Guide to a Powerful PROTAC Technology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of targeted protein degradation has emerged as a revolutionary approach in drug discovery and functional genomics, offering the ability to eliminate specific proteins rather than merely inhibiting them. Within this landscape, Proteolysis Targeting Chimeras (PROTACs) have gained significant prominence. This technical guide focuses on dTAG-47, a key molecule in the dTAG (degradation tag) system, a versatile platform for rapid and selective protein degradation. This document provides a comprehensive overview of this compound, its mechanism of action, experimental protocols, and its application in studying various biological systems.

The dTAG System: A Paradigm for Targeted Protein Degradation

The dTAG system is a powerful chemical biology tool that enables the rapid and specific degradation of virtually any intracellular protein of interest. It operates on a "tag-and-degrade" principle, requiring two key components:

  • The dTAG protein tag: A mutant form of the FKBP12 protein (FKBP12F36V) is fused to the protein of interest (POI) at the genetic level. This can be achieved through transient transfection, stable expression, or CRISPR/Cas9-mediated knock-in at the endogenous locus.

  • The dTAG molecule: A heterobifunctional small molecule that acts as a PROTAC. This compound is a prime example of such a molecule.

This compound: Mechanism of Action

This compound is a heterobifunctional molecule composed of three key parts: a ligand that selectively binds to the FKBP12F36V tag, a ligand for an E3 ubiquitin ligase (in this case, Cereblon (CRBN)), and a linker connecting the two. Its mechanism of action can be summarized in the following steps:

  • Ternary Complex Formation: this compound simultaneously binds to the FKBP12F36V-tagged protein of interest and the CRBN E3 ligase, bringing them into close proximity to form a ternary complex.

  • Ubiquitination: The recruitment of the E3 ligase to the target protein facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the surface of the POI.

  • Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively eliminating the protein from the cell.

This process is catalytic, meaning a single molecule of this compound can induce the degradation of multiple target protein molecules.

Quantitative Data for this compound

Target Protein FusionCell LineThis compound ConcentrationTimeDegradationReference
AML1-ETO-FKBP12F36V-2xHAKasumi-1500 nM1-2 hoursMajority of protein eliminated
NL-FKBP-Cas9HEK293T CRBN +/+0-3000 nM (dose-dependent)48 hoursDose-dependent degradation
FKBP12F36V-MELK(sg3R)MELK-/- MDA-MB-468500 nM14-72 hoursEfficient depletion

Experimental Protocols

CRISPR/Cas9-Mediated Knock-in of the FKBP12F36V Tag

This protocol provides a general framework for inserting the FKBP12F36V tag at a specific genomic locus.

Materials:

  • Cas9 nuclease

  • Single guide RNA (sgRNA) targeting the desired insertion site (N- or C-terminus of the gene of interest)

  • Donor template plasmid containing the FKBP12F36V tag sequence flanked by homology arms (~80-100 bp) corresponding to the genomic sequences upstream and downstream of the sgRNA cut site. The donor plasmid should also contain a selectable marker (e.g., puromycin or blasticidin resistance).

  • Mammalian cell line of interest

  • Transfection reagent or electroporation system

  • Cell culture medium and supplements

  • Selection antibiotic (e.g., puromycin, blasticidin)

  • Genomic DNA extraction kit

  • PCR reagents

  • Sanger sequencing reagents

Procedure:

  • sgRNA Design and Validation: Design and validate an sgRNA that targets the desired insertion site with high efficiency and minimal off-target effects.

  • Donor Plasmid Construction: Clone the FKBP12F36V tag and a selectable marker into a donor plasmid, flanked by homology arms specific to the target locus.

  • Transfection/Electroporation: Co-transfect or electroporate the Cas9 plasmid, sgRNA plasmid, and the donor plasmid into the target cells.

  • Selection: 24-48 hours post-transfection, begin selection with the appropriate antibiotic to enrich for cells that have successfully integrated the donor plasmid.

  • Clonal Isolation: After selection, isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

  • Genotyping: Expand the clonal populations and extract genomic DNA. Use PCR with primers flanking the insertion site to screen for clones with the correct knock-in allele.

  • Sequence Verification: Confirm the correct in-frame insertion of the FKBP12F36V tag by Sanger sequencing of the PCR product.

  • Protein Expression Validation: Confirm the expression of the FKBP12F36V-tagged protein by Western blot analysis using an antibody against the protein of interest or an antibody against a co-tagged epitope (e.g., HA).

Western Blot Analysis of this compound-Mediated Protein Degradation

This protocol details a time-course experiment to assess the degradation of an FKBP12F36V-tagged protein upon treatment with this compound.

Materials:

  • Cells expressing the FKBP12F36V-tagged protein of interest

  • This compound

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the protein of interest or the tag

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed the cells at an appropriate density in multi-well plates.

  • This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 500 nM) or DMSO for various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).

  • Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein and the loading control. Follow this with incubation with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the extent of protein degradation over time.

Immunoprecipitation of FKBP12F36V-Tagged Proteins

This protocol allows for the isolation of the FKBP12F36V-tagged protein and its interacting partners.

Materials:

  • Cells expressing the FKBP12F36V-tagged protein (with a co-tag like HA or FLAG for efficient IP)

  • This compound or DMSO

  • Immunoprecipitation (IP) lysis buffer

  • Antibody against the co-tag (e.g., anti-HA or anti-FLAG) conjugated to beads (e.g., agarose or magnetic beads)

  • Wash buffer

  • Elution buffer or Laemmli sample buffer

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound or DMSO as required for the experiment and then lyse the cells in IP lysis buffer.

  • Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with beads that have not been conjugated to an antibody for 30-60 minutes at 4°C.

  • Immunoprecipitation: Add the antibody-conjugated beads to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an appropriate elution buffer or by boiling in Laemmli sample buffer for subsequent Western blot analysis.

Cell Viability Assay

This assay is used to assess the phenotypic consequences of degrading a target protein.

Materials:

  • Cells expressing the FKBP12F36V-tagged protein

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)

  • Multi-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well or 384-well plate at a suitable density.

  • This compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle-only control (DMSO).

  • Incubation: Incubate the cells for a desired period (e.g., 24, 48, 72 hours).

  • Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control to determine the effect of protein degradation on cell viability.

Visualizations

Signaling Pathways and Workflows

PROTAC_Mechanism cluster_0 This compound Mediated Degradation This compound This compound Ternary_Complex Ternary Complex (POI-dTAG-47-CRBN) This compound->Ternary_Complex FKBP12_F36V_POI FKBP12(F36V)-Tagged Protein of Interest (POI) FKBP12_F36V_POI->Ternary_Complex CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary_Complex Polyubiquitination Polyubiquitination of POI Ternary_Complex->Polyubiquitination Ubiquitin Ub Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Degradation Degraded POI (Peptides) Proteasome->Degradation

Caption: Mechanism of this compound mediated protein degradation.

Experimental_Workflow cluster_1 Target Validation Workflow using this compound Start Start CRISPR CRISPR/Cas9-mediated FKBP12(F36V) Knock-in Start->CRISPR Validation Validation of Knock-in (Genotyping & Western Blot) CRISPR->Validation Treatment Treat cells with this compound (Dose-response & Time-course) Validation->Treatment Degradation_Analysis Analyze Protein Degradation (Western Blot, Luciferase Assay) Treatment->Degradation_Analysis Phenotypic_Assay Phenotypic Assays (Cell Viability, etc.) Treatment->Phenotypic_Assay Signaling_Analysis Downstream Signaling Analysis (Proteomics, RNA-seq) Degradation_Analysis->Signaling_Analysis End End Phenotypic_Assay->End Signaling_Analysis->End

Caption: Experimental workflow for target validation using this compound.

AML1_ETO_Signaling cluster_2 Effect of AML1-ETO Degradation on Gene Expression dTAG47 This compound AML1_ETO AML1-ETO-FKBP12(F36V) dTAG47->AML1_ETO binds Degradation Proteasomal Degradation AML1_ETO->Degradation induces Repressor_Complex Recruitment of Repressor Complex (HDACs, DNMTs) AML1_ETO->Repressor_Complex recruits Activation Transcriptional Activation Degradation->Activation relieves repression, leading to Target_Genes Target Gene Promoters Repressor_Complex->Target_Genes acts on Repression Transcriptional Repression Target_Genes->Repression leads to

Caption: Signaling pathway affected by AML1-ETO degradation.

BRD4_Signaling cluster_3 Effect of BRD4 Degradation on Transcription dTAG47 This compound BRD4 BRD4-FKBP12(F36V) dTAG47->BRD4 binds Degradation Proteasomal Degradation BRD4->Degradation induces Enhancers_Promoters Super-Enhancers & Promoters BRD4->Enhancers_Promoters binds to acetylated histones at P_TEFb P-TEFb (CDK9/Cyclin T1) BRD4->P_TEFb recruits Inhibition Inhibition of Transcription Degradation->Inhibition leads to RNAPII RNA Polymerase II P_TEFb->RNAPII phosphorylates Transcription Transcriptional Elongation (e.g., MYC) RNAPII->Transcription activates KRAS_Signaling cluster_4 Effect of KRAS G12V Degradation on Downstream Signaling dTAG47 This compound KRAS KRAS G12V-FKBP12(F36V) dTAG47->KRAS binds Degradation Proteasomal Degradation KRAS->Degradation induces RAF_MEK_ERK RAF-MEK-ERK Pathway KRAS->RAF_MEK_ERK activates PI3K_AKT PI3K-AKT Pathway KRAS->PI3K_AKT activates Inhibition Inhibition of Downstream Signaling & Phenotypes Degradation->Inhibition leads to Proliferation Cell Proliferation, Survival, Growth RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

An In-depth Technical Guide to dTAG-47: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

dTAG-47 is a key chemical tool in the field of targeted protein degradation, specifically belonging to the class of proteolysis-targeting chimeras (PROTACs). It operates as a heterobifunctional molecule, designed to selectively induce the degradation of proteins that have been fused with the mutant FKBP12F36V tag. This technology provides a powerful and versatile method for acute, reversible, and highly specific protein knockdown, offering a valuable alternative to genetic methods for target validation and functional studies. This guide provides a comprehensive overview of the structure, chemical properties, and experimental applications of this compound.

Structure and Chemical Properties of this compound

This compound is a heterobifunctional molecule comprised of three key components: a ligand that selectively binds to the F36V mutant of the FKBP12 protein, a linker, and a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN). The specific chemical structure facilitates the formation of a ternary complex between the FKBP12F36V-tagged protein of interest and the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[1][2]

The IUPAC name for this compound is (1R)-3-(3,4-dimethoxyphenyl)-1-(2-(2-((8-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)octyl)amino)-2-oxoethoxy)phenyl)propyl (2S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylate.[2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C59H73N5O14[2][3]
Molecular Weight 1076.25 g/mol [2][3]
CAS Number 2265886-81-3[2][3]
Purity ≥97% (HPLC)[3][4]
Solubility Soluble to 100 mM in DMSO[3]
Appearance Solid powder[2]
Storage Store at -20°C[3]

Mechanism of Action: The dTAG System

The dTAG system is a powerful chemical genetics tool that enables the rapid and specific degradation of a protein of interest (POI). This is achieved by first genetically tagging the POI with the mutant FKBP12F36V protein. The subsequent introduction of this compound initiates the degradation process.

Figure 1. Mechanism of action of this compound.

Quantitative Data

Table 2: Representative Degradation Data for this compound

Target ProteinCell LineThis compound ConcentrationTime% DegradationReference
AML1-ETO-FKBP12F36VKasumi-1500 nM1-2 hours>50%[2]
FKBP12F36V-MELKMDA-MB-468500 nM14-72 hoursEfficient depletion[5]
NL-FKBP-Cas9HEK293T0-3000 nM48 hoursDose-dependent[5]
YY1-FKBP12F36VmESCs500 nMNot SpecifiedEffective degradation[1]

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of the dTAG system. Below are generalized workflows for key experiments. For specific details, it is highly recommended to consult the supplementary information of the cited literature.

Quantitative Western Blot for DC50 and Dmax Determination

This protocol outlines the steps to determine the potency of this compound in degrading a target protein.

WB_Workflow cluster_workflow Western Blot Workflow for DC50/Dmax Cell_Culture 1. Culture cells expressing FKBP12(F36V)-tagged POI Treatment 2. Treat with serial dilutions of this compound for a fixed time Cell_Culture->Treatment Lysis 3. Harvest and lyse cells Treatment->Lysis Quantification 4. Determine protein concentration (e.g., BCA assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE and transfer to membrane Quantification->SDS_PAGE Blocking 6. Block membrane SDS_PAGE->Blocking Primary_Ab 7. Incubate with primary antibodies (anti-POI and anti-loading control) Blocking->Primary_Ab Secondary_Ab 8. Incubate with fluorescently labeled secondary antibodies Primary_Ab->Secondary_Ab Imaging 9. Image membrane and quantify band intensities Secondary_Ab->Imaging Analysis 10. Normalize to loading control and plot dose-response curve to determine DC50 and Dmax Imaging->Analysis

Figure 2. Workflow for determining DC50 and Dmax.

A detailed protocol for western blotting to establish a degradation time course can be found in Layden et al., 2021.[6] This involves treating cells with a fixed concentration of this compound and harvesting at different time points.[6]

NanoBRET™ Assay for Ternary Complex Formation

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay can be used to monitor the formation of the ternary complex in live cells. This assay typically involves expressing the target protein fused to a NanoLuc® luciferase and the E3 ligase (CRBN) fused to a HaloTag®, which is then labeled with a fluorescent acceptor.

NanoBRET_Workflow cluster_nanobret NanoBRET™ Workflow Transfection 1. Co-transfect cells with plasmids for NanoLuc-POI and HaloTag-CRBN Plating 2. Plate cells in an assay plate Transfection->Plating Labeling 3. Add HaloTag NanoBRET™ 618 Ligand Plating->Labeling Treatment 4. Add this compound and NanoLuc® substrate Labeling->Treatment Measurement 5. Measure donor and acceptor emission Treatment->Measurement Analysis 6. Calculate NanoBRET™ ratio Measurement->Analysis Signaling_Impact cluster_application Applications of this compound in Signaling Studies dTAG_47 This compound Tagged_Protein FKBP12(F36V)-Tagged Protein (e.g., YY1, AML1-ETO) dTAG_47->Tagged_Protein Induces degradation of Degradation Proteasomal Degradation Tagged_Protein->Degradation Downstream_Effects Altered Gene Expression Disrupted Chromatin Structure Impaired Cancer Cell Proliferation Degradation->Downstream_Effects Leads to

References

The Core Mechanism of dTAG-47-Induced Protein Degradation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted degradation of proteins has emerged as a powerful therapeutic modality and a versatile research tool. Among the various strategies, the use of Proteolysis Targeting Chimeras (PROTACs) has gained significant traction. This guide delves into the core mechanism of dTAG-47, a highly specific and potent PROTAC designed for the targeted degradation of proteins fused with the mutant FKBP12(F36V) tag. The dTAG system offers rapid, reversible, and selective protein knockdown, providing a robust method for target validation and studying the cellular consequences of protein loss.

The this compound Molecule: A Heterobifunctional Chimera

This compound is a heterobifunctional molecule composed of three key components:

  • A selective ligand for the mutant FKBP12(F36V) protein: This "warhead" specifically recognizes and binds to the F36V mutant of the FKBP12 protein. This mutation creates a "hole" in the binding pocket that is not present in the wild-type FKBP12, allowing for highly selective binding of the this compound molecule.

  • A ligand for the E3 ubiquitin ligase Cereblon (CRBN): This moiety hijacks the cellular ubiquitin-proteasome system by recruiting the CRBN E3 ligase.[1]

  • A chemical linker: This flexible chain connects the FKBP12(F36V) ligand and the CRBN ligand, enabling the formation of a stable ternary complex.

The Mechanism of Action: A Step-by-Step Pathway

The this compound-induced degradation of a target protein is a catalytic process that involves the formation of a key ternary complex and the subsequent engagement of the cell's natural protein disposal machinery.

  • Recognition and Binding: this compound, being cell-permeable, enters the cell and binds to both the FKBP12(F36V)-tagged protein of interest (POI) and the CRBN E3 ubiquitin ligase.

  • Ternary Complex Formation: The binding of this compound to both proteins facilitates the formation of a stable ternary complex, bringing the POI into close proximity with the CRBN E3 ligase.[2] The formation of this complex is a critical and often rate-limiting step in the degradation process.

  • Polyubiquitination: Once the ternary complex is formed, the E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain, which acts as a degradation signal.

  • Proteasomal Degradation: The polyubiquitinated POI is then recognized and targeted by the 26S proteasome, a large protein complex responsible for degrading unwanted or misfolded proteins. The proteasome unfolds and proteolytically degrades the POI into small peptides, while the ubiquitin monomers are recycled.

  • Catalytic Cycle: After the degradation of the POI, this compound is released and can bind to another FKBP12(F36V)-tagged protein and CRBN molecule, initiating another round of degradation. This catalytic nature allows for the degradation of multiple target protein molecules by a single this compound molecule.

dTAG47_Pathway cluster_cell Cellular Environment dTAG47 This compound TernaryComplex Ternary Complex (POI-dTAG47-CRBN) dTAG47->TernaryComplex POI Protein of Interest (POI-FKBP12(F36V)) POI->TernaryComplex CRBN Cereblon (CRBN) E3 Ligase CRBN->TernaryComplex TernaryComplex->dTAG47 Release & Recycle PolyUbPOI Polyubiquitinated POI TernaryComplex->PolyUbPOI Polyubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbPOI->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

Caption: The signaling pathway of this compound induced protein degradation.

Quantitative Data Summary

The efficacy of this compound can be quantified by several key parameters, including the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

ParameterDescriptionReported ValuesCell Line/TargetReference
DC50 The concentration of this compound required to degrade 50% of the target protein.Sub-micromolar rangeVarious[3]
Dmax The maximum percentage of target protein degradation achieved.>90%Various[3]
Degradation Kinetics The time required to achieve significant protein degradation.Rapid, with significant degradation observed within 1-2 hours for many targets.Kasumi-1 / AML1-ETO-FKBP12(F36V)[4][5]

Experimental Protocols

To study and validate the this compound-mediated protein degradation, several key experimental techniques are employed.

Western Blotting for Protein Degradation Assessment

Objective: To visualize and quantify the reduction in the levels of the FKBP12(F36V)-tagged protein of interest upon treatment with this compound.

Methodology:

  • Cell Culture and Treatment: Plate cells expressing the FKBP12(F36V)-tagged POI and treat with a dose-response range of this compound or a time course at a fixed concentration. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding and then incubate with a primary antibody specific for the POI or the FKBP12 tag. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control (e.g., GAPDH or β-actin) should be probed on the same membrane to normalize for protein loading.

WB_Workflow A Cell Treatment with this compound B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer D->E F Immunoblotting E->F G Detection & Analysis F->G

Caption: A typical experimental workflow for Western Blot analysis.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection

Objective: To demonstrate the this compound-dependent interaction between the FKBP12(F36V)-tagged POI and the CRBN E3 ligase.

Methodology:

  • Cell Treatment: Treat cells expressing the tagged POI with this compound or a vehicle control for a time period sufficient to allow ternary complex formation.

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against the POI or the FKBP12 tag, which is pre-coupled to protein A/G magnetic beads. This will pull down the POI and any interacting proteins.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the POI, the FKBP12 tag, and CRBN to confirm the presence of all three components in the complex.

In-Cell Ubiquitination Assay

Objective: To detect the polyubiquitination of the FKBP12(F36V)-tagged POI following this compound treatment.

Methodology:

  • Cell Treatment: Treat cells with this compound. It is often beneficial to also treat with a proteasome inhibitor (e.g., MG132) to allow the accumulation of polyubiquitinated proteins that would otherwise be rapidly degraded.

  • Cell Lysis: Lyse the cells under denaturing conditions (e.g., with 1% SDS) to disrupt non-covalent protein interactions, followed by dilution in a non-denaturing buffer.

  • Immunoprecipitation: Immunoprecipitate the POI using a specific antibody.

  • Western Blot Analysis: Elute the immunoprecipitated proteins and analyze them by Western blotting using an antibody that recognizes ubiquitin. A high-molecular-weight smear or laddering pattern for the POI indicates polyubiquitination.

NanoBRET™ Ternary Complex Formation Assay

Objective: To quantify the formation of the ternary complex in live cells in real-time.[6]

Methodology:

  • Cell Engineering: Co-express the POI fused to a NanoLuc® luciferase (the energy donor) and the E3 ligase (CRBN) fused to a HaloTag® (the energy acceptor) in cells.[6]

  • Cell Treatment: Add the HaloTag® ligand, which is fluorescently labeled, to the cells. Then, treat the cells with varying concentrations of this compound.

  • BRET Measurement: If this compound induces the formation of the ternary complex, the NanoLuc® donor and the fluorescent HaloTag® acceptor are brought into close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET).[7] This can be measured as a ratiometric signal of the acceptor emission to the donor emission.

  • Data Analysis: The BRET signal is proportional to the amount of ternary complex formed, allowing for the quantitative assessment of this compound's efficacy in inducing this key step.

NanoBRET_Logic cluster_NoBRET No this compound cluster_BRET With this compound POI_NLuc POI-NanoLuc (Donor) NoBRET No BRET Signal CRBN_Halo CRBN-HaloTag (Acceptor) Ternary_BRET POI-NanoLuc + this compound + CRBN-HaloTag BRET BRET Signal Ternary_BRET->BRET

Caption: Logical relationship in a NanoBRET assay for ternary complex detection.

Conclusion

This compound represents a powerful chemical tool for inducing the rapid and selective degradation of FKBP12(F36V)-tagged proteins. Its mechanism of action, centered on the formation of a ternary complex with the CRBN E3 ligase, provides a direct means to harness the cell's ubiquitin-proteasome system for targeted protein knockdown. The experimental protocols outlined in this guide provide a framework for researchers to effectively utilize and validate the dTAG technology in their own studies, paving the way for a deeper understanding of protein function and the development of novel therapeutic strategies.

References

The FKBP12F36V Degron Tag System: An In-depth Technical Guide for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to rapidly and selectively deplete a protein of interest is a powerful tool for elucidating its function and for validating its potential as a therapeutic target. The FKBP12F36V degron tag (dTAG) system has emerged as a robust and versatile platform for achieving targeted protein degradation. This chemical-genetic approach offers precise temporal and dose-dependent control over protein levels, overcoming many of the limitations associated with traditional genetic perturbation methods like RNAi or CRISPR-Cas9-mediated gene knockout.

This comprehensive guide provides a detailed overview of the dTAG system, including its mechanism of action, key components, and practical considerations for its implementation. We present quantitative data on its performance, detailed experimental protocols, and visual workflows to facilitate its adoption in your research.

Core Principles of the dTAG System

The dTAG system is a tripartite technology consisting of:

  • The FKBP12F36V Tag: A mutated version of the human FKBP12 protein. A single point mutation (F36V) creates a "bump" in the protein's binding pocket, which prevents it from binding to naturally occurring ligands. However, this engineered cavity allows for high-affinity and selective binding of synthetic "dTAG" molecules.[1][] This tag is genetically fused to the protein of interest (POI), either at the N- or C-terminus.

  • The dTAG Degrader Molecule: A heterobifunctional small molecule that acts as a molecular bridge. One end of the molecule selectively binds to the FKBP12F36V tag, while the other end recruits a specific E3 ubiquitin ligase.[3][4] Notable examples include dTAG-13, which recruits the Cereblon (CRBN) E3 ligase, and dTAGV-1, which engages the von Hippel-Lindau (VHL) E3 ligase.[1][5]

  • The Endogenous Ubiquitin-Proteasome System: The cell's natural machinery for protein degradation. Once the POI-FKBP12F36V fusion protein is brought into proximity with the E3 ligase by the dTAG molecule, it is polyubiquitinated and subsequently targeted for degradation by the 26S proteasome.[4][6]

The degradation is rapid, often occurring within an hour of dTAG molecule addition, and is also reversible, as removal of the degrader allows for the re-accumulation of the tagged protein.[4]

Quantitative Performance Data

The dTAG system has been shown to be highly efficient and potent across a range of cellular contexts and target proteins. The following tables summarize key quantitative parameters for the dTAG system.

dTAG MoleculeTarget E3 LigaseTarget Protein FusionCell LinePotency (DC50)Maximum Degradation (Dmax)Time to DmaxReference
dTAG-13CRBNBRD4-FKBP12F36VMV4;11~10 nM>90%1-2 hoursNabet et al., 2018
dTAG-13CRBNKRASG12V-FKBP12F36VNIH/3T3~100 nM>90%4-8 hoursNabet et al., 2018
dTAG-13CRBNHDAC1-FKBP12F36VMV4;11<50 nM>90%~1 hourNabet et al., 2018
dTAG-13CRBNMYC-FKBP12F36VMV4;11<50 nM>90%~1 hourNabet et al., 2018
dTAGV-1VHLLACZ-FKBP12F36VPATU-8902~500 nM>90%Not SpecifiedNabet et al., 2020

Table 1: Degradation Efficiency of Various FKBP12F36V Fusion Proteins.

ParameterdTAG-13dTAGV-1
Half-life (in vivo, mouse) 0.986 hoursImproved PK/PD properties
Cmax (in vivo, mouse) 220 ng/mLNot Specified
Selectivity Highly selective for FKBP12F36V over wild-type FKBP12Exclusively selective for FKBP12F36V

Table 2: Pharmacokinetic and Selectivity Properties of dTAG Molecules.

Signaling Pathways and Experimental Workflows

To visually represent the core mechanism and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

dTAG_Mechanism Mechanism of dTAG-mediated Protein Degradation cluster_cell Cellular Environment POI Protein of Interest (POI) FusionProtein POI-FKBP12F36V FKBP12F36V FKBP12F36V Tag Proteasome 26S Proteasome FusionProtein->Proteasome Targeted for Degradation dTAG dTAG Molecule (e.g., dTAG-13) dTAG->FusionProtein Binds to FKBP12F36V E3Ligase E3 Ubiquitin Ligase (e.g., CRBN) dTAG->E3Ligase Recruits E3Ligase->FusionProtein Forms Ternary Complex Ub Ubiquitin E3Ligase->Ub Transfers Ub->FusionProtein Polyubiquitination

Caption: Mechanism of dTAG-mediated Protein Degradation.

dTAG_Workflow Experimental Workflow for the dTAG System cluster_cloning 1. Generation of Fusion Protein cluster_cell_culture 2. Cell Line Engineering cluster_experiment 3. Degradation Experiment cluster_analysis 4. Analysis Lentiviral Lentiviral Expression (Exogenous) Transduction Transduction/ Transfection Lentiviral->Transduction CRISPR CRISPR/Cas9 Knock-in (Endogenous) CRISPR->Transduction Selection Antibiotic Selection & Single Cell Cloning Transduction->Selection Validation Validation of Tagging (PCR, Sequencing, WB) Selection->Validation Treatment dTAG Molecule Treatment Validation->Treatment TimeCourse Time Course or Dose Response Treatment->TimeCourse WesternBlot Western Blotting TimeCourse->WesternBlot MassSpec Mass Spectrometry (Proteomics) TimeCourse->MassSpec PhenotypicAssay Phenotypic Assays TimeCourse->PhenotypicAssay Washout Washout (Optional, for reversibility) Washout->WesternBlot

References

A Technical Guide to dTAG-47 for the Study of Essential Protein Function

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the dTAG-47 system, a powerful chemical tool for inducing rapid and specific degradation of proteins of interest. It is designed to offer a comprehensive understanding of the technology's mechanism, experimental workflows, and practical considerations for researchers studying essential protein functions where traditional genetic approaches are insufficient.

Introduction: Overcoming the Challenges of Studying Essential Proteins

The study of essential proteins presents a significant challenge in biomedical research. Conventional methods like genetic knockout can be lethal to cells, while techniques such as RNA interference (RNAi) often result in incomplete protein depletion and have slower kinetics, complicating the distinction between direct and indirect effects. The Degradation Tag (dTAG) system offers a robust solution, enabling the acute, controlled, and reversible removal of a specific protein from a biological system.[1]

This compound is a key molecule within this system. It is a heterobifunctional small molecule, also known as a Proteolysis-Targeting Chimera (PROTAC), designed to selectively target proteins that have been tagged with a mutant FKBP12F36V protein.[2] By hijacking the cell's natural protein disposal machinery, this compound allows for the timely and efficient degradation of virtually any intracellular protein, providing a powerful method for target validation and the functional analysis of essential proteins in vitro and in vivo.[3]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The this compound molecule functions by inducing proximity between the target protein and an E3 ubiquitin ligase. The system has three core components:

  • The FKBP12F36V Tag: A small protein tag derived from a single-point mutant of the human FKBP12 protein. This tag is fused to the protein of interest (POI) using genetic engineering techniques like CRISPR/Cas9-mediated knock-in or lentiviral expression.

  • The this compound Molecule: A bifunctional molecule with two distinct heads connected by a linker. One head binds with high selectivity to the FKBP12F36V tag, while the other binds to Cereblon (CRBN), a substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex.[2][4]

  • The Ubiquitin-Proteasome System: The cell's endogenous machinery for protein degradation.

Upon introduction of this compound, it facilitates the formation of a ternary complex between the FKBP12F36V-tagged protein and the CRBN E3 ligase. This proximity leads to the polyubiquitination of the target protein, marking it for recognition and subsequent degradation by the 26S proteasome.[1] The this compound molecule acts catalytically and is released to induce the degradation of another target protein molecule.

dTAG_Mechanism cluster_cell Intracellular Environment POI Protein of Interest (POI) TAG FKBP12(F36V) Tag FUSION POI FKBP12(F36V) TERNARY Ternary Complex (POI-dTAG-CRBN) FUSION->TERNARY dTAG47 This compound dTAG47->FUSION:f1 Binds Tag CRBN CRBN E3 Ligase dTAG47->CRBN Binds Ligase dTAG47->TERNARY CRBN->TERNARY POLY_UB Poly-ubiquitinated POI TERNARY->POLY_UB Recruits Ubiquitin Transfer UB Ubiquitin (Ub) UB->TERNARY PROTEASOME 26S Proteasome POLY_UB->PROTEASOME Targeted for Degradation PEPTIDES Degraded Peptides PROTEASOME->PEPTIDES Degrades into Peptides

Diagram 1. The this compound mechanism of action.

Core Experimental Workflow

A typical experiment utilizing the this compound system involves several key phases, from initial genetic modification to the final functional analysis. The process is systematic, ensuring that the observed phenotype is a direct result of the degradation of the protein of interest.

dTAG_Workflow cluster_prep Phase 1: System Generation cluster_exp Phase 2: Degradation & Analysis A 1. Select Protein of Interest (POI) and Tagging Terminus (N- or C-) B 2. Generate FKBP12(F36V)-POI Fusion (CRISPR Knock-in or Lentiviral Expression) A->B C 3. Select and Expand Clonal Cell Line B->C D 4. Validate Tagged Protein Expression and Functionality (e.g., Western Blot, IP-MS) C->D E 5. Determine Optimal this compound Parameters (Dose-Response and Time-Course) D->E Proceed to Experimentation F 6. Perform Degradation Experiment using Optimized Conditions E->F G 7. Conduct Downstream Functional Assays (e.g., Viability, RNA-Seq, Proteomics) F->G H 8. Analyze and Interpret Phenotypic Data G->H

Diagram 2. General experimental workflow for the dTAG system.

Detailed Experimental Protocols

The prerequisite for using this compound is the expression of the POI as a fusion with the FKBP12F36V tag. This can be achieved primarily through two methods. Plasmids for both approaches are readily available from repositories like Addgene.[1]

  • A. CRISPR/Cas9-Mediated Locus-Specific Knock-in:

    • Design: Design a guide RNA (gRNA) targeting the region near the start (for N-terminal tag) or stop codon (for C-terminal tag) of the POI's gene. Design a donor plasmid containing the FKBP12F36V sequence flanked by homology arms (~500-800 bp) corresponding to the genomic sequences upstream and downstream of the insertion site.

    • Transfection: Co-transfect the host cells with the Cas9-gRNA expression vector and the donor plasmid.

    • Selection: Select for successfully edited cells. This can be done by including a selection marker (e.g., puromycin resistance) in the donor plasmid, followed by single-cell sorting into 96-well plates to isolate clonal populations.

    • Validation: Screen individual clones by PCR to confirm correct integration. Further validate the expression of the full-length fusion protein at the expected molecular weight by Western Blot using an antibody against the POI or the tag.

  • B. Lentiviral-Mediated Transgene Expression:

    • Cloning: Clone the FKBP12F36V-POI fusion construct into a lentiviral expression vector.

    • Transduction: Produce lentiviral particles and transduce the target cells.

    • Selection: Select transduced cells using an appropriate antibiotic resistance marker encoded by the vector.

    • Validation: Confirm expression of the fusion protein via Western Blot. Note: This method is faster but results in ectopic expression, which may not recapitulate endogenous protein levels or regulation.

Critical Consideration: The choice of N- or C-terminal tagging is crucial and must be determined for each POI to ensure that the tag does not disrupt protein function, localization, or stability.[1][3]

Before performing functional assays, it is essential to determine the optimal this compound concentration and the kinetics of degradation for the specific tagged protein and cell line.[4]

  • Dose-Response Experiment:

    • Plate the validated FKBP12F36V-tagged cells in a multi-well plate (e.g., 12-well or 24-well).

    • Treat the cells with a range of this compound concentrations (e.g., 0, 1, 10, 50, 100, 500, 1000 nM) for a fixed, intermediate duration (e.g., 6 hours).

    • Include a vehicle control (e.g., DMSO).

    • Lyse the cells and perform a Western Blot analysis to detect the level of the tagged protein. A loading control (e.g., GAPDH, Tubulin) is mandatory.

    • Identify the lowest concentration that achieves maximal degradation. High concentrations can sometimes lead to reduced degradation due to the "hook effect".[4]

  • Time-Course Experiment:

    • Using the optimal concentration determined above (a concentration of 500 nM is often effective), treat the cells for various durations (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).[4][5]

    • Lyse the cells at each time point and perform a Western Blot.

    • Include a titration of the 0-hour lysate (e.g., 100%, 50%, 20%, 10%) to better quantify the extent of degradation.[5]

    • This will reveal the degradation kinetics, including the time to initial degradation and the time to maximal degradation (DCmax). Degradation can be observed in as little as 30 minutes for some proteins.[4]

Quantitative Data Summary

The following tables summarize quantitative data from various studies using this compound to demonstrate its efficacy and dose-dependent nature across different cellular models and targets.

Table 1: this compound Efficacy on Various Protein Targets

Target Protein Cell Line This compound Concentration Treatment Duration Outcome
FKBP12F36V-MELK MDA-MB-468 500 nM 14 - 72 hours Efficient protein depletion observed.[6]
NL-FKBP-Cas9 HEK293T CRBN+/+ 0 - 3000 nM 48 hours Dose-dependent degradation of Cas9.[6]
NL-FKBP-Cas9 U2OS 100 nM Not Specified Complete loss of Cas9 activity.[7]

| AML1-ETO-FKBP12F36V | Kasumi-1 | 500 nM | 0.5 - 24 hours | Rapid degradation observed within 30 minutes.[5] |

Table 2: this compound Application in Modulating CRISPR-Cas9 Activity

Application Cell Line This compound Concentration Treatment Duration Outcome
Modulation of DNA Repair HEK293T 1 µM 72 hours Increased error-prone repair frequency.[6]

| Reduction of Off-Target Editing | HEK293T | 0 - 1000 nM | 72 hours | Dose-dependent reduction in on-target and off-target editing.[6] |

Technical Specifications and Important Considerations

Table 3: Technical Properties of this compound

Property Value
Molecular Weight 1076.25 g/mol
Formula C59H73N5O14
CAS Number 2265886-81-3
Appearance Solid powder[2]
Purity ≥97% (HPLC)
Solubility Soluble up to 100 mM in DMSO

| Storage | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[6] |

Important Considerations:

  • CRBN Expression: this compound is dependent on the E3 ligase Cereblon (CRBN). It is crucial to confirm that the cell line of interest expresses CRBN.[4] If not, alternative dTAG molecules that recruit other E3 ligases (e.g., VHL) are available.[3][4]

  • Toxicity: Before extensive experimentation, it is advisable to test the toxicity of this compound on the parental (untagged) cell line to ensure that observed phenotypes are not due to off-target cytotoxic effects.[3]

  • Reversibility: The degradation is reversible. Washing out the this compound compound will lead to the re-accumulation of the target protein, allowing for studies on the consequences of protein restoration.[3]

  • Controls: Proper controls are critical for data interpretation. These include: (i) the parental cell line treated with this compound, (ii) the tagged cell line treated with a vehicle (e.g., DMSO), and (iii) a negative control compound that binds FKBP12F36V but not CRBN, if available.

References

Methodological & Application

Application Notes and Protocols for dTAG-47 in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dTAG (degradation tag) technology is a powerful chemical biology tool for inducing rapid and selective protein degradation. The dTAG-47 molecule is a heterobifunctional small molecule that targets proteins tagged with a mutant FKBP12F36V for degradation by the ubiquitin-proteasome system. This system offers temporal control over protein levels, allowing for the study of the immediate cellular consequences of protein loss, making it an invaluable tool for target validation and functional genomics.[1]

This compound is composed of a ligand that selectively binds to the FKBP12F36V mutant protein and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This induced proximity leads to the polyubiquitination of the FKBP12F36V-tagged protein of interest (POI) and its subsequent degradation by the proteasome.[2][3] The degradation is rapid, often occurring within minutes to hours of this compound administration, and can be reversed by washing out the compound.

Mechanism of Action

The this compound system operates through the formation of a ternary complex between the FKBP12F36V-tagged protein of interest, the this compound molecule, and the CRBN E3 ubiquitin ligase complex. This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein, leading to its proteasomal degradation.

dTAG47_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) FKBP12F36V FKBP12F36V tag POI->FKBP12F36V fused to Proteasome Proteasome POI->Proteasome degraded by dTAG47 This compound dTAG47->FKBP12F36V binds CRBN CRBN E3 Ligase dTAG47->CRBN recruits CRBN->POI polyubiquitinates Ub Ubiquitin Ub->CRBN

Caption: Mechanism of this compound-mediated protein degradation.

Quantitative Data

The efficacy of this compound can be quantified by determining the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). These parameters are cell line and target protein-dependent.

Cell LineTarget ProteinThis compound ConcentrationTime (hours)Degradation LevelReference
Kasumi-1AML1-ETO-FKBP12F36V-2xHA500 nM0.5 - 24Rapid degradation observed[2][3][4]
HEK293TNL-FKBP-Cas90 - 3000 nM48Dose-dependent degradation[5]
MDA-MB-468FKBP12F36V-MELK500 nM14 - 72Efficient depletion[5]
MV4;11Various FKBP12F36V fusionsSub-micromolar1 - 8Pronounced degradation within 1 hour for most targets[1]
293FTFKBP12F36V-NlucNot specified24Comparable degradation to dTAG-13 and dTAGV-1[6]

Experimental Protocols

A general workflow for a this compound experiment involves expressing the FKBP12F36V-tagged protein of interest in cells, treating the cells with this compound, and then analyzing the resulting phenotype or measuring the extent of protein degradation.

dTAG47_Workflow cluster_workflow Experimental Workflow arrow arrow A 1. Engineer Cells to Express FKBP12F36V-POI Fusion B 2. Culture Engineered Cells A->B C 3. Treat Cells with this compound (and controls) B->C D 4. Harvest Cells at Desired Timepoints C->D E 5. Downstream Analysis D->E

Caption: General experimental workflow for this compound studies.

Generation of FKBP12F36V-Tagged Cell Lines

The target protein must be fused to the FKBP12F36V tag. This can be achieved through two primary methods:

  • CRISPR/Cas9-mediated Knock-in: This method allows for the endogenous labeling of the protein of interest, preserving its natural expression levels and regulation.[7][8] Detailed protocols for designing the guide RNA and donor template are available.[4][7]

  • Lentiviral Transduction: This approach is useful for exogenous expression of the fusion protein and is often used for initial validation or in cell lines that are difficult to edit.[7] Plasmids for lentiviral expression of N- or C-terminally tagged proteins are available from resources like Addgene.[7]

This compound Treatment

Materials:

  • This compound (stored as a stock solution in DMSO at -20°C)

  • Cell culture medium appropriate for the cell line

  • Engineered cells expressing the FKBP12F36V-tagged protein

Procedure:

  • Seed the engineered cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency.

  • Prepare a working solution of this compound by diluting the DMSO stock in pre-warmed cell culture medium to the desired final concentration. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and target protein.[3] A common starting concentration is 500 nM.[3]

  • As a negative control, treat a parallel set of cells with an equivalent volume of DMSO.

  • Remove the existing medium from the cells and replace it with the medium containing this compound or the DMSO control.

  • Incubate the cells for the desired amount of time. Time-course experiments are recommended to determine the kinetics of degradation for your protein of interest. Degradation can be observed as early as 30 minutes and may be complete by 6 hours.[3]

Western Blotting for Degradation Analysis

Materials:

  • RIPA or similar lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against the protein of interest and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • After this compound treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.

  • To ensure equal loading, probe the same membrane with a primary antibody against a loading control protein.

Cell Viability Assay (e.g., MTT or MTS)

Materials:

  • 96-well plates

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • Plate reader

Procedure:

  • Seed the engineered cells in a 96-well plate at a suitable density.

  • Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours).

  • At the end of the treatment period, add the MTT or MTS reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for 1-4 hours at 37°C.

  • If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate cell viability as a percentage of the DMSO-treated control cells.

Concluding Remarks

The this compound system provides a robust and versatile platform for the targeted degradation of proteins in vitro. By following these protocols, researchers can effectively validate novel drug targets, dissect complex biological pathways, and gain deeper insights into protein function with high temporal resolution. It is crucial to optimize the experimental conditions, including the this compound concentration and treatment duration, for each specific cell line and protein of interest to ensure reliable and reproducible results.

References

Application Notes and Protocols for In Vivo Use of dTAG-47 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dTAG (degradation tag) technology offers a powerful and versatile method for rapid and selective degradation of target proteins in vivo. This approach utilizes heterobifunctional small molecules, known as dTAGs, to hijack the cell's natural protein disposal machinery and target a specific protein for degradation. dTAG-47 is a potent and specific degrader that targets proteins fused with the mutant FKBP12F36V tag by recruiting the Cereblon (CRBN) E3 ubiquitin ligase. This document provides detailed application notes and protocols for the effective use of this compound in in vivo mouse studies, enabling researchers to investigate the acute consequences of protein loss in a temporal and controlled manner.

Mechanism of Action

The this compound molecule is a proteolysis-targeting chimera (PROTAC) with two key binding moieties connected by a linker. One end binds to the FKBP12F36V tag, which is genetically fused to the protein of interest (POI), while the other end binds to the CRBN E3 ubiquitin ligase. This binding induces the formation of a ternary complex between the FKBP12F36V-tagged POI and CRBN. The close proximity of the POI to the E3 ligase facilitates its polyubiquitination, marking it for degradation by the 26S proteasome. This process is catalytic, allowing a single this compound molecule to induce the degradation of multiple target protein molecules.

dTAG47_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation dTAG47 This compound FKBP12F36V FKBP12(F36V) -Tagged POI dTAG47->FKBP12F36V Binds to tag CRBN CRBN E3 Ligase dTAG47->CRBN Recruits Proteasome 26S Proteasome FKBP12F36V->Proteasome Targeted for degradation Ub Ubiquitin (Ub) CRBN->Ub Catalyzes transfer to POI DegradedPOI Degraded POI Proteasome->DegradedPOI Degrades

Figure 1. Mechanism of action of this compound.

Experimental Prerequisites

Successful in vivo studies using this compound require the generation of a mouse model where the protein of interest is endogenously tagged with the FKBP12F36V mutant. This is typically achieved through CRISPR/Cas9-mediated genome editing to knock-in the tag sequence at the desired genetic locus. It is crucial to validate the correct insertion of the tag and to confirm that the fusion protein retains its normal function and expression levels before proceeding with in vivo degradation studies.

Experimental Protocols

The following protocols are based on established in vivo studies utilizing the dTAG system and provide a framework for designing and executing experiments with this compound in mice.

Preparation of this compound Formulation

A critical aspect of in vivo studies is the appropriate formulation of the dTAG molecule to ensure its solubility, stability, and bioavailability.

Vehicle Formulation:

A commonly used vehicle for in vivo administration of dTAG molecules is a solution of 5% N,N-dimethylacetamide (DMA), 10% Solutol HS 15, and 85% sterile saline (0.9% NaCl) .

Preparation Protocol:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMA to dissolve the this compound completely. Vortex briefly if necessary.

  • Add the Solutol HS 15 to the solution and mix thoroughly.

  • Finally, add the sterile saline to the mixture and vortex until a clear and homogenous solution is obtained.

  • The final formulation should be prepared fresh on the day of administration.

In Vivo Administration of this compound

The choice of administration route and dosing schedule will depend on the specific experimental goals, the target protein's turnover rate, and the desired duration of protein degradation.

Administration Route:

  • Intraperitoneal (IP) injection is a common and effective route for systemic delivery of dTAG molecules in mice.

Dosing and Schedule:

  • Dosage: A starting dose of 30 mg/kg of this compound is recommended for initial in vivo studies. This can be adjusted based on the observed efficacy of protein degradation and any potential toxicity.

  • Schedule: For acute protein degradation studies, a single IP injection is often sufficient. For studies requiring sustained protein knockdown, daily or twice-daily injections may be necessary. The optimal dosing frequency should be determined empirically based on the half-life of the target protein and the duration of this compound's effect.

Experimental Workflow:

inVivo_Workflow Start Start: FKBP12(F36V)-tagged mouse model Formulation Prepare this compound formulation Start->Formulation Administration Administer this compound to mice (e.g., IP injection) Formulation->Administration Monitoring Monitor mice for phenotypic changes Administration->Monitoring TissueCollection Collect tissues at defined time points Monitoring->TissueCollection Analysis Analyze protein degradation (e.g., Western Blot, IHC) TissueCollection->Analysis Endpoint Endpoint: Correlate protein degradation with phenotype Analysis->Endpoint

Application Notes and Protocols for CRISPR/Cas9-Mediated Knock-in of FKBP12F36V for dTAG-47 Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

The dTAG (degradation tag) system is a powerful chemical biology tool for inducing rapid and selective degradation of a protein of interest (POI).[1][2] This technology utilizes a heterobifunctional small molecule, such as dTAG-47, to bridge an FKBP12F36V-tagged protein to the endogenous E3 ubiquitin ligase complex, leading to ubiquitination and subsequent proteasomal degradation of the target protein.[1][2][3] By employing CRISPR/Cas9-mediated genome editing, the FKBP12F36V tag can be precisely knocked into the genomic locus of a target gene, allowing for the study of protein function with temporal control.

These application notes provide detailed protocols for the CRISPR/Cas9-mediated knock-in of the FKBP12F36V tag, validation of successful knock-in, and the subsequent use of this compound to induce and quantify protein degradation.

II. Mechanism of Action

The dTAG system consists of three key components:

  • The FKBP12F36V tag: A mutant of the FKBP12 protein with a single amino acid substitution (F36V) that creates a "hole" in the binding pocket. This modification ablates binding to endogenous ligands like rapamycin but allows for high-affinity binding to synthetic ligands.

  • The dTAG molecule (e.g., this compound): A heterobifunctional molecule that contains a ligand for FKBP12F36V and a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN).[1][4]

  • The Ubiquitin-Proteasome System (UPS): The endogenous cellular machinery responsible for protein degradation.

Upon introduction of this compound, it forms a ternary complex with the FKBP12F36V-tagged protein and the E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.

dTAG_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) FKBP12F36V FKBP12F36V Tag POI->FKBP12F36V Fused via CRISPR Knock-in Proteasome Proteasome POI->Proteasome Targeted for Degradation dTAG47 This compound dTAG47->FKBP12F36V Binds to CRBN CRBN E3 Ligase dTAG47->CRBN Recruits Ub Ubiquitin CRBN->Ub Transfers Ub->POI Polyubiquitination Degraded_POI Degraded POI Proteasome->Degraded_POI Results in

Figure 1: Mechanism of this compound mediated protein degradation.

III. Experimental Protocols

Protocol 1: CRISPR/Cas9-Mediated Knock-in of FKBP12F36V

This protocol describes the knock-in of the FKBP12F36V tag at the N-terminus of a target gene using the PITCh (Precise Integration into Target Chromosome) system, which relies on Microhomology-Mediated End Joining (MMEJ).

1.1. Design of sgRNA and Donor Plasmid

  • sgRNA Design:

    • Select a single guide RNA (sgRNA) that targets a region as close as possible to the start codon of the gene of interest.

    • Utilize online design tools (e.g., CHOPCHOP) to identify sgRNAs with high on-target efficiency and low off-target potential.

    • For N-terminal tagging of human BRD4, a potential sgRNA sequence is: AGTCGAACTGTCACTGTCCG targeting the first exon.[5]

  • Donor Plasmid Design:

    • The donor plasmid will contain the FKBP12F36V coding sequence flanked by microhomology arms that correspond to the sequences immediately upstream and downstream of the Cas9 cut site.

    • The FKBP12F36V cassette should also include a selectable marker (e.g., Puromycin resistance) and a 2A self-cleaving peptide to ensure separate expression of the marker and the tagged protein.

    • The microhomology arms should be approximately 20-40 bp in length.

    • The entire cassette (microhomology arm - FKBP12F36V - 2A - Selectable Marker - microhomology arm) can be assembled into a backbone vector using Gibson Assembly.

1.2. Primer Design for Gibson Assembly of the Donor Plasmid

  • Design primers to amplify the FKBP12F36V-2A-Puro cassette and the vector backbone.

  • The primers for the insert should contain 20-40 bp overhangs that are homologous to the ends of the linearized vector backbone and the microhomology arms of the target locus.

1.3. Cell Transfection

  • Co-transfect the sgRNA/Cas9 expression plasmid and the donor plasmid into the target cells using a suitable transfection reagent (e.g., Lipofectamine 3000) or electroporation.

  • A typical ratio of sgRNA/Cas9 plasmid to donor plasmid is 1:3.

1.4. Selection and Clonal Isolation

  • 48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., Puromycin).

  • After 7-10 days of selection, isolate single cell clones by limiting dilution or fluorescence-activated cell sorting (FACS) if a fluorescent marker is included in the donor plasmid.

1.5. Validation of Knock-in

  • Genomic PCR:

    • Design a forward primer upstream of the 5' homology arm and a reverse primer within the FKBP12F36V sequence.

    • Design a second primer pair with a forward primer within the FKBP12F36V sequence and a reverse primer downstream of the 3' homology arm.

    • Successful knock-in will result in PCR products of the expected size.

  • Sanger Sequencing:

    • Sequence the PCR products from the genomic PCR to confirm the in-frame insertion of the FKBP12F36V tag.

  • Western Blot:

    • Probe whole-cell lysates with an antibody against the target protein and an antibody against the FKBP12F36V tag (or an included HA-tag).

    • A successful knock-in will show a band at a higher molecular weight corresponding to the fusion protein.

CRISPR_Workflow Design 1. Design sgRNA & Donor Plasmid sgRNA sgRNA/Cas9 Plasmid Design->sgRNA Donor Donor Plasmid Design->Donor Transfection 2. Co-transfection Selection 3. Antibiotic Selection Transfection->Selection Isolation 4. Clonal Isolation Selection->Isolation Validation 5. Validation Isolation->Validation gPCR Genomic PCR Validation->gPCR Sequencing Sanger Sequencing Validation->Sequencing WB Western Blot Validation->WB sgRNA->Transfection Donor->Transfection Cells Target Cells Cells->Transfection ValidatedClone Validated Knock-in Clone gPCR->ValidatedClone Sequencing->ValidatedClone WB->ValidatedClone BRD4_Signaling cluster_0 Upstream Regulation cluster_1 BRD4 Complex cluster_2 Downstream Effects IKKa IKKα BRD4 BRD4 IKKa->BRD4 Phosphorylation CK2 CK2 CK2->BRD4 Phosphorylation JNK JNK JNK->BRD4 Phosphorylation PTEFb P-TEFb (CDK9/CycT1) BRD4->PTEFb Recruits Mediator Mediator Complex BRD4->Mediator Degradation Proteasomal Degradation BRD4->Degradation Leads to RNAPII RNA Pol II Phosphorylation PTEFb->RNAPII Mediator->RNAPII Transcription Transcriptional Elongation RNAPII->Transcription MYC c-MYC Transcription->MYC BCL2 BCL2 Transcription->BCL2 Cyclins Cyclins (e.g., Cyclin D) Transcription->Cyclins CellCycle Cell Cycle Progression MYC->CellCycle BCL2->CellCycle Cyclins->CellCycle Proliferation Cell Proliferation CellCycle->Proliferation dTAG47 This compound dTAG47->BRD4 Induces

References

Application Notes and Protocols for Lentiviral Expression of FKBP12F36V Fusion Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to precisely control the abundance of specific proteins is a powerful tool in modern biological research and drug development. One elegant approach to achieve this is through the use of FKBP12F36V fusion proteins, which can be targeted for degradation in a rapid, reversible, and highly specific manner using small molecules. This "dTAG" (degradation tag) system offers a significant advantage over traditional methods of protein depletion like RNA interference or CRISPR-based gene editing, which act at the level of RNA or DNA and often have longer timescales and potential off-target effects.[1]

This document provides a detailed protocol for the lentiviral expression of FKBP12F36V fusion proteins in mammalian cells. Lentiviral vectors are a robust tool for introducing and stably expressing transgenes in a wide variety of cell types, including both dividing and non-dividing cells. By combining the versatility of lentiviral delivery with the precision of the dTAG system, researchers can efficiently generate stable cell lines where the protein of interest, tagged with FKBP12F36V, can be acutely degraded upon addition of a specific degrader molecule. This enables the study of immediate cellular consequences of protein loss, providing valuable insights into protein function and facilitating target validation in drug discovery.[2][3]

Principle of the dTAG System

The dTAG system is a chemically induced protein degradation platform. It relies on a "bump-and-hole" strategy, where the F36V mutation in the FKBP12 protein creates a "hole" that allows it to be specifically recognized by a synthetic ligand, a "bumped" heterobifunctional degrader molecule (e.g., dTAG-13). This degrader molecule also contains a moiety that binds to an E3 ubiquitin ligase, such as Cereblon (CRBN). The dTAG molecule thus acts as a molecular bridge, bringing the FKBP12F36V-tagged protein of interest into close proximity with the E3 ligase. This induced proximity leads to the poly-ubiquitination of the fusion protein, marking it for rapid degradation by the proteasome.[1][2]

Experimental Protocols

This section details the key experimental procedures for establishing a cell-based system for the controlled degradation of an FKBP12F36V fusion protein.

Protocol 1: Cloning the Gene of Interest into an FKBP12F36V Lentiviral Vector

The first step is to generate a lentiviral transfer plasmid that encodes your protein of interest (POI) fused to the FKBP12F36V tag. It is crucial to determine whether an N-terminal or C-terminal tag is more suitable for your POI to ensure that its function is not compromised.

Materials:

  • Lentiviral transfer vector containing the FKBP12F36V tag (e.g., pLEX_305-N-dTAG or pLEX_305-C-dTAG from Addgene)

  • Plasmid containing the cDNA of your POI

  • Restriction enzymes and corresponding buffers

  • T4 DNA ligase and buffer

  • High-fidelity DNA polymerase for PCR

  • Primers for amplifying the POI

  • Competent E. coli (e.g., Stbl3)

  • LB agar plates with appropriate antibiotic

  • Plasmid purification kit

Procedure:

  • Primer Design: Design PCR primers to amplify the coding sequence of your POI.

    • For N-terminal FKBP12F36V fusion (FKBP12F36V-POI): The forward primer should include a start codon (if not present in the vector) and a restriction site compatible with the multiple cloning site (MCS) of the N-terminal dTAG vector. The reverse primer should include a stop codon and a compatible restriction site.

    • For C-terminal FKBP12F36V fusion (POI-FKBP12F36V): The forward primer should contain a start codon and a compatible restriction site. The reverse primer should lack a stop codon and include a compatible restriction site to allow for in-frame fusion with the C-terminal FKBP12F36V tag.

  • PCR Amplification: Amplify the POI coding sequence using high-fidelity DNA polymerase.

  • Restriction Digest: Digest both the PCR product and the lentiviral FKBP12F36V vector with the chosen restriction enzymes.

  • Ligation: Ligate the digested POI fragment into the linearized lentiviral vector using T4 DNA ligase.

  • Transformation: Transform the ligation product into competent E. coli.

  • Screening and Sequencing: Select colonies, purify the plasmid DNA, and verify the correct insertion and sequence of your POI by restriction digest and Sanger sequencing.

Protocol 2: Lentivirus Production

This protocol describes the production of lentiviral particles in HEK293T cells using a second-generation packaging system.

Materials:

  • HEK293T cells

  • Lentiviral transfer plasmid encoding FKBP12F36V-POI

  • Packaging plasmid (e.g., psPAX2)

  • Envelope plasmid (e.g., pMD2.G)

  • Transfection reagent (e.g., PEI, FuGENE)

  • DMEM high glucose medium with 10% FBS

  • Opti-MEM reduced-serum medium

  • 0.45 µm syringe filters

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish so that they reach 70-80% confluency on the day of transfection.

  • Transfection:

    • In a sterile tube, mix the lentiviral transfer plasmid, packaging plasmid, and envelope plasmid in a 4:3:1 ratio (e.g., 4 µg transfer, 3 µg psPAX2, 1 µg pMD2.G).

    • Prepare the transfection reagent according to the manufacturer's instructions in Opti-MEM.

    • Add the plasmid mix to the transfection reagent, incubate at room temperature, and then add the complex dropwise to the HEK293T cells.

  • Virus Harvest:

    • After 48-72 hours, harvest the cell culture supernatant containing the lentiviral particles.

    • Centrifuge the supernatant at a low speed to pellet any cell debris.

    • Filter the supernatant through a 0.45 µm syringe filter to remove remaining cellular debris.

  • Virus Storage: Aliquot the viral supernatant and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 3: Lentiviral Titer Determination

Determining the viral titer (the number of infectious viral particles per unit volume) is essential for reproducible transduction experiments. A common method is to measure the functional titer by transducing target cells and quantifying the percentage of transgene-expressing cells.

Materials:

  • Target cells (e.g., HEK293T)

  • Lentiviral stock

  • Polybrene (transduction enhancer)

  • Flow cytometer (if the lentiviral vector contains a fluorescent reporter) or reagents for antibiotic selection and colony counting.

Procedure (using a fluorescent reporter):

  • Cell Seeding: Seed target cells in a multi-well plate.

  • Serial Dilution: Prepare serial dilutions of the lentiviral stock.

  • Transduction: Infect the cells with the different viral dilutions in the presence of polybrene (typically 4-8 µg/mL).

  • Incubation: Incubate the cells for 48-72 hours to allow for viral integration and transgene expression.

  • FACS Analysis: Harvest the cells and determine the percentage of fluorescently-labeled cells for each viral dilution using a flow cytometer.

  • Titer Calculation: Calculate the transducing units per mL (TU/mL) using the following formula for dilutions that result in a percentage of positive cells between 1% and 20% (to ensure single integration events):

    • Titer (TU/mL) = (Number of cells at transduction) x (% of positive cells / 100) / (Volume of virus in mL)

Protocol 4: Generation of a Stable Cell Line

This protocol describes the transduction of target cells and selection of a stable polyclonal population expressing the FKBP12F36V fusion protein.

Materials:

  • Target cells

  • Titered lentiviral stock

  • Polybrene

  • Selective antibiotic (if the lentiviral vector contains a resistance marker, e.g., puromycin)

Procedure:

  • Cell Seeding: Seed the target cells in a culture dish.

  • Transduction: On the following day, infect the cells with the lentivirus at a desired multiplicity of infection (MOI). The optimal MOI should be determined empirically for each cell line and is defined as the ratio of infectious viral particles to the number of cells.[3] A typical starting MOI is between 1 and 10. Add polybrene to enhance transduction efficiency.[4]

  • Incubation: Incubate the cells for 24-48 hours.

  • Selection: Replace the virus-containing medium with fresh medium containing the appropriate selection antibiotic.

  • Expansion: Continue to culture the cells in the presence of the antibiotic, changing the medium every 2-3 days, until a stable, resistant population of cells is established. This may take 1-2 weeks.[5]

  • Verification of Expression: Confirm the expression of the FKBP12F36V fusion protein by Western blotting using an antibody against the protein of interest or a tag included in the fusion construct.

Protocol 5: Functional Analysis of FKBP12F36V Fusion Protein Degradation

This protocol outlines the procedure for inducing the degradation of the FKBP12F36V-tagged protein and assessing the degradation efficiency.

Materials:

  • Stable cell line expressing the FKBP12F36V-POI

  • dTAG degrader molecule (e.g., dTAG-13)

  • DMSO (vehicle control)

  • Cell lysis buffer

  • Reagents and equipment for Western blotting

Procedure:

  • Cell Treatment: Seed the stable cell line and allow the cells to adhere. Treat the cells with the dTAG degrader molecule at the desired concentration (e.g., 100-500 nM) or with DMSO as a vehicle control.

  • Time Course: Incubate the cells for various time points (e.g., 0, 1, 2, 4, 8, 24 hours) to assess the kinetics of degradation.

  • Cell Lysis: At each time point, wash the cells with PBS and lyse them in an appropriate lysis buffer.

  • Western Blot Analysis:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with a primary antibody against the POI and a loading control (e.g., GAPDH, β-actin).

    • Incubate with a secondary antibody and visualize the protein bands.

  • Quantification: Quantify the band intensities to determine the percentage of protein degradation at each time point relative to the DMSO control.

Data Presentation

Table 1: Quantitative Parameters for Lentiviral Production and Transduction

ParameterTypical RangeCell Type ExampleNotes
Lentiviral Titer (TU/mL)1 x 106 - 1 x 108HEK293TTiter is highly dependent on the size of the insert, plasmid quality, and health of the packaging cells.[6]
Multiplicity of Infection (MOI)1 - 10VariesOptimal MOI needs to be determined for each cell line to achieve desired transduction efficiency without causing cytotoxicity.[3]
Polybrene Concentration (µg/mL)4 - 8Most cell linesSome cell types, like primary neurons, can be sensitive to polybrene.[4]
Selection Antibiotic ConcentrationVariesVariesA kill curve should be performed to determine the optimal concentration for each cell line.

Table 2: Quantitative Analysis of FKBP12F36V-Mediated Protein Degradation

Fusion ProteinCell LinedTAG MoleculeConcentration (nM)Time (hours)Degradation Efficiency (%)
FKBP12F36V-BRD4MV4;11dTAG-131002>90
FKBP12F36V-KRASG12VNIH/3T3dTAG-1350024~80
HDAC1-FKBP12F36VMV4;11dTAG-13504>95
MYC-FKBP12F36VMV4;11dTAG-7502>90

Note: The data presented in this table are examples and the actual degradation efficiency will vary depending on the specific protein of interest, cell line, and experimental conditions.[1]

Visualizations

Lentiviral_Expression_Workflow cluster_plasmid Plasmid Construction cluster_virus Lentivirus Production cluster_cell_line Stable Cell Line Generation POI Gene of Interest (POI) Cloning Cloning (PCR, Digest, Ligate) POI->Cloning Vector Lentiviral Vector (with FKBP12F36V) Vector->Cloning Transfection Transfection Cloning->Transfection Transfer Plasmid HEK293T HEK293T Cells HEK293T->Transfection Harvest Virus Harvest & Filtration Transfection->Harvest Transduction Transduction (add Virus + Polybrene) Harvest->Transduction Lentiviral Particles TargetCells Target Cells TargetCells->Transduction Selection Antibiotic Selection Transduction->Selection StableLine Stable Cell Line Expressing FKBP12F36V-POI Selection->StableLine

Caption: Experimental workflow for generating stable cell lines expressing FKBP12F36V fusion proteins.

dTAG_Signaling_Pathway cluster_fusion POI Protein of Interest (POI) Fusion FKBP12F36V-POI Fusion Protein FKBP FKBP12F36V Proteasome Proteasome Fusion->Proteasome Targeted for Degradation dTAG dTAG Molecule dTAG->Fusion CRBN CRBN E3 Ligase dTAG->CRBN CRBN->Fusion Poly-ubiquitination Degradation Degradation Proteasome->Degradation Ub Ubiquitin Ub->CRBN

Caption: Mechanism of action of the dTAG system for targeted protein degradation.

References

Application Notes and Protocols for dTAG-47 Time-Course Experiments in Protein Degradation Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing dTAG-47 for time-course experiments to characterize protein degradation kinetics. The dTAG system is a powerful chemical biology tool for inducing rapid and specific degradation of a target protein, enabling precise investigation of its function. This compound is a heterobifunctional molecule that engages a target protein tagged with a mutant FKBP12F36V and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of the fusion protein.[1][2]

Mechanism of Action

The this compound molecule acts as a molecular glue, bringing the FKBP12F36V-tagged protein of interest (POI) into proximity with the CRBN E3 ubiquitin ligase complex. This induced proximity facilitates the transfer of ubiquitin molecules to the POI. The resulting polyubiquitin chain is recognized by the 26S proteasome, which then degrades the target protein.

dTAG47_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation POI Protein of Interest (POI) -FKBP12(F36V) tag dTAG47 This compound POI->dTAG47 PolyUb Poly-Ubiquitin Chain POI->PolyUb Polyubiquitination CRBN CRBN E3 Ligase dTAG47->CRBN CRBN->POI Ub transfer Ub Ubiquitin Proteasome 26S Proteasome PolyUb->Proteasome Degraded Degraded Peptides Proteasome->Degraded

Caption: Mechanism of this compound-mediated protein degradation.

Experimental Workflow

A typical this compound experiment involves two main stages: 1) Generation of a cell line expressing the FKBP12F36V-tagged protein of interest, and 2) Treatment with this compound followed by analysis of protein degradation.

dTAG47_Workflow cluster_0 Cell Line Generation cluster_1 This compound Treatment and Analysis A1 Design FKBP12(F36V) fusion construct A2 Transfection or Transduction A1->A2 A3 Selection and Validation of expressing cells (e.g., Western Blot, FACS) A2->A3 B1 Seed cells and allow to adhere B2 Treat with this compound at various time points and concentrations B1->B2 B3 Cell Lysis B2->B3 B4 Protein Quantification B3->B4 B5 Western Blot or Mass Spectrometry B4->B5 B6 Data Analysis (Degradation Kinetics) B5->B6

Caption: General experimental workflow for a this compound experiment.

Quantitative Data Summary

The degradation kinetics of a target protein can be assessed by treating cells with this compound over a time course and at different concentrations. The tables below summarize representative data for this compound-mediated degradation of various proteins.

Table 1: Time-Dependent Degradation of FKBP12F36V-tagged Proteins.

Time PointAML1-ETO-FKBP12F36V (% remaining)[1][3]FKBP12F36V-KRASG12V (% remaining)[4]HDAC1-FKBP12F36V (% remaining)[4]
0 hr 100100100
0.5 hr ~50Not ReportedNot Reported
1 hr ~25Not Reported< 20
2 hr < 10Not Reported< 10
4 hr Not Reported~50Not Reported
6 hr < 5Not ReportedNot Reported
8 hr Not Reported< 20Not Reported
24 hr < 5< 10Not Reported

Note: The values are estimated from published Western Blots and are for illustrative purposes. Actual degradation kinetics are protein and cell-line dependent.

Table 2: Dose-Dependent Degradation of HiBiT-FKBP12F36V.

This compound Concentration (nM)% HiBiT-FKBP12F36V Degradation[5]
0.1 ~10
1 ~20
10 ~50
100 ~80
1000 >90
10000 >90

Note: Data is based on a NanoLuciferase HiBiT reporter assay and represents degradation after a fixed time point.

Experimental Protocols

Generation of FKBP12F36V-Tagged Cell Lines

The generation of a stable cell line expressing the protein of interest fused to the FKBP12F36V tag is a prerequisite for a dTAG experiment. This can be achieved through lentiviral transduction for exogenous expression or CRISPR/Cas9-mediated knock-in for endogenous tagging.[4]

a. Lentiviral Expression:

  • Clone the gene of interest in frame with the FKBP12F36V tag into a lentiviral expression vector.

  • Produce lentiviral particles by co-transfecting the expression vector with packaging and envelope plasmids into a packaging cell line (e.g., HEK293T).

  • Transduce the target cell line with the viral supernatant.

  • Select for transduced cells using an appropriate selection marker (e.g., puromycin).

  • Validate the expression of the fusion protein by Western blotting.

b. CRISPR/Cas9-Mediated Endogenous Tagging:

  • Design a guide RNA (gRNA) targeting the desired insertion site (N- or C-terminus) of the gene of interest.

  • Design a donor template containing the FKBP12F36V tag flanked by homology arms corresponding to the genomic sequences upstream and downstream of the gRNA cut site.

  • Co-transfect the gRNA, Cas9 nuclease, and the donor template into the target cell line.

  • Select for successfully edited cells, for example, by fluorescence-activated cell sorting (FACS) if a fluorescent marker is included in the donor template.

  • Validate the correct insertion and expression of the tagged protein by PCR and Western blotting.

Time-Course Experiment for Protein Degradation

This protocol describes a typical time-course experiment to analyze the kinetics of protein degradation following this compound treatment.

Materials:

  • FKBP12F36V-tagged cell line

  • Complete cell culture medium

  • This compound (stock solution in DMSO, e.g., 500 µM)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the protein of interest or the tag

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for Western blots

Procedure:

  • Cell Seeding: Seed the FKBP12F36V-tagged cells in multiple culture plates or wells to have a separate dish for each time point. Allow the cells to adhere and reach approximately 70-80% confluency.

  • This compound Treatment:

    • Prepare a working solution of this compound in a complete culture medium. A final concentration of 500 nM is often effective, but this should be optimized for your specific system.[1]

    • For a time-course of 0, 0.5, 1, 2, 6, and 24 hours, add the this compound containing medium to the cells at staggered times, such that all cells are harvested simultaneously. The 0-hour time point should be treated with a vehicle control (e.g., DMSO).[1][3]

  • Cell Lysis:

    • At the end of the time course, wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each plate and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Transfer the supernatant to a new tube.

    • Determine the protein concentration of each lysate using a BCA assay or a similar method.

  • Western Blotting:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Image the blot using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities for the protein of interest and a loading control (e.g., GAPDH, β-actin) for each time point.

    • Normalize the intensity of the target protein to the loading control.

    • Express the protein levels at each time point as a percentage of the 0-hour time point.

    • Plot the percentage of remaining protein versus time to visualize the degradation kinetics.

Considerations:

  • The optimal concentration of this compound and the degradation kinetics can vary significantly between different target proteins and cell lines. It is crucial to perform initial dose-response and time-course experiments to determine the ideal conditions.

  • The "hook effect," where higher concentrations of the degrader lead to reduced degradation, can occur. A dose-response experiment will help identify the optimal concentration range.[1]

  • The reversibility of degradation can be assessed by washing out the this compound compound and monitoring the re-expression of the target protein over time.

  • Ensure that the FKBP12F36V tag does not interfere with the function or localization of the protein of interest.

References

Application Notes and Protocols for dTAG-47 in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of dTAG-47, a powerful chemical tool for inducing targeted protein degradation, and its applications in cancer research. Detailed protocols for key experiments are included to facilitate the integration of this technology into your research workflow.

Introduction to this compound

This compound is a heterobifunctional small molecule that belongs to the class of Degradation Tag (dTAG) compounds. It operates by hijacking the cell's natural protein disposal machinery to selectively eliminate proteins of interest. This is achieved by inducing the formation of a ternary complex between a target protein, which has been genetically tagged with a mutant FKBP12F36V protein, and the Cereblon (CRBN) E3 ubiquitin ligase. This proximity leads to the polyubiquitination of the target protein and its subsequent degradation by the proteasome.[1][2] The dTAG system, including this compound, offers a rapid, reversible, and highly specific method for protein knockdown, providing a significant advantage over traditional genetic methods like RNAi or CRISPR-based gene knockout, which can be slower and may induce compensatory mechanisms.[3][4]

Mechanism of Action

The mechanism of this compound-mediated protein degradation is a two-step process that relies on the engineered FKBP12F36V tag on the protein of interest.

  • Ternary Complex Formation: this compound possesses two distinct ligands connected by a linker. One ligand binds specifically to the FKBP12F36V tag on the target protein, while the other ligand binds to the CRBN E3 ubiquitin ligase.[5] This dual binding brings the target protein and the E3 ligase into close proximity, forming a ternary complex.

  • Ubiquitination and Proteasomal Degradation: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules to the target protein. The resulting polyubiquitin chain acts as a signal for the proteasome, the cell's protein degradation machinery, which then recognizes and degrades the tagged protein.

dTAG47_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex POI Protein of Interest (e.g., Oncogene) FKBP12F36V FKBP12F36V Tag POI->FKBP12F36V Fused to Proteasome Proteasome POI->Proteasome Targeted for Degradation dTAG47 This compound dTAG47->FKBP12F36V Binds CRBN CRBN E3 Ligase dTAG47->CRBN CRBN->POI Ubiquitinates Proteasome->Degraded_Peptides Degrades into Ub Ubiquitin

Caption: Mechanism of this compound-induced protein degradation.

Quantitative Data on this compound Activity

While specific DC50 (concentration for 50% degradation) and IC50 (concentration for 50% inhibition of function) values for this compound are not consistently reported across different studies, the available data demonstrates its potent and dose-dependent activity.

Table 1: Dose-Dependent Degradation of Target Proteins by this compound

Target ProteinCell LineThis compound Concentration (nM)Treatment DurationObserved EffectCitation
NL-FKBP-Cas9HEK293T CRBN+/+0 - 300048 hoursDose-dependent degradation[6]
NL-FKBP-Cas9U2OS.eGFP.PESTAs low as 100Not specifiedComplete loss of Cas9 activity[7]
FKBP12F36V-MELK(sg3R)MDA-MB-46850014 - 72 hoursEfficient protein depletion[6]

Table 2: Time-Course of this compound Mediated Protein Degradation

Target ProteinCell LineThis compound Concentration (nM)Time PointsObserved EffectCitation
AML1-ETO-FKBP12F36V-2xHAKasumi-15000, 0.5, 1, 2, 6, 24 hoursRapid degradation observed as early as 0.5-1 hour[1][2]

Applications in Cancer Research

The dTAG system, utilizing molecules like this compound, has emerged as a valuable tool for target validation and for studying the acute consequences of protein loss in various cancer models.

Target Validation

A primary application of this compound is to rapidly assess whether the degradation of a particular protein has a therapeutic effect. For example, this compound has been used to degrade FKBP12F36V-tagged MELK (Maternal Embryonic Leucine Zipper Kinase) in basal-like breast cancer cells.[6] This allows researchers to mimic the effect of a highly specific inhibitor and determine if MELK is a viable drug target.

Elucidating Oncogenic Signaling Pathways

By degrading key signaling proteins, researchers can dissect their roles in cancer progression. For instance, the dTAG system has been instrumental in studying the immediate effects of degrading the oncogenic protein KRASG12V. Degradation of FKBP12F36V-KRASG12V leads to a rapid reversal of downstream signaling through the MAPK and AKT pathways.[4]

KRAS_Signaling cluster_pathway KRAS Signaling Pathway cluster_intervention This compound Intervention RTK Receptor Tyrosine Kinase (RTK) KRAS KRAS G12V RTK->KRAS Activates RAF RAF KRAS->RAF PI3K PI3K KRAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation dTAG47 This compound dTAG47->KRAS Induces Degradation of FKBP12F36V-KRAS G12V

Caption: Impact of this compound on the KRAS signaling pathway.

Overcoming Drug Resistance

The dTAG technology can be employed to degrade proteins that have developed resistance to small molecule inhibitors. This provides a novel therapeutic strategy to overcome resistance mechanisms.

In Vivo Studies

The dTAG system has been successfully used in animal models to study the effects of protein degradation in a whole-organism context. This is crucial for preclinical validation of drug targets.

Experimental Protocols

Generating FKBP12F36V-Tagged Cell Lines

To utilize this compound, the target protein must be tagged with the FKBP12F36V mutant. This can be achieved through two primary methods:

A. CRISPR/Cas9-mediated Endogenous Tagging: This method involves using CRISPR/Cas9 to insert the FKBP12F36V tag at the genomic locus of the protein of interest. This ensures that the tagged protein is expressed under its endogenous promoter at physiological levels.

B. Lentiviral Transduction: For more rapid expression, a lentiviral vector can be used to introduce a construct encoding the protein of interest fused to the FKBP12F36V tag.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Application start Start gene_editing 1. Generate FKBP12F36V-tagged cell line (CRISPR or Lentivirus) start->gene_editing validation 2. Validate Tagging (Western Blot, Sequencing) gene_editing->validation treatment 3. Treat cells with this compound (Dose-response & Time-course) validation->treatment analysis 4. Analyze Protein Degradation (Western Blot, Proteomics) treatment->analysis phenotype 5. Assess Phenotypic Effects (Viability, Signaling) analysis->phenotype end End phenotype->end

Caption: General experimental workflow for using this compound.

Protocol: Western Blot Analysis of Protein Degradation

This protocol outlines the steps to assess the degradation of an FKBP12F36V-tagged protein following this compound treatment.

Materials:

  • FKBP12F36V-tagged cell line

  • This compound

  • Inactive control compound (this compound-NEG, optional)

  • CRBN knockout cell line (optional, for specificity control)

  • Cell culture medium and supplements

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the protein of interest or the tag (e.g., anti-HA or anti-FKBP12)

  • Loading control antibody (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed the FKBP12F36V-tagged cells in appropriate culture plates and allow them to adhere overnight.

  • This compound Treatment:

    • Dose-Response: Treat cells with a range of this compound concentrations (e.g., 0, 1, 10, 100, 500, 1000 nM) for a fixed time (e.g., 24 hours).

    • Time-Course: Treat cells with a fixed concentration of this compound (e.g., 500 nM) for various durations (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Controls: Include a vehicle control (DMSO) and, if available, a negative control compound (this compound-NEG) and/or a CRBN knockout cell line to demonstrate specificity.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Analyze the band intensities to quantify protein degradation relative to the loading control.

Protocol: Cell Viability Assay

This protocol measures the effect of target protein degradation on cell viability.

Materials:

  • FKBP12F36V-tagged cell line

  • This compound

  • 96-well clear-bottom white plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the FKBP12F36V-tagged cells in a 96-well plate at a density of 2,000-10,000 cells per well and allow them to adhere overnight.

  • This compound Treatment: Add this compound at various concentrations to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a CO2 incubator.

  • Assay:

    • Equilibrate the plate and the cell viability reagent to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Mix the contents by orbital shaking for 2 minutes.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability.

Conclusion

This compound and the broader dTAG technology represent a powerful and versatile platform for cancer research and drug discovery. By enabling rapid, specific, and reversible degradation of target proteins, this chemical tool allows for robust target validation and a deeper understanding of the complex signaling networks that drive cancer. The protocols provided herein offer a starting point for researchers to effectively implement this technology in their own investigations.

References

Application Notes and Protocols for Controlling Cas9 Longevity with the dTAG-47 System

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The ability to precisely control the functional window of CRISPR-Cas9 is critical for minimizing off-target effects, reducing cellular toxicity, and directing DNA repair outcomes.[1][2] Prolonged Cas9 activity can lead to increased off-target editing, genotoxicity, and immunogenicity, which are significant hurdles for therapeutic applications.[1] The dTAG system offers a powerful solution for rapid and tunable degradation of Cas9, thereby providing temporal control over its genome editing activity.[1][3]

This document provides detailed application notes and protocols for utilizing the dTAG-47 system to control the longevity of Cas9 fused to the FKBP12F36V tag. The this compound molecule is a heterobifunctional degrader that recruits the E3 ubiquitin ligase Cereblon (CRBN) to the FKBP12F36V-Cas9 fusion protein, leading to its ubiquitination and subsequent proteasomal degradation.[1][2][4][5] This chemogenetic system allows for dose- and time-dependent control over Cas9 levels, enabling researchers to fine-tune genome editing outcomes.[1][2]

Mechanism of Action

The this compound system is a three-component system:

  • FKBP12F36V-Cas9 Fusion Protein: The Cas9 nuclease is tagged with a mutant version of the FKBP12 protein (F36V). This mutation prevents binding to endogenous ligands but allows for high-affinity binding to the dTAG molecule.[3]

  • This compound Molecule: A small, cell-permeable molecule that acts as a molecular bridge. One end binds to the FKBP12F36V tag, and the other end binds to the CRBN E3 ubiquitin ligase.[6]

  • Endogenous Ubiquitin-Proteasome System: The cell's natural machinery for protein degradation.

Upon addition of this compound, a ternary complex is formed between the FKBP12F36V-Cas9 fusion protein, this compound, and the CRBN E3 ligase complex.[7] This proximity induces the ubiquitination of the Cas9 fusion protein, marking it for degradation by the 26S proteasome.[4][8] This process is rapid, reversible, and highly specific.

Signaling Pathway and Experimental Workflow Diagrams

dTAG_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation dTAG47 This compound FKBP_Cas9 FKBP12(F36V)-Cas9 Fusion Protein dTAG47->FKBP_Cas9 Binds CRBN CRBN E3 Ligase Complex dTAG47->CRBN cluster_ternary cluster_ternary Proteasome 26S Proteasome Proteasome->FKBP_Cas9 Degradation Ub Ubiquitin Ub->Proteasome Targeting FKBP_Cas9_bound FKBP12(F36V)-Cas9 dTAG47_bound This compound FKBP_Cas9_bound->dTAG47_bound CRBN_bound CRBN dTAG47_bound->CRBN_bound cluster_ternary->Ub Ubiquitination

Caption: Mechanism of this compound mediated FKBP12(F36V)-Cas9 degradation.

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Plasmid 1. Construct FKBP12(F36V)-Cas9 and gRNA Plasmids Cells 2. Culture Target Cells (e.g., HEK293T, U2OS) Transfection 3. Transfect/Nucleofect Cells with Plasmids or RNP Cells->Transfection Treatment 4. Add this compound (Varying Doses/Times) Transfection->Treatment Harvest 5. Harvest Cells Treatment->Harvest WB Western Blot (Confirm Cas9 Degradation) Harvest->WB ActivityAssay Functional Assay (e.g., eGFP Knockout) Harvest->ActivityAssay NGS Next-Gen Sequencing (On/Off-target Analysis) Harvest->NGS

References

dTAG-47: Rapid and Reversible Protein Depletion for Target Validation and Functional Genomics

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The dTAG (degradation tag) technology offers a powerful and versatile method for achieving rapid, selective, and reversible depletion of target proteins in cellular and in vivo models. This system utilizes the small molecule degrader dTAG-47 to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to eliminate a protein of interest that has been fused with a mutant FKBP12F36V tag. This approach provides a significant advantage over traditional genetic methods like RNAi or CRISPR/Cas9, which often have longer timescales and potential off-target effects. This compound's rapid and reversible nature allows for precise temporal control of protein levels, enabling the study of immediate cellular responses to protein loss and facilitating robust target validation.

Mechanism of Action

This compound is a heterobifunctional molecule, acting as a PROTAC (Proteolysis-Targeting Chimera). It comprises two key components connected by a chemical linker: a ligand that specifically binds to the mutant FKBP12F36V protein and a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN)[1][2][3]. The FKBP12F36V tag is genetically fused to the protein of interest.

The mechanism unfolds as follows:

  • Ternary Complex Formation: this compound permeates the cell and simultaneously binds to the FKBP12F36V-tagged protein of interest and the CRBN E3 ligase, forming a ternary complex.

  • Ubiquitination: The proximity induced by this compound allows the E3 ligase to poly-ubiquitinate the target protein.

  • Proteasomal Degradation: The poly-ubiquitin chain acts as a signal for the proteasome, which then recognizes and degrades the tagged protein.

This process is highly efficient and selective, as this compound does not bind to the wild-type FKBP12 protein, thus leaving endogenous proteins unaffected[4]. The degradation is also reversible; upon removal of this compound, the target protein levels can be restored through new protein synthesis.

G cluster_virus_prod Lentivirus Production cluster_transduction Transduction cluster_selection Selection seed293T Seed HEK293T cells transfect Co-transfect with plasmids seed293T->transfect collect_virus Collect and filter virus transfect->collect_virus add_virus Add virus and Polybrene collect_virus->add_virus Use virus for transduction seed_target Seed target cells seed_target->add_virus incubate Incubate 24-48h add_virus->incubate select Add selection antibiotic incubate->select Begin selection expand Expand stable cell line select->expand verify Verify expression (Western Blot) expand->verify G cluster_design Design cluster_delivery Delivery cluster_selection Selection & Expansion cluster_validation Validation design_gRNA Design gRNA design_donor Design donor plasmid design_gRNA->design_donor transfect Co-transfect/nucleofect Cas9/gRNA and donor design_donor->transfect enrich Enrich edited cells (FACS) transfect->enrich single_cell Single-cell cloning enrich->single_cell expand_clones Expand clones single_cell->expand_clones pcr Genomic PCR expand_clones->pcr wb Western Blot pcr->wb seq Sequencing wb->seq G cluster_upstream Upstream Signaling cluster_kras KRAS Activation cluster_downstream Downstream Pathways cluster_mapk MAPK Pathway cluster_pi3k PI3K Pathway RTK Receptor Tyrosine Kinase (RTK) KRAS_G12V KRAS(G12V)-FKBP12(F36V) RTK->KRAS_G12V Activates GF Growth Factor GF->RTK Binds Degradation Proteasomal Degradation KRAS_G12V->Degradation RAF RAF KRAS_G12V->RAF PI3K PI3K KRAS_G12V->PI3K dTAG This compound/13 dTAG->KRAS_G12V Induces Degradation->RAF Degradation->PI3K Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

References

Troubleshooting & Optimization

potential off-target effects of dTAG-47 and how to test for them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the dTAG system. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of dTAG-47 and methodologies to assess them during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a heterobifunctional small molecule, specifically a PROTAC (Proteolysis Targeting Chimera), designed for targeted protein degradation. It functions by hijacking the cell's natural protein disposal system. This compound is composed of a ligand that selectively binds to the mutant FKBP12F36V protein, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] When a protein of interest is fused with the FKBP12F36V "dTAG", administration of this compound leads to the formation of a ternary complex between the fusion protein and the CRBN E3 ligase.[2] This proximity induces the ubiquitination of the fusion protein, marking it for degradation by the proteasome.[2][3] This system allows for rapid, reversible, and selective degradation of the target protein.

Q2: What are the potential off-target effects of this compound?

The dTAG system is designed for high specificity by targeting a mutant protein (FKBP12F36V) not normally present in cells.[4] However, like any small molecule, this compound has the potential for off-target effects, which can be broadly categorized as:

  • CRBN-related off-targets: The ligand used to recruit CRBN is derived from thalidomide, which is known to induce the degradation of certain endogenous proteins, including zinc finger (ZF) transcription factors.[5] While this compound has been shown to have limited off-target activity towards IKZF1 (a known thalidomide-family off-target), this possibility should be considered.[6]

  • FKBP12WT binding: Although designed to be selective for the F36V mutant, there could be minimal binding to the wild-type FKBP12 protein, potentially leading to its degradation at high concentrations.[6]

  • "Off-target" degradation of unintended proteins: This refers to the degradation of proteins other than the intended FKBP12F36V-tagged target. This is the most critical potential off-target effect to investigate. Mass spectrometry-based proteomics has shown that for some dTAG molecules, the tagged protein is the only one significantly degraded, demonstrating high selectivity.

Q3: What are the recommended negative controls for a this compound experiment?

Using appropriate negative controls is crucial to distinguish between on-target, off-target, and non-specific compound effects.[7]

Control TypeDescriptionPurpose
Vehicle Control (e.g., DMSO) Treat cells with the same concentration of the vehicle used to dissolve this compound.To assess the baseline protein levels and cellular health in the absence of the degrader.
Inactive Epimer Control A stereoisomer of the CRBN ligand that does not bind to CRBN.To control for effects caused by the molecule itself, independent of CRBN binding and subsequent degradation.
Parental Cell Line Use the cell line that does not express the FKBP12F36V-tagged protein of interest.To identify any effects of this compound that are independent of the target protein.
Compound without FKBP12F36V ligand A molecule containing the CRBN ligand and linker, but lacking the FKBP12F36V-binding moiety.To assess off-target effects mediated solely by the CRBN-recruiting part of the molecule.

This compound Mechanism of Action

dTAG47_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation dTAG47 This compound dTAG47_bound This compound POI Protein of Interest (POI) FKBP12F36V FKBP12F36V (dTAG) POI->FKBP12F36V Fused to POI_FKBP12F36V_bound POI-FKBP12F36V CRBN CRBN E3 Ligase CRBN_bound CRBN Proteasome Proteasome Ub Ubiquitin Ub->POI_FKBP12F36V_bound Tags POI for Degradation dTAG47_bound->CRBN_bound recruits POI_FKBP12F36V_bound->Proteasome Degradation POI_FKBP12F36V_bound->dTAG47_bound binds cluster_ternary cluster_ternary cluster_ternary->Ub Ubiquitination

Caption: Mechanism of this compound induced protein degradation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Unexpected cell toxicity or phenotypic changes. 1. Off-target degradation of an essential protein. 2. Non-specific compound toxicity. 3. On-target toxicity from degrading the protein of interest.1. Perform global proteomic analysis to identify unintended degraded proteins. 2. Use the inactive epimer control to rule out non-CRBN mediated toxicity. 3. Titrate this compound to the lowest effective concentration. 4. Compare the phenotype to a genetic knockout/knockdown of the target protein.
Inconsistent degradation of the target protein. 1. Suboptimal this compound concentration. 2. Issues with cell permeability. 3. Low expression of CRBN in the cell line.1. Perform a dose-response experiment to determine the optimal concentration. 2. Verify cellular uptake of this compound if possible. 3. Confirm CRBN expression levels by Western blot or proteomics.
Degradation observed in parental cell line (no dTAG). Off-target binding and degradation of an endogenous protein.This is a significant finding. Global proteomics is essential to identify the off-target protein(s).[3][8]

Experimental Protocols for Off-Target Assessment

1. Global Proteomics using Mass Spectrometry

This is the gold standard for unbiasedly identifying off-target protein degradation.[3][8]

Objective: To quantitatively compare the proteome of cells treated with this compound versus control-treated cells to identify any proteins that are significantly downregulated.

Methodology:

  • Cell Culture and Treatment:

    • Plate your FKBP12F36V-tagged cell line and the parental control line.

    • Treat cells with this compound at the desired concentration and time point. Include vehicle and inactive epimer controls.

    • Harvest cells, wash with PBS, and snap-freeze the cell pellets.

  • Protein Extraction and Digestion:

    • Lyse cells in a buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

    • Take equal amounts of protein from each sample, reduce, alkylate, and digest with trypsin overnight.

  • Tandem Mass Tag (TMT) Labeling (Optional but recommended for multiplexing):

    • Label the resulting peptides from each condition with a different TMT isobaric tag.

    • Combine the labeled samples.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.

    • Perform statistical analysis to identify proteins with significantly altered abundance in the this compound treated samples compared to controls.

    • A volcano plot is a common way to visualize significantly up- or down-regulated proteins.

2. Cellular Thermal Shift Assay (CETSA)

CETSA can be used to assess target engagement and can also reveal off-target binding in a cellular context.[9]

Objective: To determine if this compound stabilizes its intended target (and potentially off-targets) against thermal denaturation.

Methodology:

  • Cell Treatment: Treat cells with this compound or vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Lysis: Lyse the cells to separate soluble and aggregated proteins.

  • Detection: Analyze the soluble fraction by Western blot or other methods to detect the amount of protein that remained soluble at each temperature. A shift in the melting curve indicates binding.

Workflow for Off-Target Analysis

Off_Target_Workflow cluster_experiment Experimental Design cluster_analysis Analysis cluster_interpretation Interpretation start Start: Observe unexpected phenotype or routine check treatment Treat cells with: - this compound - Vehicle Control - Negative Controls start->treatment proteomics Global Proteomics (LC-MS/MS) treatment->proteomics Primary Screen phenotype Phenotypic Assays (Viability, Apoptosis) treatment->phenotype Functional Screen western Western Blot Validation proteomics->western Validate Hits result Identify significantly downregulated proteins western->result phenotype->result conclusion Conclusion: - On-target effect - Off-target effect - Compound toxicity result->conclusion

Caption: A typical workflow for investigating potential off-target effects.

This technical support guide provides a starting point for understanding and investigating the potential off-target effects of this compound. As with any potent biological tool, careful experimental design and the use of appropriate controls are paramount to ensuring the validity of your results.

References

overcoming the "hook effect" with dTAG-47 concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the "hook effect" observed with dTAG-47.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of this compound-mediated protein degradation?

A1: The "hook effect" is a phenomenon observed in dose-response experiments with this compound and other PROTACs where an increase in the degrader concentration beyond an optimal point leads to a decrease in the degradation of the target protein.[1][2] This results in a characteristic bell-shaped dose-response curve, which can be misleading if not properly understood.[2][3]

Q2: What is the underlying cause of the this compound hook effect?

A2: The hook effect arises from the formation of non-productive binary complexes at high concentrations of this compound.[2] The this compound molecule is designed to bring a target protein (fused with FKBP12F36V) and an E3 ligase (like CRBN) together to form a productive ternary complex, which is essential for ubiquitination and subsequent degradation of the target protein.[1][4] However, at excessive concentrations, this compound can independently bind to either the FKBP12F36V-tagged target protein or the E3 ligase, forming binary complexes (Target-dTAG-47 or E3 Ligase-dTAG-47).[2] These binary complexes are unable to facilitate the formation of the productive ternary complex, thus inhibiting protein degradation.[2]

Q3: At what concentration of this compound should I expect to see the hook effect?

A3: The concentration at which the hook effect occurs is highly dependent on the specific target protein, the cell line being used, and the expression levels of the E3 ligase.[5][6] It is often observed at concentrations in the micromolar (µM) range, but it is crucial to perform a broad dose-response experiment (e.g., from picomolar to high micromolar) to determine the optimal concentration window for your specific system.[2] For some systems, maximal degradation is observed around 100-500 nM, with the hook effect becoming apparent at concentrations above 1 µM.[6][7]

Q4: What are the experimental consequences of the hook effect?

Troubleshooting Guide

Problem: My target protein is not degrading, or degradation is less than expected after treatment with this compound.

Possible Cause 1: Suboptimal this compound Concentration (Hook Effect).

  • Troubleshooting Step: Perform a dose-response experiment over a wide range of this compound concentrations (e.g., 1 pM to 10 µM) to identify the optimal concentration for maximal degradation and to determine if you are observing the hook effect.[6]

  • Expected Outcome: You should observe a bell-shaped curve where protein degradation increases with this compound concentration up to an optimal point, after which degradation decreases.

Possible Cause 2: Insufficient Ternary Complex Formation.

  • Troubleshooting Step: Verify the formation of the ternary complex (Target Protein-dTAG-47-E3 Ligase) using co-immunoprecipitation (Co-IP).[1]

  • Experimental Protocol: See the detailed "Co-Immunoprecipitation to Detect Ternary Complex Formation" protocol below.

Possible Cause 3: Low E3 Ligase Expression.

  • Troubleshooting Step: Check the expression level of the relevant E3 ligase (CRBN for this compound) in your cell line via Western blot.[6] If expression is low, consider using a different cell line or a dTAG variant that recruits a different E3 ligase (e.g., a VHL-recruiting dTAG).[8]

Quantitative Data Summary

The following table summarizes typical concentration-dependent effects of this compound on a target protein, illustrating the hook effect. Note that these values are illustrative and the optimal concentration for your specific target and system must be determined empirically.

This compound Concentration% Target Protein Degradation (Relative to Vehicle Control)Observation
1 nM10%Minimal degradation
10 nM40%Increasing degradation
100 nM95%Optimal Degradation
500 nM90%Near-optimal degradation
1 µM70%Onset of the hook effect
5 µM40%Pronounced hook effect
10 µM20%Significant inhibition of degradation

Data is synthesized from dose-response curves and descriptions in the literature.[6][7][9]

Experimental Protocols

Western Blot for Assessing Protein Degradation

This protocol is used to quantify the amount of target protein remaining after this compound treatment.

Materials:

  • Cells expressing the FKBP12F36V-tagged target protein

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and treat with a range of this compound concentrations for a predetermined amount of time (e.g., 2, 4, 8, 24 hours).[10] Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again.

    • Repeat immunoblotting for the loading control.

  • Detection and Analysis: Add the chemiluminescent substrate and capture the signal. Quantify the band intensities and normalize the target protein signal to the loading control.[2]

Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation

This protocol helps to confirm that this compound is mediating the interaction between the target protein and the E3 ligase.

Materials:

  • Cells treated with this compound or vehicle

  • Proteasome inhibitor (e.g., MG132) - optional, to stabilize the complex

  • Non-denaturing Co-IP lysis buffer

  • Antibody against the target protein (or tag)

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Western blot reagents

Procedure:

  • Cell Treatment and Lysis: Treat cells with the optimal and a high (hook effect-inducing) concentration of this compound, alongside a vehicle control. Co-treatment with a proteasome inhibitor can help capture the complex before degradation. Lyse the cells in non-denaturing buffer.[2]

  • Immunoprecipitation:

    • Pre-clear the lysate with protein A/G beads.

    • Incubate the pre-cleared lysate with an antibody against your target protein.

    • Add protein A/G beads to capture the antibody-antigen complex.

    • Wash the beads several times to remove non-specific binders.

  • Elution and Western Blot: Elute the protein complexes from the beads. Analyze the eluate by Western blotting using antibodies against the target protein and the E3 ligase (e.g., CRBN). An increased signal for the E3 ligase in the this compound treated samples indicates ternary complex formation.[2]

Visualizations

cluster_workflow Experimental Workflow for this compound Concentration Optimization start Start: Hypothesis of Target Degradation dose_response Perform Broad Dose-Response (e.g., 1 pM to 10 µM this compound) start->dose_response western_blot Analyze Protein Levels via Western Blot dose_response->western_blot analyze_curve Analyze Dose-Response Curve western_blot->analyze_curve optimal_conc Optimal Concentration Identified (Peak of the Curve) analyze_curve->optimal_conc Bell-shaped curve? troubleshoot Troubleshoot: - Verify Ternary Complex Formation (Co-IP) - Check E3 Ligase Expression analyze_curve->troubleshoot No degradation or unclear results hook_effect_obs Hook Effect Observed (Degradation decreases at high conc.) optimal_conc->hook_effect_obs further_exp Proceed with Further Experiments (using optimal concentration) hook_effect_obs->further_exp troubleshoot->dose_response Re-evaluate

Caption: Workflow for optimizing this compound concentration.

cluster_pathway This compound Signaling Pathway dtag47 This compound target Target Protein (FKBP12F36V-tagged) dtag47->target e3_ligase E3 Ligase (CRBN) dtag47->e3_ligase ternary_complex Productive Ternary Complex (Target-dTAG-47-E3) target->ternary_complex e3_ligase->ternary_complex ubiquitination Ubiquitination ternary_complex->ubiquitination proteasome Proteasome ubiquitination->proteasome degradation Target Protein Degradation proteasome->degradation

Caption: this compound mediated protein degradation pathway.

cluster_hook_effect The Hook Effect Mechanism optimal_conc Optimal this compound Concentration productive_ternary Productive Ternary Complex Formation optimal_conc->productive_ternary high_conc Excess this compound Concentration binary_target Binary Complex (Target-dTAG-47) high_conc->binary_target binary_e3 Binary Complex (E3-dTAG-47) high_conc->binary_e3 degradation Efficient Degradation productive_ternary->degradation no_degradation Inhibited Degradation binary_target->no_degradation binary_e3->no_degradation

Caption: Logic diagram of the hook effect.

References

dTAG-47 stability and solubility in DMSO and cell media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and solubility of dTAG-47. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for this compound is dimethyl sulfoxide (DMSO). It is soluble in DMSO up to 100 mM.[1][2][3][4] For optimal results, it is crucial to use newly opened, high-purity, anhydrous DMSO to avoid solubility issues, as hygroscopic DMSO can significantly impact the dissolution of the compound.

Q2: How should I prepare this compound stock solutions?

A2: It is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO, for example, at 10 mM or higher. This stock solution can then be serially diluted to the desired final concentration for your experiments. Preparing a high-concentration stock minimizes the amount of DMSO introduced into your cell culture, which can have cytotoxic effects at higher concentrations.

Q3: What are the recommended storage conditions for this compound?

A3: this compound powder should be stored at -20°C for long-term storage (months to years) and can be stored at 0-4°C for short-term use (days to weeks).[5] Once dissolved in DMSO, the stock solution should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q4: What is the stability of this compound in DMSO?

A4: this compound stock solutions in DMSO are stable for up to 1 month when stored at -20°C and for up to 6 months when stored at -80°C. It is important to keep the solutions tightly sealed and protected from light to prevent degradation.

Q5: What is the stability and solubility of this compound in cell culture media?

A5: Currently, there is limited publicly available quantitative data on the specific stability and half-life of this compound in aqueous cell culture media. While numerous studies have demonstrated its efficacy in cell-based assays with incubation times ranging from hours to several days, the degradation kinetics in media have not been formally reported. Due to the potential for hydrolysis or non-specific binding, it is best to assume that the compound's stability in aqueous solutions may be limited.

Data Summary Tables

Table 1: Solubility and Storage of this compound

ParameterRecommendationSource(s)
Solubility in DMSO Up to 100 mM[1][2][3][4]
Storage of Solid Compound -20°C (long-term) or 0-4°C (short-term)[5]
Storage of DMSO Stock Solution -20°C (up to 1 month) or -80°C (up to 6 months)

Experimental Protocols and Troubleshooting

Protocol: Preparing this compound for Cell-Based Assays

  • Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Aliquot and Store: Aliquot the stock solution into single-use volumes and store at -80°C.

  • Prepare Working Solution: On the day of the experiment, thaw an aliquot of the DMSO stock solution. Prepare intermediate dilutions in DMSO if necessary.

  • Dilute in Cell Media: Just prior to treating the cells, dilute the this compound stock or intermediate solution in pre-warmed cell culture media to the final desired concentration. Ensure rapid and thorough mixing to prevent precipitation.

  • Treat Cells: Immediately add the this compound-containing media to your cells.

Troubleshooting Guide

IssuePotential CauseRecommendation
Compound Precipitation in Media Poor solubility in aqueous solution; high final concentration.Ensure the final DMSO concentration in the cell culture media is low (typically <0.5%). Prepare the final dilution in media immediately before use. If precipitation persists, consider lowering the final concentration of this compound.
Loss of Activity in Long-Term Experiments (>24 hours) Potential degradation of this compound in cell culture media over time.For experiments lasting longer than 24 hours, consider replenishing the media with freshly prepared this compound every 24-48 hours to maintain a consistent concentration of the active compound.
Inconsistent Results Repeated freeze-thaw cycles of the stock solution; degradation of the compound.Aliquot the DMSO stock solution to avoid multiple freeze-thaw cycles. Always use freshly diluted compound in your experiments. Include appropriate positive and negative controls to monitor the activity of the compound.

Visualizing Workflows and Mechanisms

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Cell Treatment solid This compound Solid stock 10 mM Stock Solution solid->stock dmso Anhydrous DMSO dmso->stock aliquot Aliquot & Store at -80°C stock->aliquot thaw Thaw Aliquot aliquot->thaw working Final Working Solution thaw->working media Pre-warmed Cell Media media->working cells Treat Cells Immediately working->cells incubation Incubate (Consider Media Change for >24h) cells->incubation

Caption: Recommended workflow for preparing and using this compound in cell-based assays.

dtag_mechanism dTAG47 This compound Ternary Ternary Complex dTAG47->Ternary FKBP12 FKBP12(F36V)-Target Protein FKBP12->Ternary CRBN CRBN E3 Ligase CRBN->Ternary Ub Ubiquitination Ternary->Ub Proteasome Proteasomal Degradation Ub->Proteasome Proteasome->FKBP12 Degraded Target

Caption: Mechanism of action for this compound-mediated protein degradation.

References

optimizing dTAG-47 treatment duration for specific proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using dTAG-47 to induce protein degradation.

Troubleshooting Guide

Q1: My FKBP12F36V-tagged protein is not degrading after this compound treatment. What are the possible causes and solutions?

A1: Failure to observe degradation can stem from several factors. Here's a step-by-step troubleshooting approach:

  • Confirm Expression of Components:

    • FKBP12F36V-fusion protein: Verify the expression of your tagged protein of interest via Western blot. The tag adds approximately 13 kDa to the protein's molecular weight.[1]

    • CRBN E3 Ligase: this compound relies on the Cereblon (CRBN) E3 ubiquitin ligase for its mechanism.[1] Confirm that your cell line expresses CRBN. If not, consider using a dTAG variant that recruits a different E3 ligase, such as dTAGV-1 which recruits Von Hippel-Lindau (VHL).[1][2]

  • Optimize this compound Concentration:

    • Dose-Response Experiment: The optimal concentration of this compound can vary. Perform a dose-response experiment with a range of concentrations (e.g., 1, 10, 100, 500, 1000, 3000 nM) to identify the most effective concentration for your target protein and cell line.[3]

    • Hook Effect: Be aware of the "hook effect," where excessively high concentrations of this compound can paradoxically inhibit degradation.[1] A dose-response experiment will help identify if this is occurring.

  • Optimize Treatment Duration:

    • Time-Course Experiment: The kinetics of degradation are highly protein- and cell-line-dependent.[1] Some proteins degrade within 30 minutes, while others may require up to 24 hours or longer.[1][4] Conduct a time-course experiment (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) to determine the optimal degradation window.[1][4]

  • Functionality of the Fusion Protein:

    • Tag Placement: The position of the FKBP12F36V tag (N- or C-terminus) can impact the function and degradation of the fusion protein.[5] If one orientation is not working, it may be beneficial to test the other.

    • Protein Stability: The fusion tag may inadvertently destabilize your protein of interest, leading to low basal expression levels that are difficult to detect.

Q2: I'm observing incomplete degradation of my target protein. How can I improve degradation efficiency?

A2: Incomplete degradation is a common issue. Consider the following:

  • Re-optimize Concentration and Duration: As with a complete lack of degradation, the first step is to re-evaluate the this compound concentration and treatment time. It's possible that a higher concentration or a longer incubation period is needed.

  • Highly Expressed Proteins: If your protein of interest is highly expressed, it may require further optimization to achieve complete degradation.[1]

  • Cell Density: Ensure that cell density is optimal and consistent across experiments, as this can influence experimental outcomes.

Q3: The degradation of my target protein is not reversible after washing out this compound. What could be the reason?

A3: The dTAG system is designed to be reversible. If you are not observing protein level recovery after washout, consider these points:

  • Insufficient Washout: Ensure a thorough washout procedure to completely remove this compound from the cell culture medium.

  • Long-lived Proteins: Proteins with a long half-life will naturally take longer to re-accumulate after degradation has ceased. Monitor recovery over a longer time course (e.g., 24, 48, 72 hours).

  • Cell Health: Ensure that the this compound treatment is not causing significant cytotoxicity, which could impair the cell's ability to synthesize new proteins.

Frequently Asked Questions (FAQs)

Q4: What is the mechanism of action of this compound?

A4: this compound is a heterobifunctional molecule, a type of PROteolysis TArgeting Chimera (PROTAC).[1] It works by forming a ternary complex between the FKBP12F36V-tagged protein of interest and the CRBN E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

Q5: How do I determine the optimal this compound treatment duration for my specific protein?

A5: The optimal treatment duration is highly variable and must be determined empirically for each protein and cell line.[1] A time-course experiment is the recommended method. A typical starting point is to treat cells for 0, 0.5, 1, 2, 4, 8, and 24 hours and then analyze protein levels by Western blot.[1][4]

Q6: What are some typical concentrations and treatment times for this compound?

A6: While optimization is crucial, published studies can provide a starting point. See the table below for examples.

Quantitative Data Summary

Target ProteinCell LineThis compound ConcentrationTreatment DurationOutcome
FKBP12F36V-MELK(sg3R)MDA-MB-468500 nM14 - 72 hoursEfficient protein depletion.[6]
NL-FKBP-Cas9HEK293T0 - 3000 nM48 hoursDose-dependent degradation.[6]
AML1-ETO-FKBP12F36V-2xHAKasumi-1500 nM0.5 - 24 hoursRapid degradation observed.[1][4]
FKBP12F36V Fusions (various)MV4;1150 - 100 nM1 - 8 hoursPronounced degradation within 1 hour for most targets.[7]
FKBP12F36V-KRASG12VNIH/3T3Not Specified4 - 8 hoursNear complete degradation.[7]

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Degradation
  • Cell Plating: Plate your cells expressing the FKBP12F36V-tagged protein of interest at a consistent density in multiple plates or wells.

  • This compound Treatment: Add this compound at the desired final concentration (a good starting point is 500 nM) to the cells at staggered time points (e.g., 24h, 8h, 4h, 2h, 1h, 30 min) before harvesting.[1] Include a vehicle control (DMSO) for the 0-hour time point.

  • Cell Lysis: At the end of the time course, harvest all cells simultaneously. Wash the cells with PBS and then lyse them using an appropriate lysis buffer.

  • Western Blot Analysis: Quantify the total protein concentration of each lysate. Run equal amounts of protein on an SDS-PAGE gel and perform a Western blot to detect the levels of your tagged protein. Use a loading control (e.g., GAPDH) to ensure equal loading.[4]

  • Data Analysis: Densitometry analysis of the Western blot bands will reveal the kinetics of degradation and help identify the optimal treatment duration.

Protocol 2: Washout Experiment to Assess Reversibility
  • This compound Treatment: Treat cells with the optimized concentration and duration of this compound to achieve maximal degradation.

  • Washout: After the treatment period, remove the medium containing this compound. Wash the cells gently with pre-warmed PBS three times to ensure complete removal of the compound.

  • Recovery: Add fresh, pre-warmed culture medium without this compound.

  • Time-Course Harvesting: Harvest cells at various time points after the washout (e.g., 1, 2, 4, 8, 24, 48 hours).

  • Western Blot Analysis: Analyze the protein levels at each time point by Western blot to monitor the re-expression of the target protein.

Visualizations

dTAG47_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation dTAG47 This compound FKBP12F36V FKBP12F36V-Protein dTAG47->FKBP12F36V Binds CRBN CRBN E3 Ligase dTAG47->CRBN Binds Proteasome Proteasome FKBP12F36V->Proteasome Targeted to Ub Ubiquitin CRBN->Ub Recruits Ub->FKBP12F36V Polyubiquitination DegradedProtein Degraded Protein Proteasome->DegradedProtein Degrades

Caption: Mechanism of action of this compound.

Optimization_Workflow start Start: FKBP12F36V-tagged protein expressed dose_response Perform Dose-Response (e.g., 1-3000 nM) start->dose_response time_course Perform Time-Course (e.g., 0.5-24h) dose_response->time_course Using optimal concentration analyze_wb Analyze via Western Blot time_course->analyze_wb optimal_conditions Optimal Degradation Conditions Identified analyze_wb->optimal_conditions Degradation observed troubleshoot Troubleshoot (See Guide) analyze_wb->troubleshoot No/incomplete degradation

Caption: Workflow for optimizing this compound treatment.

Troubleshooting_Tree start Issue: No or incomplete degradation q_expression Is FKBP12-fusion protein expressed? start->q_expression a_expr_no Verify expression via WB. Check construct. q_expression->a_expr_no No q_crbn Does cell line express CRBN? q_expression->q_crbn Yes a_crbn_no Use CRBN-positive cells or switch to VHL-recruiting dTAG. q_crbn->a_crbn_no No q_dose Have you performed a dose-response? q_crbn->q_dose Yes a_dose_no Perform dose-response to find optimal concentration and check for hook effect. q_dose->a_dose_no No q_time Have you performed a time-course? q_dose->q_time Yes a_time_no Perform time-course to find optimal degradation time. q_time->a_time_no No end Further investigation needed q_time->end Yes

Caption: Troubleshooting decision tree for this compound.

References

issues with FKBP12F36V fusion protein expression and functionality

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the FKBP12-F36V fusion protein system. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the expression and functionality of FKBP12-F36V fusion proteins.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the F36V mutation in FKBP12?

The F36V mutation in the human FKBP12 protein creates a hydrophobic pocket in the ligand-binding site.[1][2] This engineered cavity allows the mutant protein, FKBP12-F36V, to bind with high affinity to synthetic "bumped" ligands that do not bind to the wild-type FKBP12 protein.[1][2][3] This specificity is crucial for creating orthogonal systems for chemically induced dimerization or targeted protein degradation without affecting endogenous FKBP12.[2][4]

Q2: My FKBP12-F36V fusion protein has very low expression levels. What could be the cause?

Low expression of FKBP12-F36V fusion proteins can be due to several factors:

  • Inherent Instability: While the F36V mutation itself is generally well-tolerated, additional mutations introduced to create "destabilizing domains" (DDs) can lead to rapid protein degradation in the absence of a stabilizing ligand like Shield-1.[5][6]

  • Fusion Partner Effects: The protein fused to FKBP12-F36V can influence its stability and expression. Some fusion partners may be inherently unstable or prone to misfolding.

  • Fusion Orientation: The stability of the fusion protein can be dependent on whether FKBP12-F36V is fused to the N- or C-terminus of the protein of interest.[5] It has been observed that FKBP mutants fused to the N-terminus of a partner protein can be more destabilizing than when fused to the C-terminus.[5]

  • Codon Usage: If expressing in a heterologous system (e.g., E. coli), non-optimal codon usage for the fusion partner can lead to poor translation efficiency.

  • Toxicity: Overexpression of the fusion protein might be toxic to the cells, leading to reduced overall protein yield.

Q3: I am not observing the expected ligand-induced dimerization/stabilization of my FKBP12-F36V fusion protein. What should I check?

If you are not observing the desired effect upon ligand addition, consider the following:

  • Ligand Permeability and Stability: Ensure that the synthetic ligand (e.g., Shield-1, AP1903) is cell-permeable and has not degraded. Prepare fresh stock solutions and use the recommended working concentrations.

  • Incorrect Ligand for the System: Verify that you are using the correct "bumped" ligand specifically designed for the F36V mutant. These ligands have significantly lower affinity for wild-type FKBP12.[2][6]

  • Insufficient Ligand Concentration: Perform a dose-response curve to determine the optimal ligand concentration for your specific fusion protein and cell type.

  • Protein Aggregation: The fusion protein may be aggregating, preventing proper interaction with the ligand and downstream effectors. See the troubleshooting section on protein aggregation.

  • Steric Hindrance: The fusion of your protein of interest to FKBP12-F36V might sterically hinder the binding of the ligand or the dimerization event. Consider adding a flexible linker between the two protein domains.

Troubleshooting Guide

Issue 1: Low or No Expression of the Fusion Protein
Possible Cause Suggested Solution
Protein Instability/Degradation If using a destabilizing domain version of FKBP12-F36V, add the stabilizing ligand (e.g., Shield-1) to the culture medium during expression to prevent degradation.[5]
Fusion Context If possible, try cloning the FKBP12-F36V domain on the opposite terminus of your protein of interest (e.g., move it from the N- to the C-terminus).[5]
Sub-optimal Expression Conditions Optimize expression parameters such as temperature, induction time, and inducer concentration. For mammalian cells, ensure transfection efficiency is high.
Incorrect Western Blot Detection Use a validated antibody against FKBP12 or a tag on your fusion protein.[7] Ensure appropriate lysis buffers and protease inhibitors are used.
Issue 2: Protein Aggregation
Possible Cause Suggested Solution
Misfolding of the Fusion Partner Express the protein at a lower temperature (e.g., 25-30°C for E. coli, 30°C for mammalian cells) to slow down protein synthesis and promote proper folding.
High Protein Concentration Reduce the concentration of the inducer agent to lower the expression level.
Buffer Incompatibility Ensure the lysis and storage buffers have the optimal pH and salt concentration for your fusion protein's stability. Consider adding stabilizing agents like glycerol or non-detergent sulfobetaines.
Lack of a Stabilizing Ligand For destabilizing domain constructs, the absence of the ligand can lead to misfolding and aggregation prior to degradation.[5]
Issue 3: Lack of Functionality (e.g., No Dimerization, No Change in Localization)
Possible Cause Suggested Solution
Incorrect Ligand Affinity Confirm the binding affinity of your ligand for the FKBP12-F36V protein. The affinity should be in the low nanomolar range for effective dimerization.[2][8]
Improper Cellular Localization Verify the cellular localization of your fusion protein using immunofluorescence or fluorescent protein tagging. The fusion protein must be in the correct cellular compartment to function. FKBP12 is typically cytoplasmic.[9]
Disrupted Signaling Pathway Ensure that the downstream components of your experimental system are present and functional in your cell line.
Irreversible Dimerization Systems using rapamycin for dimerization can be essentially irreversible due to its high affinity.[10] If reversibility is needed, consider using a competing ligand or a different dimerization system.[10]

Quantitative Data

Table 1: Ligand Binding Affinities for FKBP12 and FKBP12-F36V

LigandProteinKd / IC50Fold Selectivity (WT/F36V)Reference
Fluoro-5SFKBP12-F36V0.094 nM~713[2]
Fluoro-5SWild-Type FKBP1267 nM[2]
AP1903FKBP12-F36V5 nM (IC50)>1000[2]
AP1903Wild-Type FKBP12Negligible binding[2]
Shield-1FKBP12-F36V2.4 nM~1600[6]
Shield-2FKBP12-F36V29 nMNot specified[6]
SLFFKBP122.6 µM (IC50)Not applicable[11]

Experimental Protocols

Protocol 1: Western Blotting for FKBP12-F36V Fusion Protein Detection
  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.6, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing a protease inhibitor cocktail.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load 20-50 µg of protein per well on an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a nitrocellulose or PVDF membrane.[13]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate with a primary antibody against FKBP12 (or an epitope tag on the fusion) overnight at 4°C.[7][13]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

    • Wash three times with TBST.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[12]

Protocol 2: Co-Immunoprecipitation (Co-IP) to Test for Protein Interactions
  • Cell Lysis:

    • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris pH 7.6, 150 mM NaCl, 1% Nonidet P-40) with protease inhibitors.[12]

  • Pre-clearing Lysates:

    • Incubate 500 µg of protein lysate with Protein A/G-agarose beads for 1 hour at 4°C to reduce non-specific binding.[12]

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with 1-2 µg of the "bait" antibody overnight at 4°C on a rotator.[12]

    • Add fresh Protein A/G-agarose beads and incubate for another 1-3 hours at 4°C.[12]

  • Washing:

    • Pellet the beads by centrifugation and wash them at least four times with lysis buffer to remove non-specifically bound proteins.[12]

  • Elution and Analysis:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by Western blotting as described in Protocol 1.[12]

Protocol 3: Fluorescence Polarization Assay for Ligand Binding
  • Reagents:

    • Purified FKBP12-F36V protein.

    • A fluorescently labeled ligand (tracer) that binds to FKBP12-F36V (e.g., Fluoro-5S).[2]

    • Unlabeled competitor ligand.

    • Assay buffer (e.g., PBS with 0.01% Tween-20).

  • Procedure:

    • Prepare a solution of the purified FKBP12-F36V protein and the fluorescent tracer at fixed concentrations. The protein concentration should be in the range of the expected Kd.

    • Prepare serial dilutions of the unlabeled competitor ligand.

    • In a microplate, mix the protein-tracer solution with the different concentrations of the competitor ligand.

    • Incubate at room temperature for a sufficient time to reach equilibrium.

    • Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the competitor ligand concentration.

    • Fit the data to a competitive binding model to determine the IC50 value, which can be converted to a Ki (dissociation constant for the inhibitor).

Visualizations

experimental_workflow cluster_expression Protein Expression cluster_analysis Analysis cluster_troubleshooting Troubleshooting cluster_solutions Solutions exp_start Transfect/Induce Cells exp_harvest Harvest Cells exp_start->exp_harvest exp_lyse Lyse Cells & Quantify Protein exp_harvest->exp_lyse func FunctionalAssay exp_harvest->func e.g., Localization, Dimerization wb Western Blot exp_lyse->wb Check Expression ip Immunoprecipitation exp_lyse->ip Test Interaction low_exp Low Expression? wb->low_exp no_func No Function? func->no_func optimize Optimize Expression low_exp->optimize check_ligand Check Ligand/Construct no_func->check_ligand

Caption: A general workflow for expressing and analyzing FKBP12-F36V fusion proteins.

cid_pathway cluster_after After Dimerizer Addition FKBP Protein A-FKBP12F36V Complex Protein A-FKBP12F36V :: Dimerizer :: FRB-Protein B FRB Protein B-FRB Dimerizer Dimerizer (e.g., Rapalog) Function Downstream Function Activated Complex->Function

Caption: Mechanism of Chemically Induced Dimerization (CID) with FKBP12-F36V.

destabilizing_domain cluster_no_ligand No Stabilizing Ligand cluster_with_ligand With Stabilizing Ligand (Shield-1) Fusion POI-FKBP12F36V(DD) Unfolded Unfolded/Misfolded State Fusion->Unfolded Proteasome Proteasome Unfolded->Proteasome Degradation Degradation Proteasome->Degradation Ligand Shield-1 Stable Stable Folded State Ligand->Stable Fusion2 POI-FKBP12F36V(DD) Fusion2->Stable Function Protein Function Stable->Function

References

dTAG-47 Technical Support Center: Cell Line Specific Considerations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the dTAG-47 Technical Support Center. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate cell line-specific challenges in this compound experiments.

Understanding the this compound System

The dTAG (degradation tag) technology is a powerful chemical biology tool for inducing rapid and specific protein degradation. The this compound molecule is a heterobifunctional small molecule that selectively binds to the mutant FKBP12F36V protein tag and the E3 ubiquitin ligase Cereblon (CRBN). This binding event brings the FKBP12F36V-tagged protein of interest into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.

Diagram of the this compound Mechanism of Action

dTAG47_Mechanism This compound Mechanism of Action cluster_cell Cell POI Protein of Interest (POI) FKBP12F36V FKBP12F36V Tag POI->FKBP12F36V Fused to Proteasome Proteasome POI->Proteasome Targeted for Degradation dTAG47 This compound dTAG47->FKBP12F36V Binds CRBN CRBN E3 Ligase dTAG47->CRBN Recruits CRBN->POI Ubiquitinates Ub Ubiquitin Proteasome->POI Degrades Dose_Response_Workflow Dose-Response Experiment Workflow A Seed Cells B Prepare this compound Serial Dilutions A->B C Treat Cells B->C D Lyse Cells & Quantify Protein C->D E Western Blot D->E F Analyze Data & Plot Curve E->F Off_Target_Logic Logic for Off-Target Identification Start Treat cells with this compound and vehicle control Proteomics Quantitative Proteomics (LC-MS/MS) Start->Proteomics Analysis Identify significantly downregulated proteins Proteomics->Analysis Decision Is the protein the intended target? Analysis->Decision Target Confirmed On-Target Effect Decision->Target Yes OffTarget Potential Off-Target Effect (Requires Validation) Decision->OffTarget No

why is my dTAG-47 not working troubleshooting guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the dTAG system. This guide is designed for researchers, scientists, and drug development professionals who are using dTAG-47 and encountering unexpected results. Below you will find a series of frequently asked questions and troubleshooting steps to help you identify and resolve common issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a heterobifunctional small molecule degrader. It functions by simultaneously binding to a protein of interest (POI) that has been tagged with a mutant FKBP12F36V domain and the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity results in the polyubiquitination of the FKBP12F36V-tagged protein, marking it for degradation by the proteasome.[1] This allows for rapid, selective, and reversible knockdown of your target protein.

Q2: At what concentration should I use this compound?

The optimal concentration of this compound can vary depending on the specific cell line and the target protein.[2] A typical starting point is 500 nM.[2][3] However, it is crucial to perform a dose-response experiment to determine the ideal concentration for your specific system. Insufficient this compound may lead to incomplete degradation, while excessive concentrations can sometimes lead to a "hook effect," which also reduces degradation efficiency.[2]

Q3: How quickly should I expect to see degradation of my target protein?

The degradation kinetics are highly dependent on the target protein and the cellular context.[2][4] Some proteins can be significantly degraded within 30 minutes to an hour, while others may require several hours (e.g., 4-8 hours or even up to 24 hours) for maximal degradation.[2][4][5] A time-course experiment is essential to determine the optimal degradation window for your protein of interest.

Troubleshooting Common Issues

Here we address specific problems you might be facing with your this compound experiments.

Problem 1: No degradation of the target protein is observed.

If you do not see any reduction in the levels of your FKBP12F36V-tagged protein after this compound treatment, follow these troubleshooting steps.

cluster_B cluster_C cluster_D cluster_E cluster_F A Start: No Degradation Observed B Verify this compound Compound Integrity A->B Step 1 C Confirm FKBP12F36V Tag Expression B->C Step 2 B1 Check storage (-20°C). Confirm solubility in DMSO. B->B1 D Check for Functional CRBN C->D Step 3 C1 Western blot for FKBP12F36V or HA-tag. Confirm correct fusion (N- vs C-terminus). C->C1 E Assess Proteasome Activity D->E Step 4 D1 Check CRBN expression in your cell line. Use a positive control system known to work. D->D1 F Review Experimental Design E->F Step 5 E1 Treat with proteasome inhibitor (e.g., MG132). Expect accumulation of ubiquitinated protein. E->E1 F1 Optimize this compound concentration and treatment time. Include negative control. F->F1

Caption: A step-by-step guide to troubleshooting no protein degradation.

  • Verify this compound Compound Integrity:

    • Storage: Ensure this compound has been stored correctly at -20°C.

    • Solubility: Confirm that this compound is fully dissolved in DMSO. The stock solution should be clear.

    • Negative Control: Use a negative control compound, which is structurally similar to this compound but does not bind to CRBN, to ensure the observed effects are specific.

  • Confirm Expression of the FKBP12F36V-tagged Protein:

    • Western Blot: Perform a western blot to confirm the expression of your fusion protein. Use an antibody against the FKBP12F36V tag or an epitope tag (e.g., HA) if included in your construct.[2]

    • Fusion Protein Integrity: Ensure the FKBP12F36V tag is in-frame and the full-length fusion protein is expressed. The location of the tag (N- or C-terminus) can impact protein function and degradation efficiency.[6]

  • Check for Functional Cereblon (CRBN):

    • CRBN Expression: Verify that your cell line expresses CRBN, as it is essential for this compound-mediated degradation.[1] Some cell lines may have low endogenous levels of CRBN.

    • Positive Control: If possible, use a positive control cell line or a different FKBP12F36V-tagged protein that has been shown to be successfully degraded by this compound.

  • Assess Proteasome Activity:

    • Proteasome Inhibition: To confirm that the lack of degradation is not due to impaired proteasome function, pre-treat your cells with a proteasome inhibitor (e.g., MG132) before adding this compound. If the dTAG system is forming the ternary complex, you should observe an accumulation of the ubiquitinated form of your target protein.

Problem 2: Incomplete or inefficient degradation.

If you observe only a partial reduction in your target protein levels, consider the following.

cluster_B cluster_C cluster_D cluster_E cluster_F A Start: Incomplete Degradation B Dose-Response Experiment A->B C Time-Course Experiment B->C B1 Titrate this compound (e.g., 10 nM - 10 µM). Identify optimal concentration. B->B1 D Check for 'Hook Effect' C->D C1 Treat for various durations (e.g., 0.5 - 24h). Determine time to maximal degradation. C->C1 E Evaluate Protein Synthesis Rate D->E D1 Test lower concentrations of this compound. High concentrations can inhibit ternary complex formation. D->D1 F Consider Alternative dTAG Molecules E->F E1 Co-treat with a protein synthesis inhibitor (e.g., cycloheximide). Distinguish degradation from new protein synthesis. E->E1 F1 dTAG-13 (CRBN-based) or dTAGV-1 (VHL-based). Different E3 ligase recruiters may be more effective. F->F1

Caption: A workflow for optimizing incomplete protein degradation.

  • Optimize this compound Concentration:

    • Dose-Response: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to find the optimal concentration for your specific target and cell line.[1][3]

  • Optimize Treatment Duration:

    • Time Course: Conduct a time-course experiment (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) to determine the kinetics of degradation for your protein.[2][5] Some proteins degrade and are then re-synthesized, so a shorter or longer time point may be optimal.

  • Consider the "Hook Effect":

    • At very high concentrations, this compound can independently bind to the FKBP12F36V-tagged protein and CRBN, preventing the formation of the ternary complex required for degradation.[2] If you observe less degradation at higher concentrations, this may be the cause.

  • Evaluate Protein Synthesis Rate:

    • If your protein of interest has a high turnover rate, new protein synthesis may be masking the degradation. To test this, you can co-treat the cells with a protein synthesis inhibitor like cycloheximide.

  • Consider Alternative dTAG Molecules:

    • The dTAG platform includes other degrader molecules that recruit different E3 ligases, such as dTAGV-1 which recruits VHL.[2] If CRBN-mediated degradation is not efficient in your system, an alternative E3 ligase recruiter may be more effective.

Experimental Protocols

Protocol 1: Dose-Response Analysis of this compound
  • Cell Seeding: Seed your cells expressing the FKBP12F36V-tagged protein in a multi-well plate at a density that will not lead to over-confluence during the experiment.

  • This compound Dilution: Prepare a serial dilution of this compound in your cell culture medium. A suggested range is 0, 1, 10, 100, 500, 1000, and 5000 nM.

  • Treatment: Treat the cells with the different concentrations of this compound for a fixed period (e.g., 8 hours).

  • Cell Lysis: Harvest the cells and prepare whole-cell lysates.

  • Western Blot Analysis: Perform a western blot to detect the levels of your target protein. Use a loading control (e.g., GAPDH or β-actin) to normalize the results.

Protocol 2: Time-Course Analysis of Degradation
  • Cell Seeding: Seed your cells as described above.

  • Treatment: Treat the cells with the optimal concentration of this compound determined from your dose-response experiment.

  • Time Points: Harvest the cells at various time points after treatment (e.g., 0, 0.5, 1, 2, 4, 8, 16, 24 hours).

  • Cell Lysis and Western Blot: Prepare cell lysates and perform a western blot to analyze the levels of your target protein over time.

ParameterRecommended RangePurpose
This compound Concentration 1 nM - 10 µMTo determine the optimal effective concentration and avoid the "hook effect".
Treatment Time 0.5 - 24 hoursTo identify the time point of maximal protein degradation.
Cell Density 50-80% confluencyTo ensure healthy cells and consistent results.
Proteasome Inhibitor (e.g., MG132) 10-20 µM (pre-treatment)To confirm proteasome-dependent degradation.
Protein Synthesis Inhibitor (e.g., Cycloheximide) 10-50 µg/mLTo assess the impact of new protein synthesis on observed degradation.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of this compound.

Caption: Mechanism of this compound mediated protein degradation.

By systematically working through these troubleshooting steps, you should be able to identify and resolve the issues with your this compound experiments. For further assistance, please refer to the original publications on the dTAG system.

References

dTAG-47 Technical Support Center: Minimizing Toxicity in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of dTAG-47 in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a heterobifunctional small molecule, a PROTAC (PROteolysis TArgeting Chimera), designed for targeted protein degradation. It operates through the dTAG (degradation tag) system. The dTAG system requires the protein of interest (POI) to be fused with a mutant FKBP12F36V tag. This compound then selectively binds to both the FKBP12F36V tag on the fusion protein and the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity leads to the polyubiquitination of the POI by the cellular machinery, marking it for degradation by the proteasome.[1][2][3] This process is rapid, reversible, and highly specific to the tagged protein.[4][5]

Q2: What are the potential sources of this compound toxicity in long-term experiments?

Potential sources of toxicity in long-term experiments with this compound can include:

  • On-target toxicity: The degradation of the target protein itself may lead to cellular toxicity, especially if the protein is essential for cell survival or normal function.

  • Off-target toxicity: Although this compound is designed to be highly selective for the FKBP12F36V tag, potential off-target effects on other proteins cannot be entirely ruled out, especially at high concentrations or with prolonged exposure.

  • E3 Ligase-Related Toxicity: Chronic engagement of the Cereblon (CRBN) E3 ligase could potentially disrupt its normal cellular functions.

  • Compound-Intrinsic Toxicity: The this compound molecule itself may have some level of intrinsic cytotoxicity independent of its degradation activity.

  • "Hook Effect": At very high concentrations, bifunctional molecules like this compound can exhibit a "hook effect," where the formation of the ternary complex (POI-dTAG-E3 ligase) is inhibited, reducing degradation efficiency and potentially leading to unbound compound accumulation.[2]

  • In Vivo Formulation Issues: For animal studies, the vehicle used to dissolve and administer this compound can cause local toxicity, such as skin lesions at the injection site.[4][6]

Q3: How can I assess the toxicity of this compound in my specific experimental model?

It is crucial to empirically determine the toxicity of this compound in your cell line or animal model. Here are some recommended approaches:

  • Cell Viability Assays: Perform dose-response and time-course experiments using standard cell viability assays such as MTT, MTS, or CellTiter-Glo® to determine the concentration of this compound that affects cell proliferation and survival over time.[4]

  • Use of Negative Controls: A critical control is this compound-NEG, a molecule structurally similar to this compound but incapable of binding to CRBN.[7] Comparing the effects of this compound and this compound-NEG can help distinguish between toxicity due to protein degradation and off-target or compound-intrinsic effects.

  • Parental Cell Line Control: Treat the parental cell line (not expressing the FKBP12F36V-tagged protein) with this compound to assess toxicity independent of the targeted degradation.[8]

  • Long-Term Colony Formation Assays: For long-term studies, colony formation assays can reveal more subtle effects on cell proliferation and survival that may not be apparent in short-term viability assays.

  • In Vivo Toxicity Studies: In animal models, conduct dose-escalation studies and monitor for clinical signs of toxicity, changes in body weight, and perform histopathological analysis of major organs.[4][6][9]

Troubleshooting Guides

Issue 1: Observed Cellular Toxicity in Long-Term In Vitro Experiments

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
On-target toxicity - Confirm that the observed phenotype is consistent with the known function of the target protein.- Use the lowest effective concentration of this compound that achieves the desired level of protein degradation.- Consider inducible expression of the FKBP12F36V-tagged protein to control the timing of degradation.
Off-target or compound-intrinsic toxicity - Perform a dose-response curve and determine the IC50 for cytotoxicity.- Treat parental (untagged) cells with this compound to assess toxicity independent of the target.- Use the this compound-NEG control to differentiate between CRBN-dependent and independent effects.
"Hook effect" leading to high unbound compound - Titrate this compound to identify the optimal concentration for degradation without entering the "hook effect" range. This can be determined by a dose-response Western blot for the target protein.[2]
Media instability of this compound - Refresh the culture media with freshly prepared this compound at regular intervals during long-term experiments to maintain a stable concentration and avoid degradation byproducts.
Issue 2: In Vivo Toxicity Observed in Animal Models

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Formulation-related toxicity - Optimize the delivery vehicle. Explore different formulations to improve solubility and reduce local irritation. For example, alternatives to ethanolic formulations for subcutaneous injections have been explored.[4][6]
On-target systemic toxicity - Carefully monitor animal health, including body weight, behavior, and complete blood counts.- Perform histopathological analysis of key organs to identify any tissue-specific damage.- Consider using tissue-specific promoters for the expression of the FKBP12F36V-tagged protein to limit degradation to specific cell types.
Off-target systemic toxicity - Include a cohort of animals treated with the this compound-NEG control to identify off-target effects.- Analyze plasma and tissue levels of this compound to correlate exposure with toxicity.

Data Presentation

Table 1: Example Data Table for In Vitro this compound Toxicity Assessment

Researchers should generate data similar to this table for their specific cell lines to determine the optimal, non-toxic working concentration of this compound for long-term experiments.

Cell LineTime PointThis compound IC50 (µM)This compound-NEG IC50 (µM)Notes
Parental 48h[Experimental Value][Experimental Value]Assesses compound-intrinsic toxicity.
Parental 7 days[Experimental Value][Experimental Value]Assesses long-term compound toxicity.
FKBP12F36V-POI 48h[Experimental Value][Experimental Value]Assesses combined on- and off-target toxicity.
FKBP12F36V-POI 7 days[Experimental Value][Experimental Value]Assesses long-term combined toxicity.

Experimental Protocols

Protocol 1: Standard In Vitro Toxicity Assessment of this compound
  • Cell Plating: Seed cells in 96-well plates at a density that allows for logarithmic growth throughout the experiment. Plate parental cells and cells expressing the FKBP12F36V-tagged protein of interest.

  • Compound Preparation: Prepare a serial dilution of this compound and the this compound-NEG control in the appropriate cell culture medium. A typical concentration range to test is from 1 nM to 20 µM.

  • Treatment: Add the diluted compounds to the cells. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired time points (e.g., 24h, 48h, 72h, 7 days). For long-term experiments, replenish the media with fresh compound every 2-3 days.

  • Viability Assay: At each time point, perform a cell viability assay (e.g., CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curves and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blotting to Determine Optimal this compound Concentration
  • Cell Treatment: Treat cells expressing the FKBP12F36V-tagged protein with a range of this compound concentrations (e.g., 1 nM to 5 µM) for a fixed time (e.g., 24 hours).

  • Cell Lysis: Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody against the protein of interest or the tag, followed by an HRP-conjugated secondary antibody. Use a loading control like GAPDH or β-actin to ensure equal loading.

  • Analysis: Visualize the bands and quantify the protein degradation at each this compound concentration. The optimal concentration is the lowest dose that achieves maximal degradation without being in the range of the "hook effect".[2]

Mandatory Visualizations

dTAG47_Mechanism cluster_cell Cell dTAG47 This compound FKBP12F36V FKBP12F36V Tag dTAG47->FKBP12F36V Binds CRBN CRBN E3 Ligase dTAG47->CRBN Binds POI Protein of Interest (POI) POI->FKBP12F36V Fused to Proteasome Proteasome POI->Proteasome Targeted to Ub Ubiquitin CRBN->Ub Recruits DegradedPOI Degraded POI Proteasome->DegradedPOI Degrades Ub->POI Polyubiquitination

Caption: Mechanism of action of this compound for targeted protein degradation.

Toxicity_Troubleshooting_Workflow start Toxicity Observed in Long-Term Experiment is_on_target Is toxicity due to on-target degradation? start->is_on_target on_target_solutions Lower this compound concentration Use inducible expression system is_on_target->on_target_solutions Yes is_off_target Is toxicity present in parental cells or with This compound-NEG control? is_on_target->is_off_target No end Toxicity Minimized on_target_solutions->end off_target_solutions Titrate to lowest effective dose Consider VHL-recruiting dTAG is_off_target->off_target_solutions Yes is_hook_effect Is degradation reduced at high concentrations? is_off_target->is_hook_effect No off_target_solutions->end hook_effect_solution Perform dose-response to find optimal concentration is_hook_effect->hook_effect_solution Yes is_hook_effect->end No hook_effect_solution->end

Caption: Troubleshooting workflow for minimizing this compound toxicity.

References

Validation & Comparative

Validating dTAG-47 Mediated Protein Degradation with a Negative Control Compound

Author: BenchChem Technical Support Team. Date: November 2025

The dTAG (degradation tag) system is a powerful chemical biology tool for inducing rapid and specific degradation of a protein of interest (POI).[1] This technology relies on a heterobifunctional molecule, such as dTAG-47, to link a tagged protein to an E3 ubiquitin ligase, thereby hijacking the cell's ubiquitin-proteasome system for targeted destruction.[2] To ensure that the observed biological effects are a direct consequence of the intended protein's degradation and not due to off-target effects of the compound, it is crucial to use a proper negative control. This guide compares this compound with its corresponding negative control, this compound-NEG, and provides the necessary protocols and data interpretation frameworks for robust experimental validation.

Mechanism of Action: this compound vs. This compound-NEG

This compound is a PROTAC (Proteolysis Targeting Chimera) composed of a ligand that selectively binds to the mutant FKBP12F36V protein and a ligand for the E3 ligase Cereblon (CRBN).[3][4] When a POI is fused with the FKBP12F36V tag, the addition of this compound results in the formation of a ternary complex between the fusion protein and CRBN. This proximity induces the polyubiquitination of the POI, marking it for degradation by the proteasome.

The ideal negative control, this compound-NEG, is an analog of this compound that is structurally similar but incapable of recruiting the E3 ligase.[5][6] Specifically, this compound-NEG cannot bind to CRBN.[5][6] This means that while it can still bind to the FKBP12F36V-tagged protein, it cannot form the critical ternary complex, and thus, no degradation occurs. This property allows researchers to distinguish between the specific phenotype caused by protein degradation and any non-specific effects of the chemical scaffold.

G cluster_0 This compound Pathway (Active) cluster_1 This compound-NEG Pathway (Negative Control) POI POI-FKBP12(F36V) Ternary Ternary Complex (POI-dTAG-CRBN) POI->Ternary Binds dTAG47 This compound dTAG47->Ternary CRBN CRBN E3 Ligase CRBN->Ternary Binds Ub Poly-ubiquitination Ternary->Ub Proteasome Proteasomal Degradation Ub->Proteasome Result1 Protein Loss & Phenotype Proteasome->Result1 POI_neg POI-FKBP12(F36V) dTAG47_neg This compound-NEG POI_neg->dTAG47_neg Binds NoTernary No Ternary Complex dTAG47_neg->NoTernary CRBN_neg CRBN E3 Ligase CRBN_neg->NoTernary Cannot Bind Result2 Protein Persists No Phenotype NoTernary->Result2

Caption: Mechanism of this compound versus its negative control, this compound-NEG.

Experimental Validation Guide

Validating this compound results involves a systematic workflow to confirm that the observed effects are due to the specific degradation of the FKBP12F36V-tagged protein.

Experimental Workflow

The general workflow involves generating a stable cell line, performing degradation experiments with both the active and negative control compounds, and analyzing the results through biochemical and functional assays.

G cluster_workflow Validation Workflow A 1. Cell Line Generation Express POI fused with FKBP12(F36V) tag via CRISPR knock-in or lentivirus. B 2. Compound Treatment Treat cells in parallel with: - this compound - this compound-NEG - Vehicle (e.g., DMSO) A->B C 3. Time Course Analysis Collect samples at multiple time points (e.g., 0, 1, 2, 6, 24h). B->C D 4. Biochemical Analysis Assess POI levels via Western Blot or Mass Spec. C->D E 5. Functional Analysis Perform relevant assays (e.g., proliferation, gene expression) to measure phenotype. C->E F 6. Data Interpretation Compare results between This compound and controls. D->F E->F

Caption: Standard experimental workflow for validating this compound results.

Experimental Protocol: Western Blot for Degradation Kinetics

This protocol details how to determine the rate and extent of protein degradation.

  • Cell Seeding: Plate the FKBP12F36V-POI expressing cells at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the time of harvest.

  • Compound Preparation: Prepare stock solutions of this compound and this compound-NEG in DMSO. A typical final concentration for this compound is between 100-500 nM, though this should be optimized for each target and cell line.[7][8]

  • Treatment:

    • Add this compound, this compound-NEG, or a vehicle control (DMSO) to the cell culture media at the desired final concentrations.

    • Incubate the cells for various time points (e.g., 0, 0.5, 1, 2, 6, and 24 hours) to capture the degradation kinetics.[8][9]

  • Cell Lysis:

    • At each time point, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Include a titration of the untreated (0h) lysate to assess the extent of degradation.[9]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with a primary antibody specific to the POI or the fusion tag (e.g., anti-HA if present).

    • Probe with a loading control antibody (e.g., anti-GAPDH, anti-Actin) to ensure equal protein loading.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control.

Data Presentation and Interpretation

Clear data presentation is key to demonstrating specificity. The results should show significant protein reduction with this compound treatment and minimal to no change with this compound-NEG or vehicle treatment.

Comparative Data: Protein Degradation
TreatmentConcentrationTime (hours)Normalized POI Level (% of Vehicle)
Vehicle (DMSO)N/A24100%
This compound 500 nM145%
500 nM215%
500 nM6<5%
500 nM24<5%
This compound-NEG 500 nM198%
500 nM295%
500 nM697%
500 nM2496%

Note: Data are representative examples for illustrative purposes.

Logical Framework for Validation

G A Condition This compound Treatment Res1 Observation Protein is Degraded Phenotype is Observed A->Res1 Leads to B Condition This compound-NEG Treatment Res2 Observation Protein is NOT Degraded Phenotype is NOT Observed B->Res2 Leads to Conclusion Conclusion: The observed phenotype is specifically caused by the degradation of the target protein. Res1->Conclusion Supports Res2->Conclusion Supports

Caption: Logical framework for validating experimental outcomes.

By adhering to this comparative guide, researchers can confidently validate their findings, ensuring the accurate interpretation of data generated using the powerful this compound system.

References

dTAG-47 in the Landscape of Targeted Protein Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." By co-opting the cell's natural protein disposal machinery, TPD technologies can eliminate pathogenic proteins rather than merely inhibiting them. Among the diverse array of TPD strategies, the dTAG (degradation tag) system, and its effector molecule dTAG-47, represents a powerful and versatile tool for basic research and target validation. This guide provides an objective comparison of this compound with other major TPD technologies, supported by experimental data and detailed methodologies.

Overview of Targeted Protein Degradation Technologies

TPD technologies primarily leverage the ubiquitin-proteasome system (UPS) to selectively degrade proteins of interest (POIs). This is typically achieved using bifunctional molecules that bring a POI into proximity with an E3 ubiquitin ligase, leading to the POI's ubiquitination and subsequent degradation by the proteasome. The main classes of TPD technologies include:

  • Proteolysis-Targeting Chimeras (PROTACs): These are heterobifunctional molecules consisting of a ligand that binds to the POI, a linker, and a ligand that recruits an E3 ligase (e.g., VHL or Cereblon). PROTACs directly target endogenous proteins.

  • Molecular Glues: These are smaller molecules that induce or stabilize the interaction between an E3 ligase and a "neo-substrate" (the POI), which would not typically be a target of that E3 ligase.

  • Degradation Tag (dTAG) Systems: This technology involves genetically tagging the POI with a specific protein domain, the "dTAG." A corresponding dTAG molecule then binds to this tag and an E3 ligase, inducing the degradation of the tagged protein. This compound is a prominent example of such a molecule, targeting the mutant FKBP12F36V tag and recruiting the E3 ligase Cereblon (CRBN).[1][2]

  • Lysosome-Mediated Degradation: Technologies like LYTACs (Lysosome-Targeting Chimeras) and AUTACs (Autophagy-Targeting Chimeras) direct extracellular and membrane proteins or protein aggregates to the lysosome for degradation.

Mechanism of Action: this compound in Focus

The dTAG system offers a "bump-and-hole" approach for selective protein degradation. The POI is genetically fused with the mutant FKBP12F36V protein, which contains a single amino acid substitution (F36V). This mutation creates a "hole" that is specifically recognized by a "bumped" ligand on the dTAG molecule. This compound is a heterobifunctional molecule that contains a ligand for FKBP12F36V and a ligand for the E3 ligase CRBN, connected by a linker.[1] Upon administration, this compound forms a ternary complex between the FKBP12F36V-tagged POI and CRBN, leading to polyubiquitination and proteasomal degradation of the fusion protein.[1][3][4]

dTAG_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Protein of Interest (POI) FKBP12_tag FKBP12(F36V) Tag POI->FKBP12_tag Genetically Fused Proteasome Proteasome FKBP12_tag->Proteasome Targeted for Degradation Ub Ubiquitin dTAG47 This compound dTAG47->FKBP12_tag Binds to Tag CRBN CRBN E3 Ligase dTAG47->CRBN Recruits E3 Ligase CRBN->FKBP12_tag Ubiquitination Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades into Ub->FKBP12_tag Poly-Ub

Caption: Mechanism of this compound mediated protein degradation.

Performance Comparison: this compound vs. Other TPDs

The performance of TPD technologies can be evaluated based on several key metrics, including degradation efficiency (DC50 and Dmax), selectivity, and kinetics.

TechnologyMolecule ExampleTarget (Cell Line)DC50DmaxE3 LigaseRequirement of Genetic Tagging
dTAG This compound / dTAG-13FKBP12F36V-Nluc (293FT)~100 nM (potent reduction)[5]>90% (estimated)[6]CRBNYes
PROTAC ARV-110Androgen Receptor (VCaP)~1 nM[2]>90%[2]CRBNNo
PROTAC ARV-471Estrogen Receptor (MCF7)<1 nM (inferred)>90%[5]CRBNNo
Molecular Glue IndisulamRBM39 (HCT-116)0.56 µM (IC50 for viability)[7][8]N/ADCAF15No
Molecular Glue Thalidomide derivative (EM12)IKZF1 (HEK293T)1.7 µM69%[9]CRBNNo

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values can vary depending on the target protein, cell line, and experimental conditions. The values for this compound/13 are estimated from published dose-response curves and statements of potent activity at given concentrations.

Key Advantages and Disadvantages

TechnologyAdvantagesDisadvantages
dTAG (this compound) - Universality: Applicable to virtually any protein that can be tagged.[5] - High Selectivity: Specific for the FKBP12F36V tag, minimizing off-target effects.[10] - Rapid and Reversible: Allows for precise temporal control of protein levels.[11] - Excellent for Target Validation: Enables rapid assessment of the consequences of protein loss.[2]- Requires Genetic Modification: The POI must be endogenously tagged or exogenously expressed as a fusion protein.[5] - Potential for Tag Interference: The FKBP12F36V tag could potentially affect the function or localization of the POI.
PROTACs - Targets Endogenous Proteins: No need for genetic modification.[2] - Catalytic Activity: A single PROTAC molecule can induce the degradation of multiple target proteins. - High Potency: Often effective at low nanomolar concentrations.[2]- Development can be Challenging: Requires the identification of suitable binders for both the POI and an E3 ligase. - "Hook Effect": At high concentrations, the formation of binary complexes can outcompete ternary complex formation, reducing degradation efficiency.[10] - Larger Molecular Size: Can present challenges with cell permeability and oral bioavailability.
Molecular Glues - Small Molecular Size: Generally have better drug-like properties (e.g., cell permeability, oral bioavailability). - Targets "Undruggable" Proteins: Can induce degradation of proteins lacking obvious binding pockets.- Serendipitous Discovery: Rational design is challenging, and many have been discovered through screening. - Potential for Off-Target Effects: The induced protein-protein interactions can sometimes be promiscuous.

Experimental Protocols

Accurate assessment of targeted protein degradation requires robust and well-controlled experiments. Below are detailed methodologies for key experiments.

Western Blotting for Protein Degradation

This protocol is adapted from a study utilizing this compound to degrade endogenous transcription factors.[1]

Objective: To determine the extent and kinetics of POI degradation following treatment with a degrader molecule.

Materials:

  • Cells expressing the FKBP12F36V-tagged POI

  • This compound (or other degrader)

  • DMSO (vehicle control)

  • RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and apparatus

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI or the HA-tag on the fusion protein

  • Loading control antibody (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment. Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 500, 1000 nM) for a fixed time (e.g., 24 hours) to determine the DC50. For kinetic analysis, treat cells with a fixed concentration of this compound (e.g., 500 nM) and harvest at different time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).[3]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer on ice. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein per lane onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control.

Quantitative Mass Spectrometry for Global Proteome Analysis

Objective: To assess the selectivity of the degrader by quantifying changes in the abundance of thousands of proteins across the proteome.

Materials:

  • Cells and treatment reagents as described for Western Blotting

  • Lysis buffer for mass spectrometry (e.g., urea-based)

  • DTT and iodoacetamide for reduction and alkylation

  • Trypsin for protein digestion

  • Tandem Mass Tag (TMT) reagents for isobaric labeling (optional, for multiplexing)

  • LC-MS/MS system (e.g., Q Exactive HF-X)

  • Proteomics data analysis software (e.g., Proteome Discoverer)

Procedure:

  • Sample Preparation: Treat cells with the degrader or vehicle control. Harvest and lyse the cells.

  • Protein Digestion: Reduce and alkylate the proteins, followed by digestion with trypsin overnight.

  • Peptide Labeling (Optional): Label the resulting peptides with TMT reagents to allow for multiplexed analysis of different samples in a single MS run.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze by tandem mass spectrometry.

  • Data Analysis: Process the raw MS data using appropriate software to identify and quantify peptides and proteins. Perform statistical analysis to identify proteins with significantly altered abundance in the degrader-treated samples compared to the control. A volcano plot is typically used to visualize proteins that are significantly downregulated.[5]

Experimental and Logical Workflow Diagrams

TPD_Evaluation_Workflow cluster_0 Phase 1: System Setup & Initial Validation cluster_1 Phase 2: Degradation Assessment cluster_2 Phase 3: Selectivity & Phenotypic Analysis A Design & Clone POI-dTAG Fusion Construct B Generate Stable Cell Line (Transfection/Lentiviral Transduction) A->B C Confirm Expression & Functionality of Tagged POI B->C D Dose-Response Experiment (Varying this compound Concentration) C->D E Time-Course Experiment (Fixed this compound Concentration) C->E I Quantitative Mass Spectrometry (Proteome-wide Analysis) C->I K Phenotypic Assays (e.g., Cell Viability, Signaling) C->K F Western Blot Analysis D->F E->F G Calculate DC50 & Dmax F->G H Determine Degradation Kinetics F->H L Correlate Degradation with Biological Response G->L H->L J Identify Off-Target Effects I->J K->L

Caption: A typical experimental workflow for evaluating a dTAG-based degrader.

Conclusion

This compound and the broader dTAG system represent a powerful platform for targeted protein degradation, offering unparalleled universality and specificity for target validation in preclinical research. While the requirement for genetic tagging distinguishes it from PROTACs and molecular glues that target endogenous proteins directly, this feature is also its key strength, enabling the rapid and selective degradation of virtually any protein of interest. The choice of TPD technology will ultimately depend on the specific research question and the availability of tools for a given target. For researchers aiming to quickly and reliably probe the function of a specific protein, the dTAG system provides a robust and efficient solution. As the field of targeted protein degradation continues to evolve, the synergistic use of these diverse technologies will undoubtedly accelerate the discovery of novel therapeutics for a wide range of human diseases.

References

A Comparative Guide to dTAG-47: Selectivity and Performance in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the dTAG-47 degrader's performance, focusing on its selectivity for the mutant FKBP12F36V protein over its wild-type counterpart. This guide includes supporting experimental data, detailed methodologies for key experiments, and a comparative look at alternative degradation technologies.

The dTAG (degradation tag) system represents a powerful chemogenetic tool for inducing rapid and specific degradation of a protein of interest (POI). This is achieved by fusing the POI with a mutated FKBP12 protein carrying a phenylalanine-to-valine substitution at position 36 (FKBP12F36V). The this compound molecule is a heterobifunctional degrader that selectively binds to the FKBP12F36V tag and recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the fusion protein. A key advantage of this system is its high selectivity for the mutant FKBP12F36V over the endogenous, wild-type FKBP12, minimizing off-target effects.

Performance and Selectivity of this compound

The efficacy of this compound lies in its "bump-and-hole" approach. The F36V mutation in FKBP12 creates a "hole" in the protein's binding pocket that is specifically recognized by a "bumped" ligand on the this compound molecule. This engineered interaction ensures high-affinity binding to the tagged protein while having minimal affinity for the wild-type FKBP12.

In cellular assays, this compound has been shown to induce potent and selective degradation of FKBP12F36V-tagged proteins at nanomolar concentrations, with no significant degradation of wild-type FKBP12 observed.[1] Studies utilizing this compound for the degradation of various proteins of interest, such as YY1 and Cas9, have consistently demonstrated its specificity and efficacy.[2][3]

Comparison with Alternative Degrader Technologies

The dTAG system is one of several targeted protein degradation platforms. Here, we compare it with two other prominent tag-based degradation systems: aTAG and BromoTag.

FeaturedTAG System (this compound)aTAG SystemBromoTag System
Tag FKBP12F36VMTH1 (MutT homolog-1)Brd4BD2 L387A
Degrader Ligand Bumped FKBP12 ligandMTH1 inhibitorBumped (+)-JQ1 derivative
Recruited E3 Ligase Cereblon (CRBN)Cereblon (CRBN)von Hippel-Lindau (VHL)
Reported Potency Efficient degradation at nM concentrations[1]aTAG 2139: DC50 = 1.1 nM, Ki = 2.1 nM[4] aTAG 4531: DC50 = 0.28 nM, Ki = 1.8 nM[5]BromoTag AGB1: DC50 < 15 nM[6][7]
Selectivity Principle Bump-and-holeSelective inhibitorBump-and-hole

Visualizing the this compound Mechanism and Experimental Workflow

To better understand the dTAG system, the following diagrams illustrate the degradation pathway, a typical experimental workflow, and the basis of its selectivity.

dTAG_Mechanism cluster_cell Cell POI Protein of Interest (POI) FusionProtein POI-FKBP12(F36V) FKBP12F36V FKBP12(F36V) Tag TernaryComplex Ternary Complex (POI-dTAG-CRBN) FusionProtein->TernaryComplex binds dTAG47 This compound dTAG47->TernaryComplex bridges CRBN CRBN E3 Ligase CRBN->TernaryComplex binds PolyUb Poly-ubiquitination TernaryComplex->PolyUb Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome targeted for Degradation Degradation Proteasome->Degradation

Caption: Mechanism of this compound mediated protein degradation.

Experimental_Workflow cluster_0 Cell Line Engineering cluster_1 Degradation Experiment cluster_2 Analysis GeneEdit CRISPR/Cas9 Mediated Knock-in of FKBP12(F36V) tag CellSelection Selection of Biallelic Tagged Clones GeneEdit->CellSelection CellCulture Culture Tagged Cells CellSelection->CellCulture dTAG_treatment Treat with this compound (e.g., 500 nM for 0-24h) CellCulture->dTAG_treatment CellLysis Cell Lysis dTAG_treatment->CellLysis ProteinQuant Protein Quantification (e.g., BCA Assay) CellLysis->ProteinQuant WB Western Blot Analysis ProteinQuant->WB DataAnalysis Densitometry and Data Analysis WB->DataAnalysis

Caption: Experimental workflow for assessing dTAG-mediated degradation.

Selectivity_Relationship dTAG47 This compound FKBP12F36V FKBP12(F36V) (mutant, 'hole') dTAG47->FKBP12F36V High Affinity Binding ('bump' fits 'hole') WT_FKBP12 Wild-Type FKBP12 (endogenous) dTAG47->WT_FKBP12 Low/No Affinity (steric hindrance) Degradation Targeted Degradation FKBP12F36V->Degradation NoEffect No Significant Binding/ Degradation WT_FKBP12->NoEffect

Caption: Logical relationship of this compound's selectivity.

Experimental Protocols

Below are detailed methodologies for key experiments used to characterize this compound.

Western Blot for Protein Degradation

This protocol is used to assess the degradation of an FKBP12F36V-tagged protein in cells following treatment with this compound.

a. Cell Culture and Treatment:

  • Seed cells engineered to express the FKBP12F36V-tagged protein of interest in a suitable culture plate.

  • Allow cells to adhere and grow to 70-80% confluency.

  • Treat cells with this compound at the desired concentrations (e.g., a dose-response from 1 nM to 1 µM) or for a time-course (e.g., 500 nM for 0, 1, 2, 4, 8, and 24 hours).[7] Include a DMSO-treated control.

b. Cell Lysis:

  • Aspirate the culture medium and wash the cells once with ice-cold PBS.

  • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

c. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

d. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration for all samples and prepare them for loading by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

  • Run the gel until the dye front reaches the bottom.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against the protein of interest or an anti-FKBP12 antibody overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.

e. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the intensity of the target protein band to the loading control.

  • Calculate the percentage of protein remaining relative to the DMSO control.

AlphaScreen for Binding Affinity

This assay is used to determine the binding affinity (IC50) of this compound to FKBP12F36V and wild-type FKBP12 in a competitive binding format.

a. Reagents and Plate Preparation:

  • Recombinant GST-tagged FKBP12F36V or GST-tagged wild-type FKBP12.

  • Biotinylated FKBP12 ligand (e.g., bio-SLF).

  • Glutathione donor beads and streptavidin acceptor beads.

  • This compound serially diluted to various concentrations.

  • Assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA).

  • Use a 384-well ProxiPlate.

b. Assay Procedure:

  • Add the GST-tagged FKBP12 protein (e.g., 10 nM final concentration) to each well.

  • Add the serially diluted this compound or DMSO control.

  • Add the biotinylated FKBP12 ligand (e.g., 25 nM final concentration).

  • Incubate for 30 minutes at room temperature.

  • Add a mixture of glutathione donor beads and streptavidin acceptor beads (e.g., 10 µg/mL each).

  • Incubate for 1 hour at room temperature in the dark.

  • Read the plate on an AlphaScreen-capable plate reader.

c. Data Analysis:

  • The signal will decrease as this compound competes with the biotinylated ligand for binding to FKBP12.

  • Plot the AlphaScreen signal against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

NanoBRET Assay for Cellular Target Engagement

This live-cell assay measures the engagement of this compound with FKBP12F36V inside the cell.

a. Cell Preparation:

  • Co-transfect cells (e.g., HEK293T) with plasmids encoding for NanoLuc-FKBP12F36V (donor) and HaloTag-CRBN (acceptor).

  • Seed the transfected cells into a 96-well plate.

b. Assay Procedure:

  • Label the HaloTag-CRBN with a fluorescent HaloTag ligand (acceptor) according to the manufacturer's protocol.

  • Add the NanoLuc substrate to all wells.

  • Add serially diluted this compound or DMSO control to the wells.

  • Incubate for a set period (e.g., 2 hours) to allow for ternary complex formation.

  • Measure both the donor (NanoLuc) and acceptor (fluorescent ligand) luminescence signals using a plate reader equipped with the appropriate filters.

c. Data Analysis:

  • Calculate the NanoBRET ratio by dividing the acceptor signal by the donor signal.

  • The BRET ratio will increase as this compound brings the NanoLuc-FKBP12F36V and HaloTag-CRBN into close proximity.

  • Plot the NanoBRET ratio against the logarithm of the this compound concentration.

  • Fit the data to determine the EC50 value, representing the concentration of this compound required for half-maximal target engagement.

Conclusion

This compound, as part of the broader dTAG system, offers a highly selective and efficient method for the targeted degradation of proteins. Its "bump-and-hole" design principle ensures minimal interaction with wild-type FKBP12, thereby reducing the likelihood of off-target effects. While alternative systems like aTAG and BromoTag provide powerful tools for protein degradation with their own unique advantages, the dTAG system remains a robust and widely adopted platform for acute and reversible protein knockdown in a variety of research settings. The choice of system will ultimately depend on the specific experimental needs, including the desired E3 ligase to be hijacked and the tolerance of the protein of interest to different tags.

References

A Head-to-Head Comparison of dTAG-47 and Other Leading Chemical Genetic Approaches for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking precise control over protein levels, a variety of powerful chemical genetic tools have emerged. This guide provides an in-depth comparison of the dTAG-47 system with other prominent methods, including the Auxin-Inducible Degron (AID) and HaloPROTAC systems. We present a comprehensive overview of their mechanisms, performance data, and detailed experimental protocols to aid in the selection of the most suitable approach for your research needs.

The ability to rapidly and selectively deplete a protein of interest is crucial for elucidating its function and for validating potential drug targets. Chemical genetic systems offer temporal control that traditional genetic knockouts often lack. Here, we compare the performance of this compound, a popular degrader of FKBP12F36V fusion proteins, against other widely used degradation technologies.

Mechanism of Action: A Tale of Three Tags

The dTAG, AID, and HaloPROTAC systems all operate on the principle of inducing proximity between a target protein and the cellular degradation machinery, specifically the ubiquitin-proteasome system. However, they achieve this through distinct molecular mechanisms, each requiring the genetic fusion of a specific tag to the protein of interest.

The dTAG system utilizes a heterobifunctional molecule, such as this compound, which consists of a ligand that selectively binds to the mutant FKBP12F36V tag and another ligand that recruits an E3 ubiquitin ligase, typically Cereblon (CRBN)[1][2]. This induced proximity leads to the ubiquitination and subsequent degradation of the FKBP12F36V-tagged protein.

The Auxin-Inducible Degron (AID) system , borrowed from plants, requires the expression of a plant-specific F-box protein, TIR1, in mammalian cells[3][4][5]. The addition of the plant hormone auxin (indole-3-acetic acid, IAA) promotes the interaction between TIR1 and an AID-tagged protein of interest, leading to its ubiquitination and degradation[3][5].

The HaloPROTAC system employs a bifunctional molecule that links a HaloTag ligand to a recruiter of an E3 ligase, such as VHL[6][7][8]. When a protein of interest is fused with a HaloTag, the HaloPROTAC molecule can bind to it and bring it into proximity with the E3 ligase, triggering its degradation.

Mechanism of Action: this compound System cluster_dTAG dTAG System POI Protein of Interest FKBP12F36V FKBP12(F36V) Tag POI->FKBP12F36V Fused to Proteasome Proteasome POI->Proteasome Degradation dTAG47 This compound FKBP12F36V->dTAG47 CRBN CRBN E3 Ligase dTAG47->CRBN CRBN->POI Ubiquitination Ub Ubiquitin

This compound mechanism of action.

Mechanism of Action: Auxin-Inducible Degron (AID) System cluster_AID AID System POI_AID Protein of Interest AID_tag AID Tag POI_AID->AID_tag Fused to Proteasome_AID Proteasome POI_AID->Proteasome_AID Degradation Auxin Auxin TIR1 TIR1 F-box Auxin->TIR1 TIR1->AID_tag SCF_complex SCF Complex TIR1->SCF_complex SCF_complex->POI_AID Ubiquitination

Auxin-Inducible Degron mechanism.

Mechanism of Action: HaloPROTAC System cluster_HaloPROTAC HaloPROTAC System POI_Halo Protein of Interest HaloTag HaloTag POI_Halo->HaloTag Fused to Proteasome_Halo Proteasome POI_Halo->Proteasome_Halo Degradation HaloPROTAC_mol HaloPROTAC HaloTag->HaloPROTAC_mol VHL VHL E3 Ligase HaloPROTAC_mol->VHL VHL->POI_Halo Ubiquitination

HaloPROTAC mechanism of action.

Performance Comparison: A Quantitative Look at Degradation

The efficacy of a protein degradation system is paramount. Key metrics for comparison include the concentration required for 50% degradation (DC50), the maximum degradation achieved (Dmax), and the kinetics of degradation (half-life, t1/2). The following tables summarize reported performance data for this compound, AID, and HaloPROTAC systems across various targets and cell lines.

SystemDegraderTarget ProteinCell LineDC50DmaxReference
dTAG This compoundNL-FKBP-Cas9HEK293T~100 nMSignificant degradation[9]
dTAG-13FKBP12F36V-Nluc293FT<100 nM>90%[1]
dTAG-13BRD4-FKBP12F36VMV4;11~50 nM>90%[1]
AID IAA (Auxin)AID-tagged proteinsHuman cells1-500 µM>90%[5]
1-NAA (Auxin analog)AIDm-EGFPMouse oocytes500 µM>90%[10]
HaloPROTAC HaloPROTAC3GFP-HaloTag7-19 ± 1 nM90 ± 1%[6]
HaloPROTAC-ESGK3-HaloHEK2933-10 nM~95%[7][8]
HaloPROTAC-EVPS34-HaloHEK2933-10 nM~95%[7][8]
SystemDegraderTarget ProteinCell LineDegradation Half-life (t1/2)Time to DmaxReference
dTAG dTAG-13FKBP12F36V-Nluc293FT-Pronounced degradation at 1 hr[1]
dTAG-13Various tagged proteinsMV4;11-Near complete degradation in 4-8 hrs[1]
AID IAA (Auxin)Various AID-tagged proteinsHuman cellsAs low as 9 min30-90 min for complete degradation[5]
IAA (Auxin)AIDm-EGFPMII-arrested oocytes41 min-[10]
HaloPROTAC HaloPROTAC3GFP-HaloTag7-4-8 hrs-[6]
HaloPROTAC-ESGK3-HaloHEK29320-30 min~48 hrs[7][8]
HaloPROTAC-EHalo-VPS34HEK2931-2 hrs~48 hrs[7][8]

Experimental Protocols

Successful implementation of these chemical genetic systems relies on robust experimental procedures. Below are detailed methodologies for key experiments.

CRISPR/Cas9-Mediated Endogenous Gene Tagging

A crucial first step for all three systems is the genetic tagging of the endogenous protein of interest. CRISPR/Cas9-mediated homology-directed repair (HDR) is a common method.

Workflow: CRISPR/Cas9-Mediated Gene Tagging cluster_CRISPR CRISPR/Cas9 Workflow Design_gRNA 1. Design gRNA Transfect 3. Co-transfect Cells (gRNA, Cas9, Donor) Design_gRNA->Transfect Design_Donor 2. Design Donor Template (with tag and homology arms) Design_Donor->Transfect Select 4. Select/Screen for Positive Clones Transfect->Select Validate 5. Validate Tagging (PCR, Sequencing, Western Blot) Select->Validate

CRISPR/Cas9 gene tagging workflow.

Protocol:

  • gRNA Design: Design a guide RNA (gRNA) targeting the genomic locus near the N- or C-terminus of the gene of interest, ensuring it does not disrupt critical functional domains.

  • Donor Plasmid Construction: Create a donor plasmid containing the desired tag (e.g., FKBP12F36V, AID, or HaloTag) flanked by homology arms (typically 500-800 bp) corresponding to the genomic sequences upstream and downstream of the gRNA cut site.

  • Transfection: Co-transfect the target cells with the gRNA expression plasmid, a Cas9 expression plasmid, and the donor plasmid.

  • Selection and Clonal Isolation: If the donor plasmid contains a selection marker, apply the appropriate selection agent. Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

  • Validation: Screen individual clones by genomic PCR to identify correctly targeted insertions. Confirm the in-frame fusion of the tag by Sanger sequencing of the PCR product. Finally, verify the expression of the full-length tagged protein by Western blot using an antibody against the protein of interest or the tag itself.

Protein Degradation Assay and Western Blot Analysis

This protocol outlines the general procedure for inducing protein degradation and quantifying the extent of knockdown.

Materials:

  • Cells expressing the tagged protein of interest

  • This compound, Auxin (IAA), or HaloPROTAC degrader

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the protein of interest or the tag

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Seeding: Plate the cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

  • Degrader Treatment: Treat the cells with a range of concentrations of the degrader (e.g., this compound, IAA, or HaloPROTAC) or with DMSO as a vehicle control. For kinetic experiments, treat the cells for various time points.

  • Cell Lysis: After the desired treatment duration, wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Denature the protein samples by adding Laemmli buffer and heating.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of remaining protein relative to the vehicle-treated control.

Concluding Remarks

The this compound, Auxin-Inducible Degron, and HaloPROTAC systems are all powerful and effective tools for inducing targeted protein degradation. The choice of system will depend on the specific experimental needs, including the desired kinetics, the tolerance for exogenous protein expression (in the case of TIR1 for the AID system), and the availability of validated reagents for the protein of interest.

  • This compound and other dTAG molecules offer a versatile and highly specific system with rapid degradation kinetics, making it an excellent choice for acute protein depletion studies[1][2].

  • The AID system provides exceptionally fast degradation and is well-suited for studying essential proteins where rapid and complete removal is necessary[5]. However, it requires the stable expression of the exogenous TIR1 protein.

  • The HaloPROTAC system is another highly potent option with low nanomolar DC50 values and offers the flexibility of using the well-characterized HaloTag for both degradation and imaging applications[6][7][8].

Ultimately, the optimal choice will be guided by the specific biological question, the cellular context, and the resources available to the research team. This guide provides the foundational information to make an informed decision and to successfully implement these cutting-edge chemical genetic technologies.

References

A Comparative Guide to Targeted Protein Degradation: dTAG-47 in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted degradation of specific proteins has emerged as a powerful tool for understanding protein function and for the development of novel therapeutics. The dTAG system, utilizing molecules like dTAG-47, offers a rapid and selective method for inducing protein degradation. This guide provides an objective comparison of the this compound system with other leading targeted protein degradation technologies, supported by experimental data and detailed protocols to aid in the selection of the most appropriate system for your research needs.

Overview of Targeted Protein Degradation (TPD) Technologies

Targeted protein degradation technologies are engineered systems that hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to eliminate a protein of interest. This is typically achieved by inducing proximity between the target protein and an E3 ubiquitin ligase. Below is a comparison of several prominent TPD systems.

FeaturedTAG System (this compound)aTAG SystemBromoTag SystemAuxin-Inducible Degron (AID) System
Degrader Molecule This compoundaTAG 2139 / 4531BromoTag AGB1Auxin (e.g., 5-Ph-IAA)
Protein Tag FKBP12F36VMTH1Brd4BD2 L387Amini-AID (mAID)
E3 Ligase Recruited Cereblon (CRBN)Cereblon (CRBN)von Hippel-Lindau (VHL)TIR1 (exogenous)
Mechanism Heterobifunctional degrader links FKBP12F36V tag to CRBNHeterobifunctional degrader links MTH1 tag to CRBN"Bump-and-hole" PROTAC links Brd4 variant tag to VHLAuxin acts as a molecular glue between the AID tag and the plant-derived TIR1 protein
Key Advantages High selectivity for mutant FKBP12 over wild-type, rapid degradation, effective in vivo[1]Utilizes an enzyme (MTH1) with no known phenotype upon lossHighly selective for the mutated bromodomain tag over wild-type Brd4[2]Rapid kinetics, reversible
Potential Limitations Requires tagging of the protein of interestRequires tagging of the protein of interestRequires tagging of the protein of interestPotential for "leaky" degradation in the absence of auxin, requires expression of a non-mammalian protein (TIR1)[2][3]

Quantitative Performance Comparison

The efficacy of a protein degradation system is often quantified by its potency (DC50 - the concentration at which 50% of the target protein is degraded) and its maximum degradation level (Dmax). While direct proteome-wide comparative data for this compound against all alternatives is not available in a single study, data from studies comparing different dTAG molecules and other systems provide valuable insights.

A study comparing the AID2, dTAG (using dTAGv-1), and BromoTag systems on a GFP reporter in HCT116 cells provided the following data:

SystemLigandDC50 (4h treatment)T1/2 of Degradation
AID2 5-Ph-IAA0.5 nM67 min
dTAG dTAGv-11.8 nM82 min
BromoTag AGB11.4 nM62 min

This data is adapted from a study using a GFP reporter system and specific degrader molecules (5-Ph-IAA, dTAGv-1, and AGB1) in HCT116 cells. The performance of this compound may vary depending on the specific fusion protein and cellular context.[4]

Proteome-wide analysis is the gold standard for assessing the specificity of a degrader. A study using multiplexed quantitative mass spectrometry on the VHL-recruiting dTAGV-1 demonstrated that the FKBP12F36V-tagged protein was the only protein significantly degraded across the proteome, highlighting the exquisite selectivity of the dTAG platform.[5][6][7] Similar high specificity has been reported for other dTAG molecules like dTAG-13.[8]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

dTAG_Mechanism cluster_Cell Cellular Environment cluster_Ternary Ternary Complex Formation POI Protein of Interest FKBP12_tag FKBP12(F36V) Tag POI->FKBP12_tag fused to Proteasome Proteasome POI->Proteasome Degradation dTAG47 This compound dTAG47->POI binds CRBN CRBN E3 Ligase dTAG47->CRBN recruits CRBN->POI Ubiquitination Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides results in Ub Ubiquitin

Figure 1: Mechanism of this compound mediated protein degradation.

Proteomics_Workflow Start Cells expressing FKBP12(F36V)-tagged Protein Treatment Treat with this compound or vehicle control Start->Treatment Lysis Cell Lysis Treatment->Lysis Digestion Protein Digestion (e.g., Trypsin) Lysis->Digestion TMT_labeling TMT Labeling Digestion->TMT_labeling Combine Combine Labeled Peptides TMT_labeling->Combine LC_MS LC-MS/MS Analysis Combine->LC_MS Data_Analysis Data Analysis: Protein Identification & Quantification LC_MS->Data_Analysis Result Identification of selectively degraded proteins Data_Analysis->Result

Figure 2: TMT-based quantitative proteomics workflow.

Experimental Protocols

Western Blot Analysis of Target Protein Degradation

This protocol is used to confirm the degradation of the tagged protein of interest.

  • Cell Culture and Treatment:

    • Plate cells expressing the FKBP12F36V-tagged protein of interest at a suitable density.

    • Treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time course (e.g., 2, 4, 8, 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Normalize all samples to the same protein concentration and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

  • Immunoblotting:

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against the protein of interest or the tag. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize bands using an ECL substrate and an imaging system. Quantify band intensities to determine the extent of degradation.

TMT-Based Quantitative Proteomics for Specificity Analysis

This method provides a global view of protein abundance changes to assess the selectivity of the degrader.

  • Sample Preparation:

    • Culture cells expressing the FKBP12F36V-tagged protein.

    • Treat cells in biological triplicate with this compound at a concentration known to induce robust degradation (e.g., 500 nM) and a vehicle control (DMSO) for a defined period (e.g., 6 hours).

  • Protein Extraction, Digestion, and TMT Labeling:

    • Harvest and lyse the cells.

    • Quantify the protein concentration in each lysate.

    • Take an equal amount of protein from each sample and digest with trypsin.

    • Label the resulting peptides from each sample with a unique Tandem Mass Tag (TMT) isobaric label.

  • Mass Spectrometry:

    • Combine the TMT-labeled peptide samples.

    • Fractionate the combined sample using high-pH reversed-phase chromatography to reduce sample complexity.

    • Analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap Fusion).

  • Data Analysis:

    • Process the raw mass spectrometry data using software such as Proteome Discoverer or MaxQuant.

    • Identify and quantify proteins based on the reporter ion intensities from the TMT tags.

    • Perform statistical analysis to identify proteins with significant changes in abundance between the this compound treated and control groups. A highly specific degrader will only show a significant decrease in the abundance of the tagged protein of interest.[5][9]

Conclusion

The this compound system is a highly specific and potent tool for the targeted degradation of proteins. Its reliance on the highly selective interaction between the dTAG molecule and the mutant FKBP12F36V tag, coupled with the recruitment of the endogenous E3 ligase CRBN, results in minimal off-target effects as demonstrated by proteome-wide studies of the dTAG platform. While alternative systems such as aTAG, BromoTag, and AID offer their own unique advantages, the dTAG system represents a robust and versatile option for researchers seeking rapid, selective, and in vivo-compatible control over protein levels. The choice of system will ultimately depend on the specific experimental requirements, including the target protein, the desired kinetics of degradation, and the tolerance for exogenous components.

References

Safety Operating Guide

Navigating the Safe Disposal of dTAG-47: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of dTAG-47, a targeted protein degrader. Adherence to these guidelines will help ensure a safe laboratory environment and compliance with regulatory standards.

Key Chemical and Physical Properties of this compound

A clear understanding of the properties of this compound is the first step towards safe handling and disposal. The following table summarizes its key quantitative data.

PropertyValue
Molecular Weight 1076.25 g/mol [1][2][3]
Formula C₅₉H₇₃N₅O₁₄[1][2][3]
CAS Number 2265886-81-3[1][2][3][4]
Purity ≥97%[1][3]
Solubility Soluble to 100 mM in DMSO[1]
Storage Temperature -20°C[1][3][4][5]

Procedural Guidance for this compound Disposal

The following protocols outline the necessary steps for the proper disposal of this compound, from initial waste collection to final removal from the laboratory. These procedures are designed to minimize risk and ensure compliance with safety regulations.

Waste Categorization and Collection:

  • Identify Waste Streams: Segregate this compound waste from other laboratory waste. This includes pure, unused this compound, contaminated labware (e.g., pipette tips, tubes, vials), and solutions containing this compound.

  • Use Designated Waste Containers:

    • Solid Waste: Place all contaminated solid materials, such as gloves, paper towels, and empty vials, into a clearly labeled, sealed plastic bag or a designated solid chemical waste container.

    • Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and chemically resistant waste container. The container must be clearly labeled with "this compound Waste" and a description of the solvent used.

  • Labeling: Ensure all waste containers are accurately labeled with the chemical name ("this compound"), concentration (if applicable), and any other hazardous components in the mixture.

Spill Management Protocol:

In the event of a this compound spill, immediate and appropriate action is crucial to prevent exposure and contamination.

  • Alert Personnel: Immediately notify all personnel in the vicinity of the spill.

  • Evacuate the Area (if necessary): For large or aerosolized spills, evacuate the immediate area.

  • Wear Appropriate Personal Protective Equipment (PPE): Before cleaning, don a lab coat, safety goggles, and chemical-resistant gloves.

  • Contain the Spill:

    • For liquid spills: Absorb the spill using a finely-powdered, liquid-binding material such as diatomite or universal binders.[5]

    • For solid spills: Carefully sweep the solid material to avoid generating dust.

  • Decontaminate the Area: Scrub the affected surfaces and any contaminated equipment with alcohol.[5]

  • Dispose of Cleanup Materials: Collect all contaminated cleanup materials and place them in the designated this compound solid waste container.[5]

Final Disposal Procedure:

The ultimate disposal of this compound waste must be conducted in accordance with institutional, local, state, and federal regulations.

  • Consult Institutional Guidelines: Refer to your institution's Environmental Health and Safety (EHS) office for specific procedures on chemical waste disposal.

  • Arrange for Professional Disposal: Dispose of the sealed and labeled this compound waste containers through an approved and licensed waste disposal contractor.[5] Do not dispose of this compound down the drain or in regular trash.

  • Maintain Records: Keep a detailed record of the amount of this compound disposed of, the date of disposal, and the method used.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the proper disposal process, the following diagram illustrates the logical flow of operations.

G cluster_0 Waste Generation & Segregation cluster_1 Waste Containment cluster_2 Spill Management cluster_3 Final Disposal A This compound Waste Generated B Solid Waste (Gloves, Vials, etc.) A->B Segregate C Liquid Waste (Solutions) A->C Segregate D Labeled & Sealed Solid Waste Container B->D E Labeled & Sealed Liquid Waste Container C->E J Consult Institutional EHS Guidelines D->J E->J F Spill Occurs G Contain & Absorb F->G H Decontaminate Area G->H I Dispose of Cleanup Materials in Solid Waste H->I I->D K Transfer to Approved Waste Disposal Plant J->K

Caption: Workflow for the safe disposal of this compound from generation to final disposal.

While this compound is considered non-hazardous for transport, proper disposal procedures are paramount to maintaining a safe and compliant research environment.[5] By following these guidelines, researchers can confidently manage their chemical waste, contributing to a culture of safety and responsibility within the scientific community. Always consult your institution's specific safety protocols and guidelines.

References

Personal protective equipment for handling dTAG-47

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for dTAG-47

This document provides immediate safety, operational, and disposal guidance for laboratory personnel handling this compound. The information is intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The following table summarizes the key properties of this compound.

PropertyValue
Chemical Name This compound
Synonyms dTAG 47, dTAG47
Function Degrader targeting mutant FKBP12F36V fusion proteins
Molecular Weight ~1076.25 g/mol
Storage Temperature Long-term: -20°C; Short-term: 0-4°C
Intended Use For research use only, not for human or veterinary use.

Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is prudent to treat it as a potentially hazardous chemical. The following PPE is mandatory when handling this compound to minimize exposure.[1][2]

PPE CategorySpecification
Body Protection A standard laboratory coat should be worn at all times.[1] For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.
Hand Protection Chemically resistant gloves are required. Disposable nitrile gloves are generally sufficient for incidental contact.[1] If prolonged contact is anticipated, consider using thicker, reusable gloves. Always inspect gloves for tears or degradation before use and wash hands thoroughly after removal.[2]
Eye and Face Protection Safety glasses with side shields are the minimum requirement. For procedures with a splash hazard, such as preparing stock solutions, chemical splash goggles should be worn. A face shield, worn in conjunction with goggles, is recommended when handling larger volumes.[3]
Footwear Closed-toe shoes must be worn in the laboratory at all times.[1][2]

Operational Plan: Handling and Disposal

Follow these step-by-step procedures for the safe handling and disposal of this compound.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store this compound in a cool, dry, and dark place. For long-term storage, maintain a temperature of -20°C. For short-term storage (days to weeks), 0-4°C is acceptable.

  • Labeling: Ensure the container is clearly labeled with the chemical name, concentration, and any hazard warnings.[4]

Preparation of Stock Solutions
  • Designated Area: All work with solid this compound and the preparation of stock solutions should be conducted in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • Weighing: When weighing the solid compound, use an analytical balance inside a fume hood or a ventilated balance enclosure.

  • Dissolving: Prepare stock solutions by dissolving this compound in a suitable solvent, such as DMSO.

  • Labeling: Clearly label the stock solution with the compound name, concentration, solvent, and date of preparation.

Experimental Use
  • Minimize Exposure: Always handle solutions containing this compound with the appropriate PPE.

  • Avoid Contamination: Use sterile techniques when adding this compound to cell cultures or other biological systems.

  • Incubation: If experiments require incubation, ensure that the containers are properly sealed to prevent aerosolization.

Disposal Plan
  • Waste Segregation: All materials that have come into contact with this compound, including pipette tips, tubes, and gloves, should be considered chemical waste.[5] Segregate this waste from general laboratory trash.[5]

  • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, leak-proof container.[5] The container should be compatible with the solvents used.

  • Solid Waste: Collect all solid waste in a designated, labeled waste bag or container.

  • Decontamination: Decontaminate work surfaces with a suitable cleaning agent after handling this compound.

  • Final Disposal: Dispose of all this compound waste in accordance with your institution's hazardous waste management guidelines.[6][7] Do not pour this compound solutions down the drain.[2]

Visual Guides

Safe Handling Workflow

The following diagram outlines the key steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receive Receive & Inspect Store Store at -20°C Receive->Store WearPPE Wear Appropriate PPE Store->WearPPE Weigh Weigh in Fume Hood WearPPE->Weigh PrepareStock Prepare Stock Solution Weigh->PrepareStock Experiment Perform Experiment PrepareStock->Experiment Segregate Segregate Waste Experiment->Segregate Collect Collect in Labeled Containers Segregate->Collect Dispose Dispose via Hazardous Waste Program Collect->Dispose

Caption: A workflow for the safe handling of this compound.

Signaling Pathway of this compound Action

This diagram illustrates the mechanism by which this compound induces the degradation of a target protein.

POI Protein of Interest (POI) FusionProtein POI-FKBP12(F36V) Fusion Protein POI->FusionProtein FKBP12 FKBP12(F36V) Tag FKBP12->FusionProtein TernaryComplex Ternary Complex (Fusion Protein + this compound + CRBN) FusionProtein->TernaryComplex dTAG47 This compound dTAG47->TernaryComplex CRBN Cereblon (CRBN) E3 Ligase CRBN->TernaryComplex Polyubiquitination Polyubiquitination TernaryComplex->Polyubiquitination Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome Proteasome Polyubiquitination->Proteasome Degradation Degradation of Fusion Protein Proteasome->Degradation

Caption: Mechanism of this compound-mediated protein degradation.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.